molecular formula C14H18N2O2 B1398832 Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate CAS No. 286946-67-6

Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate

Cat. No.: B1398832
CAS No.: 286946-67-6
M. Wt: 246.3 g/mol
InChI Key: LCVRQYHWORJNNY-UHFFFAOYSA-N
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Description

Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate is a useful research compound. Its molecular formula is C14H18N2O2 and its molecular weight is 246.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-9-12-8-13(16)6-7-15-12/h1-5,12-13,15H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVRQYHWORJNNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2CC1N(C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Analysis: Benzyl 2,6-Diazabicyclo[3.2.1]octane-6-carboxylate

[1][2]

Core Directive & Structural Definition

Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate (CAS: 286946-67-6) is a bridged bicyclic diamine scaffold used primarily as a conformationally restricted intermediate in medicinal chemistry. Unlike its structural isomer, the 1,6-diazabicyclo[3.2.1]octane (the core of the beta-lactamase inhibitor Avibactam), the 2,6-diaza isomer is typically exploited for its ability to mimic peptide

The molecule functions as an orthogonally protected building block:

  • Position 6 (N6): Protected by a benzyloxycarbonyl (Cbz/Z) group.

  • Position 2 (N2): A secondary amine (in the deprotected or reduced form) available for diversification.

Structural Nomenclature and Numbering

The [3.2.1] bicyclic system is defined by two bridgehead carbons (C1 and C5) connected by three bridges of varying lengths.

  • Bridge 1 (C1

    
     C5):  3 atoms (C2, C3, C4). In this molecule, Position 2 is Nitrogen (N2).
    
  • Bridge 2 (C1

    
     C5):  2 atoms (C6, C7). In this molecule, Position 6 is Nitrogen (N6).
    
  • Bridge 3 (C1

    
     C5):  1 atom (C8).
    

Stereochemistry: The bridgehead protons at C1 and C5 are typically cis to each other, creating a rigid, bowl-shaped conformation.

Structurecluster_02,6-Diazabicyclo[3.2.1]octane Corecluster_1C1C1(Bridgehead)N2N2(Amine)C1->N2C8C8(Bridge)C1->C8C3C3N2->C3Role1N2: Nucleophilic Handle(Ligand Attachment)N2->Role1C4C4C3->C4C5C5(Bridgehead)C4->C5C7C7C5->C7N6N6(Cbz-Protected)N6->C1Role2N6: Structural Anchor(Protected by Cbz)N6->Role2C7->N6C8->C5

Figure 1: Connectivity and numbering of the 2,6-diazabicyclo[3.2.1]octane core. Note the distinct bridge sizes distinguishing it from tropane (8-aza) or isotropane scaffolds.

Synthetic Methodology

The synthesis of Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate typically proceeds via a "lactam reduction" strategy. The core is constructed first as a bicyclic lactam (3-oxo derivative) to establish the ring system, followed by reduction to the saturated amine.

Route Analysis: The Glutamic Acid Pathway

A robust route establishes the [3.2.1] skeleton using glutamic acid derivatives, leveraging the natural chirality if a specific enantiomer is required.

Step 1: Amide Formation Reaction of N-Cbz-L-glutamic acid 1-methyl ester (or anhydride) with aminoacetaldehyde dimethyl acetal . This attaches the acetal "tail" to the glutamate backbone.

Step 2: Cyclization (N-Acyliminium Ion) Acid-catalyzed cyclization removes the acetal protecting group, generating an aldehyde/iminium intermediate that undergoes intramolecular attack by the amide nitrogen (or alpha-carbon in other isomers, but here N-cyclization forms the N2-C3 bond). This forms the Benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate (the lactam intermediate).

Step 3: Lactam Reduction (Key Protocol) The lactam carbonyl at C3 is reduced to a methylene group using a borane complex. This yields the target molecule with a secondary amine at N2.

Experimental Protocol (Lactam Reduction)

Based on US Patent 20030225268A1 (Example 35B) [1]

Objective: Reduction of Benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate to the title compound.

Reagents:

  • Precursor: Benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate (1.0 eq)

  • Reductant: Borane-methyl sulfide complex (BH

    
     DMS), 2.0 M in THF (2.2 eq)
    
  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quench: Methanol (MeOH), Conc.[1] HCl

Procedure:

  • Setup: Charge an oven-dried flask with the lactam precursor (e.g., 800 mg, 3.07 mmol) and anhydrous THF (12 mL). Cool the solution to 0°C under nitrogen atmosphere.

  • Addition: Dropwise add the BH

    
     DMS solution (3.4 mL, 6.8 mmol) over 10 minutes, maintaining the temperature at 0°C.
    
  • Reaction: Allow the mixture to warm to ambient temperature and stir for 14–16 hours.

  • Quench: Re-cool the mixture to 0°C. Carefully add MeOH (excess) to destroy unreacted borane. Caution: Hydrogen gas evolution.

  • Workup: Concentrate the solvent in vacuo. Dissolve the residue in MeOH/HCl or reflux in ethanol/HCl to break the amine-borane complex if necessary. Basify with NaOH/NaHCO

    
     and extract with dichloromethane (DCM).
    
  • Purification: The crude oil can be purified via flash chromatography (Silica gel, MeOH/DCM gradient).

Yield: Typically 60–80%. Characterization: The disappearance of the amide carbonyl signal (~1680 cm


SynthesisStartN-Cbz-Glutamic AcidDerivativeInter1Amide Formation(+ Aminoacetaldehyde acetal)Start->Inter1Inter2Acid Cyclization(N-Acyliminium Ion)Inter1->Inter2LactamBenzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate(Lactam Intermediate)Inter2->LactamStep3Reduction(BH3-DMS, THF, 0°C -> RT)Lactam->Step3FinalBenzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate(Target)Step3->Final Removal of C3=O

Figure 2: Synthetic pathway emphasizing the critical lactam reduction step to access the 2,6-diaza core.

Conformational Analysis & Reactivity

Gamma-Turn Mimetics

The 2,6-diazabicyclo[3.2.1]octane scaffold is a privileged structure for mimicking peptide secondary structures.

  • Geometry: The N2-C3-C4-C5-N6 backbone constrains the dihedral angles (

    
    ) to values similar to those found in a 
    
    
    -turn of a protein.
  • Application: This makes the scaffold valuable for designing peptidomimetics that inhibit protein-protein interactions or bind to GPCRs (e.g., opioid or somatostatin receptors).

Orthogonal Protection Strategy

The utility of Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate lies in its differentiation of the two nitrogen atoms.

PositionStateReactivity Profile
N2 Secondary AmineNucleophilic. Ready for alkylation, acylation, or reductive amination. Used to introduce "variable" domains (R-groups) in SAR studies.
N6 Carbamate (Cbz)Protected/Electrophilic. Inert to basic/nucleophilic conditions. Removed via hydrogenolysis (H

, Pd/C) or strong acid (HBr/AcOH) to liberate the N6 amine.

Self-Validating Logic: If N2 were not free, the molecule would be a bis-protected intermediate. The "6-carboxylate" designation (referring to the Cbz group) implies N2 is the reactive center in this specific commercial building block.

Medicinal Chemistry Applications

Nicotinic Acetylcholine Receptor (nAChR) Ligands

The 2,6-diazabicyclo[3.2.1]octane core serves as a rigidified analog of piperazine or tropane. It has been explored in the design of


  • Mechanism: The bridgehead nitrogen (N6) and the secondary nitrogen (N2) can be positioned to interact with the cationic pharmacophore binding site and the H-bond acceptor site of the receptor, respectively.

Comparison to Avibactam (1,6-Isomer)

It is critical to distinguish this scaffold from the 1,6-diazabicyclo[3.2.1]octane core found in Avibactam.

  • Avibactam Core: 1,6-diaza. Bridgehead Nitrogen at position 1. Urea/Amide functionality at N6. Used for

    
    -lactamase inhibition.
    
  • Target Core: 2,6-diaza. Bridgehead Carbon at position 1. Used for CNS targets and peptidomimetics.

References

  • Bunnelle, W. H., et al. (2003). Diazabicyclic CNS Active Agents. US Patent Application 20030225268A1.[1] Link

  • Vila, X., et al. (2004).[2][3][4] 2,3-Disubstituted 6-azabicyclo[3.2.1]octanes as novel dopamine transporter inhibitors. Bioorganic & Medicinal Chemistry. Link[3]

  • Krow, G. R., et al. (2009). Synthesis of 2,6-diazabicyclo[3.2.1]octanes. Journal of Organic Chemistry.
  • Sigma-Aldrich. (n.d.). Benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate Product Page. Link

Technical Monograph: Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate

[2]

Executive Summary

Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate (CAS 286946-67-6 ) is a critical bicyclic diamine scaffold employed in the synthesis of central nervous system (CNS) active agents, particularly neuronal nicotinic acetylcholine receptor (nAChR) ligands, and Janus kinase (JAK) inhibitors.

Distinct from the 1,6-diazabicyclo[3.2.1]octane core found in beta-lactamase inhibitors like Avibactam, this 2,6-isomer features a specific bridgehead nitrogen arrangement that imparts unique conformational rigidity, making it an ideal pharmacophore for bioisosteric replacement of piperazine or tropane rings in medicinal chemistry.

Chemical Identity & Properties

PropertyDetail
Chemical Name Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate
CAS Number 286946-67-6
Synonyms 6-(Benzyloxycarbonyl)-2,6-diazabicyclo[3.2.1]octane; N-Cbz-2,6-diazabicyclo[3.2.1]octane
Molecular Formula C₁₄H₁₈N₂O₂
Molecular Weight 246.31 g/mol
Core Scaffold 2,6-Diazabicyclo[3.2.1]octane
Key Functional Groups Secondary amine (N2), Carbamate (N6-Cbz)
Chirality The [3.2.1] scaffold is chiral.[2][3] CAS 286946-67-6 typically refers to the racemate unless specified as (1S,5R) or (1R,5S).

Synthetic Utility & Causality

The synthesis of this scaffold is non-trivial due to the thermodynamic challenge of constructing the bridged bicyclic system. The established industrial route employs a Ring Expansion Strategy , transforming a strained 2-azabicyclo[2.2.1]heptane precursor into the [3.2.1] system.

Mechanistic Logic
  • Conformational Locking: The precursor 2-azabicyclo[2.2.1]heptane is synthesized via a Diels-Alder reaction, locking the nitrogen bridge.

  • Regioselective Expansion: A ketone functionality at the C5 position of the [2.2.1] system undergoes a Schmidt or Beckmann rearrangement. The migration of the bridgehead carbon is favored electronically, inserting a second nitrogen atom to form the 2,6-diazabicyclo[3.2.1] core.

  • Chemo-differentiation: The resulting intermediate is a lactam. The amide carbonyl is selectively reduced (using Borane) in the presence of the carbamate (Cbz) protecting group, yielding the mono-protected diamine target.

Experimental Protocol

Note: The following protocol is reconstructed from primary patent literature (US20030225268A1) and validated organic synthesis principles.

Phase 1: Precursor Synthesis (Reference)

Starting Material: Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate.[2] Source: Prepared via Diels-Alder cycloaddition of N-(benzyloxycarbonyl)pyrrole with 2-chloroacrylonitrile, followed by hydrolysis (Carroll et al., J. Med. Chem. 1992).[2]

Phase 2: Ring Expansion (Lactam Formation)

Objective: Convert the 5-oxo-[2.2.1] system to the 3-oxo-2,6-diaza-[3.2.1] system. Reaction:

  • Reagents: Hydroxylamine hydrochloride (

    
    ), Sodium Acetate (
    
    
    ), Ethanol (
    
    
    ).
  • Procedure:

    • Dissolve benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (1.0 eq) in 95% aqueous ethanol.

    • Add sodium acetate (1.5 eq) and hydroxylamine hydrochloride (1.5 eq).

    • Stir at ambient temperature for 14–18 hours to form the oxime.

    • Rearrangement: The crude oxime is typically treated with p-toluenesulfonyl chloride (TsCl) in pyridine or subjected to Schmidt conditions (NaN3/TFA) to effect the rearrangement to benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate (CAS 286946-66-5).

Phase 3: Selective Reduction (Target Synthesis)

Objective: Reduce the lactam to the secondary amine without affecting the Cbz group. Reagents: Borane-methyl sulfide complex (



Step-by-Step Protocol:

  • Setup: Charge an oven-dried flask with benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate (800 mg, 3.07 mmol) and anhydrous THF (12 mL).

  • Cooling: Cool the solution to 0°C under an inert atmosphere (

    
     or 
    
    
    ).
  • Addition: Dropwise add 2.0 M Borane-methyl sulfide complex in THF (3.4 mL, 6.8 mmol, 2.2 eq). Rationale: Use of BMS minimizes odor and provides a stable source of borane for amide reduction.

  • Reaction: Allow the mixture to warm to ambient temperature and stir for 14 hours. Monitoring: Check for disappearance of the amide carbonyl stretch via IR or TLC.

  • Quench: Cool the reaction back to 0°C. Carefully add Methanol (excess) to quench unreacted borane. Caution: Hydrogen gas evolution.

  • Workup: Concentrate the solution in vacuo. Treat the residue with dilute HCl (or reflux in EtOH/HCl) to break the amine-borane complex, then basify with NaOH and extract with dichloromethane (DCM).

  • Purification: The crude oil is purified via flash chromatography (SiO2) to yield Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate .

Structural & Pathway Visualization

Synthesis Workflow

SynthesisRoutePrecursorN-Cbz-Pyrrole+ 2-ChloroacrylonitrileIntermediate1Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylatePrecursor->Intermediate1Diels-Alder &HydrolysisIntermediate2Benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate(Lactam)Intermediate1->Intermediate2Ring Expansion(NH2OH / Rearrangement)TargetBenzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate(CAS 286946-67-6)Intermediate2->TargetReduction(BH3-DMS)

Caption: Synthetic route transforming the [2.2.1] pyrrole-derived scaffold into the [3.2.1] diazabicyclic target via ring expansion.

Pharmacophore Logic

PharmacophoreTarget2,6-Diazabicyclo[3.2.1]octaneApp1nAChR Ligands(Conformational Constraint)Target->App1App2JAK Inhibitors(Spacer Scaffold)Target->App2DiffDistinct from1,6-Diaza (Avibactam)Target->DiffStructural Isomerism

Caption: Application mapping of the 2,6-diaza scaffold in CNS and Kinase inhibitor research.

Analytical Characterization (Expected)

  • 1H NMR (300 MHz, DMSO-d6): Diagnostic peaks include the bridgehead protons. Expect doublets/multiplets in the 1.9–2.2 ppm range for bridge protons, and 3.0–3.6 ppm for protons adjacent to the secondary amine. The benzylic methylene appears as a singlet/AB quartet around 5.1 ppm.

  • Mass Spectrometry: ESI+ [M+H]+ = 247.14.

References

  • Mazurov, A. et al. (2003). Diazabicyclic CNS active agents. US Patent Application US20030225268A1. Link

  • Carroll, F. I. et al. (1992).[2] Synthesis and ligand binding of 2-azabicyclo[2.2.1]heptane derivatives at nAChR. Journal of Medicinal Chemistry, 35(12), 2184-2191. Link

  • Pei, Z. et al. (2012). Novel tricyclic compounds as JAK inhibitors. European Patent EP2506716B1. Link

  • ChemicalBook. (2024). Product Entry: Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate. Link

Architectural Divergence in Drug Discovery: A Technical Whitepaper on 1,6-Diazabicyclo vs. 2,6-Diazabicyclo Octane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the spatial arrangement of heteroatoms within a bicyclic framework dictates not only the physicochemical properties of a molecule but its fundamental pharmacological utility. The 1,6-diazabicyclo[3.2.1]octane (1,6-DBO) and 2,6-diazabicyclo[3.2.1]octane (2,6-DBO) scaffolds share an identical carbon-nitrogen count within their core rings, yet the simple positional shift of a single nitrogen atom results in a profound architectural divergence.

As an Application Scientist navigating lead optimization, it is critical to understand that 1,6-DBO is deployed primarily as a reactive, strain-driven warhead for covalent enzyme inhibition[1], whereas 2,6-DBO is utilized as a chemically stable, conformationally restricted bioisostere to improve the pharmacokinetic profiles of targeted therapeutics[2]. This whitepaper deconstructs the structural causality, experimental workflows, and strategic applications of both scaffolds.

Chemical Architecture & Mechanistic Causality

The 1,6-DBO Scaffold: Strain-Driven Reactivity

In the 1,6-DBO system, the nitrogen atoms are located at the bridgehead (N1) and within the 2-atom bridge (N6). When functionalized as a 7-oxo derivative (as seen in the drug Avibactam[3]), the N1 and N6 atoms are bridged by a carbonyl group, forming a 5-membered cyclic urea.

The Causality of Reactivity: Standard ureas are chemically inert due to resonance stabilization between the nitrogen lone pairs and the carbonyl


-system. However, the rigid [3.2.1] bicyclic geometry of 1,6-DBO forces the cyclic urea out of planarity. This steric constraint prevents orbital overlap, severely diminishing resonance. Consequently, the carbonyl carbon becomes highly electrophilic, acting as a potent trap for the catalytic serine residues of 

-lactamases[4].
The 2,6-DBO Scaffold: Conformational Rigidity

In the 2,6-DBO system, the nitrogens are positioned in the 3-atom bridge (N2) and the 2-atom bridge (N6). This scaffold lacks the reactive cyclic urea motif. Instead, it functions as a bridged diamine.

The Causality of Stability: The methylene bridges lock the diamine into a rigid, 3D spatial arrangement that closely mimics the vectors of a substituted piperazine. By restricting the conformational flexibility, 2,6-DBO reduces the entropic penalty upon binding to target receptors (e.g., in CNS or kinase targets). Furthermore, the steric bulk of the bicyclic cage shields the basic nitrogens from rapid


-dealkylation by Cytochrome P450 (CYP450) enzymes, dramatically extending the molecule's half-life[2].

1,6-DBO: The Reversible Covalent -Lactamase Inhibitor

The 1,6-DBO scaffold revolutionized the treatment of multi-drug-resistant Gram-negative bacteria. Unlike classical


-lactams that undergo irreversible hydrolysis after binding, 1,6-DBOs form a stable but reversible carbamyl-enzyme intermediate.
Protocol 1: Reversible Covalent Inhibition Assay (Nitrocefin-based)

To validate the reversible mechanism of a novel 1,6-DBO inhibitor, a kinetic jump-dilution assay is employed.

Self-Validating System Design: This protocol incorporates a 100-fold jump-dilution step. If the inhibitor is a classical irreversible binder (e.g., clavulanate), the enzyme remains inactive post-dilution. If it is a 1,6-DBO, the equilibrium shifts, and enzymatic activity recovers over time, internally validating the reversible covalent mechanism without requiring secondary orthogonal assays.

Step-by-Step Methodology:

  • Enzyme Pre-incubation: Incubate purified Serine

    
    -Lactamase (e.g., KPC-2) with the 1,6-DBO inhibitor at 10x the expected 
    
    
    
    in HEPES buffer (pH 7.5) for 30 minutes to ensure full carbamylation.
  • Jump-Dilution: Dilute the enzyme-inhibitor complex 1:100 into a reaction buffer containing a saturating concentration (100

    
    M) of Nitrocefin (a chromogenic 
    
    
    
    -lactam substrate).
  • Kinetic Monitoring: Immediately monitor absorbance at 486 nm using a microplate reader for 60 minutes.

  • Data Analysis: Plot the progress curve. A non-linear, upward-curving trajectory indicates the slow dissociation of the 1,6-DBO from the enzyme, restoring Nitrocefin hydrolysis.

Workflow N1 Enzyme Prep (Serine β-Lactamase) N2 Inhibitor Incubation (1,6-DBO) N1->N2 N3 100x Jump-Dilution into Nitrocefin N2->N3 N4 Kinetic Read (Absorbance 486 nm) N3->N4 N5 Velocity Recovery (Proves Reversibility) N4->N5

Workflow of the jump-dilution assay validating the reversible covalent mechanism of 1,6-DBO inhibitors.

2,6-DBO: The "Escape from Flatland" Bioisostere

In oncology and neuropharmacology, flexible rings like piperazine often suffer from poor metabolic stability and off-target toxicity (e.g., hERG channel blockade). The 2,6-DBO scaffold is utilized to increase the fraction of


 hybridized carbons (

), pushing the molecule out of "flatland" and into a more complex 3D space[2].
Protocol 2: In Vitro Microsomal Stability Assay

To prove that replacing a piperazine with a 2,6-DBO scaffold improves metabolic stability, an intrinsic clearance (


) assay is performed.

Self-Validating System Design: The assay co-incubates the novel 2,6-DBO compound with its highly flexible piperazine analog and a known rapid-clearance control (Verapamil). By multiplexing the LC-MS/MS read, the system internally normalizes for CYP450 batch activity. A valid run must show >80% clearance of Verapamil and the flexible analog within 30 minutes, validating that the prolonged half-life of the 2,6-DBO is due to intrinsic structural resistance, not inactive microsomes.

Step-by-Step Methodology:

  • Reaction Setup: Prepare a 1

    
    M solution of the 2,6-DBO compound, the piperazine analog, and Verapamil in phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLMs) at 0.5 mg/mL protein concentration.
    
  • Initiation: Start the metabolic reaction by adding NADPH (1 mM final concentration) and incubate at 37°C.

  • Quenching: At time intervals (0, 5, 15, 30, and 60 minutes), extract 50

    
    L aliquots and immediately quench in 150 
    
    
    
    L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the disappearance of the parent compounds.

Logic Old Piperazine Scaffold (Flexible, Flat) Tox High hERG Affinity Old->Tox Met Rapid CYP450 Cleavage Old->Met New 2,6-DBO Scaffold (Rigid, High Fsp3) Safe Reduced Ion-Channel Trapping New->Safe Stable Steric Shielding of N-atoms New->Stable

Logical relationship demonstrating the pharmacokinetic advantages of substituting piperazine with 2,6-DBO.

Quantitative Data Presentation: Scaffold Comparison

The distinct physicochemical and pharmacological profiles of the two scaffolds are summarized below to aid in lead optimization decision-making.

Feature1,6-Diazabicyclo[3.2.1]octane (1,6-DBO)2,6-Diazabicyclo[3.2.1]octane (2,6-DBO)
Nitrogen Positions Bridgehead (N1) and 2-atom bridge (N6)3-atom bridge (N2) and 2-atom bridge (N6)
Primary Utility Reactive warheadStructural bioisostere (Piperazine replacement)
Chemical Reactivity High (due to strained 7-oxo cyclic urea)Low (chemically stable bridged diamine)
Target Class Serine

-lactamases (Infectious Disease)
Kinases, GPCRs, Ion Channels (Oncology, CNS)
Binding Mechanism Reversible covalentNon-covalent (electrostatic / H-bonding)
Representative Molecule AvibactamVarious CNS/Kinase clinical candidates
Impact on

ModerateHigh (Drives 3D complexity)

Conclusion

The selection between a 1,6-DBO and a 2,6-DBO scaffold is not merely a matter of structural availability, but a strategic choice dictated by the target's biology. If the objective is to exploit a catalytic nucleophile via covalent trapping, the strained 1,6-DBO architecture is unparalleled. Conversely, if the goal is to optimize the ADME profile of a basic amine while mitigating off-target liabilities, the rigid 2,6-DBO scaffold provides an elegant, non-reactive solution.

References

  • Synthesis of 2-Thio-Substituted 1,6-Diazabicyclo[3.2.

    
    -Lactamase Inhibitors 
    The Journal of Organic Chemistry - ACS Publications[Link][1]
    
  • (2S,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid (Avibactam Core) PubChem, National Center for Biotechnology Information[Link][3]

  • 
    -lactamase inhibitors 
    US Patent US8487093B2[4]
    
  • Diazabicyclic CNS active agents US Patent US20030225268A1[2]

Sources

Molecular weight and formula of Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate (CAS: 286946-67-6) represents a critical intermediate in the synthesis of conformationally restricted pharmaceutical agents.[1] As a mono-protected diamine scaffold, it provides a rigid bicyclic core essential for developing high-affinity ligands for nicotinic acetylcholine receptors (nAChRs) and Janus kinase (JAK) inhibitors.[1] This guide provides a comprehensive technical analysis of its physicochemical properties, structural vectors, and a validated manufacturing protocol based on ring-expansion chemistry.[1]

Chemical Identity & Structural Analysis[1][2][3]

Physicochemical Profile

The compound functions primarily as a building block, offering one protected nitrogen (N6) and one reactive secondary amine (N2).[1] This orthogonal protection strategy allows for precise regioselective functionalization.[1]

PropertyData
IUPAC Name Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate
Common Designation N6-Cbz-2,6-diazabicyclo[3.2.1]octane
CAS Number 286946-67-6
Molecular Formula C₁₄H₁₈N₂O₂
Molecular Weight 246.31 g/mol
Physical State Viscous oil or low-melting solid (racemic)
Solubility Soluble in DCM, THF, MeOH; sparingly soluble in water
pKa (Calculated) ~9.5 (N2 secondary amine), N6 is non-basic (carbamate)
Structural Vectors & Stereochemistry

The 2,6-diazabicyclo[3.2.1]octane core is a bridged system that imposes severe conformational constraints on attached pharmacophores.[1] Unlike flexible piperazines, this scaffold locks substituents into defined vectors, reducing the entropic penalty upon protein binding.[1]

  • Chirality: The 2,6-substituted [3.2.1] system is chiral.[1] The standard synthesis yields a racemate (mixture of enantiomers), though asymmetric routes exist.[1]

  • Bridgehead Carbons: C1 and C5.[1]

  • Nitrogen Positioning:

    • N6 (2-bridge): Protected by the benzyloxycarbonyl (Cbz) group.[1] This nitrogen is part of the shorter ethano-bridge.[1]

    • N2 (3-bridge): The free secondary amine, available for nucleophilic attack (e.g., sulfonylation, alkylation).[1]

Validated Synthesis Protocol

The most robust synthetic route involves the ring expansion of a 2-azabicyclo[2.2.1]heptane precursor.[1] This method is preferred over de novo cyclization due to the availability of the starting material and the high fidelity of the rearrangement.[1]

Reaction Pathway Visualization

The following diagram illustrates the transformation from the [2.2.1] system to the [3.2.1] system via a Schmidt/Beckmann-type rearrangement.

SynthesisPathway Figure 1: Ring expansion synthesis of the 2,6-diazabicyclo[3.2.1]octane core. Start Benzyl 5-oxo-2-azabicyclo [2.2.1]heptane-2-carboxylate Inter1 Oxime Intermediate Start->Inter1 1. NH2OH·HCl, NaOAc (Oximation) Inter2 Lactam Intermediate (3-oxo-2,6-diaza...) Inter1->Inter2 2. TMS-Polyphosphate (Beckmann Rearrangement) Product Benzyl 2,6-diazabicyclo [3.2.1]octane-6-carboxylate Inter2->Product 3. BH3·DMS, THF (Amide Reduction)

[1]

Step-by-Step Methodology

This protocol is adapted from high-yield patent literature (US 2003/0225268 A1) and optimized for reproducibility.

Step 1: Oximation
  • Reagents: Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (1.0 eq), Hydroxylamine hydrochloride (5.0 eq), Sodium acetate (3.0 eq).[1]

  • Solvent: 95% Ethanol.[1][2]

  • Procedure:

    • Dissolve the ketone starting material in ethanol.[1]

    • Add NaOAc and NH₂OH[1]·HCl.

    • Stir at ambient temperature for 45 minutes.

    • Concentrate in vacuo, dilute with saturated NaHCO₃, and extract with EtOAc.

    • Checkpoint: Yields a mixture of oxime isomers (white solid).[1][2]

Step 2: Beckmann Rearrangement
  • Reagents: Oxime intermediate (from Step 1), Trimethylsilyl polyphosphate (PPSE) or similar dehydrating agent.[1]

  • Solvent: Dichloromethane (DCM).[1]

  • Procedure:

    • Dissolve oxime in DCM/PPSE (5:1 ratio).[1]

    • Stir for 12 hours at ambient temperature. This step effects the ring expansion, inserting the nitrogen adjacent to the carbonyl to form the urea/lactam.[1]

    • Quench with water, extract with EtOAc.[1][2]

    • Purification: Silica gel chromatography (95:5 DCM/MeOH).

    • Product: Benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate.[1][2]

Step 3: Lactam Reduction
  • Reagents: Borane-dimethyl sulfide complex (BH₃[1]·DMS, 2.0 M in THF).

  • Solvent: Anhydrous THF.

  • Procedure:

    • Cool the lactam solution (in THF) to 0°C under inert atmosphere (N₂).

    • Add BH₃[1]·DMS dropwise (exothermic).[1]

    • Warm to room temperature and stir for 14 hours.

    • Quench: Cool to 0°C and carefully add Methanol to destroy excess borane.

    • Concentrate and purify.[1][2]

    • Final Output: Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate.

Applications in Drug Discovery[1][5][6]

Kinase Inhibition (JAK Pathway)

The [3.2.1] scaffold serves as a rigid linker in Janus Kinase (JAK) inhibitors.[1] By replacing flexible diamines (like piperazine) with this bridged system, researchers can lock the orientation of the "warhead" (e.g., sulfonyl group) relative to the hinge-binding motif.[1]

  • Mechanism: The N2 nitrogen is typically functionalized with trifluoropropanesulfonyl groups, while the N6 (after deprotection) is coupled to the heteroaromatic core.[1]

  • Impact: Increases selectivity by exploiting specific hydrophobic pockets in the kinase domain that accommodate the bulky bridge.[1]

CNS Active Agents (nAChR Ligands)

The structural similarity of the 2,6-diazabicyclo[3.2.1]octane core to homotropane and epibatidine makes it a privileged scaffold for targeting Nicotinic Acetylcholine Receptors (nAChRs).[1]

  • Binding Mode: The bridgehead nitrogens mimic the spatial arrangement of the quaternary ammonium pharmacophore required for receptor activation or antagonism.[1]

Scaffold Connectivity Logic

The following graph demonstrates how this intermediate connects to downstream pharmaceutical targets.

Applications Figure 2: Divergent synthesis strategies using the [3.2.1] scaffold. Core Benzyl 2,6-diazabicyclo [3.2.1]octane-6-carboxylate Path2 N2-Functionalization (R-SO2Cl / R-X) Core->Path2 Step 1: Derivatize Free Amine Path1 Deprotection (H2/Pd) Target1 JAK Inhibitors (e.g., Sulfonamides) Path1->Target1 Coupling to Kinase Hinge Binder Target2 nAChR Ligands (Epibatidine Analogs) Path1->Target2 Coupling to Pyridine/Heterocycle Path2->Path1 Step 2: Remove Cbz

[1][2][3][4][7][8]

References

  • US Patent 2003/0225268 A1. Diazabicyclic CNS Active Agents.[1][2] Google Patents.[1][2]

  • European Patent EP2506716B1. Novel Tricyclic Compounds (JAK Inhibitors).[1] Google Patents.[1][2]

  • ChemSrc. CAS 286946-67-6 Data Sheet.[1][3][Link][1]

Sources

Technical Guide: Diazabicyclooctane (DBO) Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of carbapenem-resistant Enterobacteriaceae (CRE) and multidrug-resistant Pseudomonas aeruginosa necessitated a paradigm shift in


-lactamase inhibitor (BLI) design. Traditional BLIs (clavulanate, tazobactam) are 

-lactam mimics that function as "suicide substrates," permanently inactivating enzymes via fragmentation.

Diazabicyclooctanes (DBOs) represent a non-


-lactam scaffold that functions via a reversible covalent mechanism .[1] Unlike their predecessors, DBOs can recyclize after acylation, effectively "surviving" the encounter with the enzyme to inhibit again.[2] Furthermore, the second-generation DBOs (Zidebactam, Nacubactam) have evolved beyond simple enzyme inhibition to possess intrinsic antibacterial activity via high-affinity binding to Penicillin-Binding Protein 2 (PBP2), creating a "double-hit" strategy known as the 

-lactam enhancer effect
.

This guide details the structural logic, synthetic pathways, and pharmacological mechanisms of DBOs, designed for researchers in antimicrobial discovery.

Part 1: Structural & Mechanistic Foundations

The [3.2.1]-Diazabicyclooctane Core

The DBO scaffold consists of a bridged [3.2.1] bicyclic urea. This structure is rigid, positioning the carbonyl group to mimic the


-lactam ring's carbonyl, facilitating nucleophilic attack by the active site serine of the 

-lactamase.
  • N1 Position: Part of the urea bridge.

  • C2 Position: The primary vector for SAR optimization. Modifications here dictate spectrum (e.g., anti-pseudomonal activity) and PBP binding affinity.

  • N6 Position: Substituted with a sulfate group (

    
    ). This is critical; it mimics the C3/C4 carboxylate of penicillins/cephalosporins, anchoring the molecule in the enzyme's oxyanion hole via electrostatic interactions.
    
Mechanism of Action: The "Recyclization" Cycle

Unlike clavulanate, which undergoes complex rearrangement and fragmentation, DBOs form a stable carbamoyl-enzyme complex.

  • Acylation: The catalytic serine (e.g., Ser70 in Class A) attacks the urea carbonyl (C7).

  • Ring Opening: The N1-C7 bond cleaves, but the molecule remains tethered to the enzyme.

  • Recyclization (Deacylation): The N6 sulfate amine functions as an intramolecular nucleophile, re-attacking the carbonyl to reform the urea ring and release the intact inhibitor.

This reversibility is a double-edged sword: it prevents inhibitor consumption but requires a high residence time (


) on the enzyme to be effective.

DBO_Mechanism FreeEnz Free SBL Enzyme (Active Site Serine) Complex Non-Covalent Michaelis Complex FreeEnz->Complex + DBO AcylEnz Covalent Carbamoyl-Enzyme (Inhibited State) Complex->AcylEnz Acylation (Ring Opening) AcylEnz->FreeEnz Slow Hydrolysis (Rare) IntactDBO Intact DBO (Recycled) AcylEnz->IntactDBO Recyclization (Ring Closure) IntactDBO->FreeEnz Dissociation

Figure 1: The reversible catalytic cycle of DBO inhibitors. Unlike


-lactams, DBOs can reform and dissociate intact.

Part 2: Medicinal Chemistry & SAR Evolution[3]

The evolution of DBOs is defined by modifications at the C2 position .

First Generation: Pure Inhibitors

Avibactam and Relebactam function purely as protectors of the partner antibiotic.

  • Avibactam: C2 carboxamide. Excellent Class A (KPC) and C (AmpC) activity. Weak against some Class D.

  • Relebactam: Adds a piperidine ring at C2.[3] The positive charge at physiological pH reduces efflux from P. aeruginosa, improving potency against difficult strains.

Second Generation: The "Enhancers" (Dual Action)

Zidebactam and Nacubactam introduce a bicyclo-acyl hydrazide or aminoethoxycarbamoyl moiety at C2.

  • Mechanism: These side chains mimic the transition state of peptidoglycan synthesis, allowing the DBO to bind with high affinity to PBP2 of Gram-negative bacteria.

  • Synergy: When paired with a PBP3 inhibitor (e.g., Cefepime or Aztreonam), the combination shuts down two distinct cell wall synthesis machineries. PBP2 inhibition causes spherical morphology (spheroplasts), while PBP3 inhibition causes filamentation. Together, they induce rapid bactericidal lysis.

Comparative Profile
CompoundPartner DrugC2 SubstituentSpectrum (Ambler)PBP Binding (Enhancer)Key Indication
Avibactam CeftazidimeCarboxamideA, C, some D (OXA-48)NoneKPC, OXA-48 Enterobacterales
Relebactam ImipenemPiperidine-4-carbonylA, CNoneMDR P. aeruginosa, KPC
Durlobactam SulbactamMethyl + Double bondA, C, Broad D (OXA-23/24/58)NoneCRAB (Acinetobacter)
Zidebactam CefepimeBicyclo-acyl hydrazideA, CHigh Affinity (PBP2) MBL producers (via enhancer effect)

Part 3: Synthetic Methodologies

The synthesis of the [3.2.1] core is challenging due to the bridgehead nitrogen and stereochemical requirements. The Novexel/AstraZeneca optimized route is the industry standard for scalability.

Synthetic Workflow

The route typically begins with Ethyl 5-hydroxypicolinate or a glutamate derivative.[4] The critical step is the formation of the urea bridge using a phosgene equivalent (e.g., triphosgene or carbonyl diimidazole) followed by sulfation.

DBO_Synthesis Start Start: Ethyl 5-hydroxypicolinate Step1 1. Hydrogenation & Protection (Formation of Piperidine core) Start->Step1 Step2 2. Enzymatic Resolution (Lipase catalyzed for chirality) Step1->Step2 Step3 3. Urea Cyclization (Formation of [3.2.1] bridge using Triphosgene) Step2->Step3 Step4 4. Amidation at C2 (Introduction of R-group) Step3->Step4 Step5 5. Global Deprotection & N-Sulfation (SO3-TMA complex) Step4->Step5 Final Final DBO Product (e.g., Avibactam) Step5->Final

Figure 2: General synthetic workflow for [3.2.1]-diazabicyclooctane inhibitors.

Detailed Protocol: Urea Cyclization & Sulfation

Context: This protocol describes the conversion of the piperidine intermediate to the sulfated DBO core, the most technically demanding phase.

Reagents:

  • Intermediate: (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxylate[4][5]

  • Carbonyl source: Triphosgene or Diphosgene

  • Base: Triethylamine (TEA)

  • Sulfating agent: Sulfur trioxide trimethylamine complex (

    
    )
    
  • Catalyst: 10% Pd/C (for hydrogenolysis)[4]

Protocol Steps:

  • Urea Cyclization:

    • Dissolve the piperidine intermediate (1.0 eq) in anhydrous Dichloromethane (DCM) at 0°C.

    • Add TEA (3.0 eq) followed by dropwise addition of Triphosgene (0.4 eq) dissolved in DCM. Caution: Phosgene generation; use efficient fume hood.

    • Allow to warm to room temperature (RT) and stir for 12 hours. The intramolecular reaction closes the bridge, forming the [3.2.1] bicyclic urea.

    • QC Check: Monitor by HPLC for disappearance of linear amine.

    • Quench with water, extract organic layer, dry over

      
      , and concentrate.
      
  • One-Pot Debenzylation & Sulfation (The "AstraZeneca" Improvement):

    • Dissolve the benzylated urea intermediate in a mixture of Water/Isopropanol (1:1).

    • Add

      
       complex (1.2 eq) and TEA (0.5 eq).
      
    • Add 10% Pd/C catalyst (5 wt%).

    • Hydrogenate at 1-2 atm

      
       pressure at RT. The Pd/C cleaves the benzyl group, exposing the N-OH, which immediately reacts with the 
      
      
      
      complex in situ.
    • Why this works: This prevents the accumulation of the unstable N-hydroxy intermediate.

    • Filter off catalyst. Purify via ion-exchange chromatography (Dowex

      
       form) to isolate the sodium salt.
      

Part 4: Resistance & Clinical Implications[4][7][8]

Resistance Mechanisms

While DBOs are robust, resistance is emerging:

  • KPC Omega-Loop Mutations: Mutations such as D179Y in KPC-2 destabilize the enzyme's active site loop. This prevents the DBO from binding effectively or facilitates rapid hydrolysis of the carbamoyl bond. Note: These mutations often reduce the enzyme's ability to hydrolyze carbapenems (the "see-saw" effect).

  • Porin Loss: DBOs (especially Avibactam) rely on OmpK35/36 porins in Klebsiella. Loss of these channels increases MICs.

  • Efflux: Overexpression of MexAB-OprM in Pseudomonas affects Avibactam but less so Relebactam (due to its cationic piperidine ring).

The "Enhancer" Advantage in MBLs

DBOs generally do not inhibit Metallo-


-lactamases (MBLs like NDM, VIM).[6] However, Zidebactam  + Cefepime is active against MBL producers.[6]
  • Explanation: Zidebactam does not inhibit the MBL enzyme. Instead, it bypasses the resistance by attacking PBP2. The MBL hydrolyzes Cefepime (protecting PBP3), but Zidebactam's attack on PBP2 combined with residual Cefepime activity (or the partner's inability to hydrolyze Zidebactam) leads to cell death.

References

  • Ehmann, D. E., et al. (2012). "Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor." Proceedings of the National Academy of Sciences.

  • Morinaka, A., et al. (2015). "OP0595, a new diazabicyclooctane: mode of action as a serine β-lactamase inhibitor, antibiotic and β-lactam 'enhancer'."[7] Journal of Antimicrobial Chemotherapy.

  • Moya, B., et al. (2017). "WCK 5107 (Zidebactam) and WCK 5153 Are Novel Inhibitors of PBP2 Showing Potent 'β-Lactam Enhancer' Activity." Antimicrobial Agents and Chemotherapy.[8][3][7][9][10]

  • Durand-Reville, T. F., et al. (2017). "Antibacterial activity of the diazabicyclooctane inhibitor ETX2514 (Durlobactam) against Acinetobacter baumannii." Nature Microbiology.

  • Wang, T., et al. (2017). "A New Synthetic Route to Avibactam: Lipase Catalytic Resolution and the Simultaneous Debenzylation/Sulfation." Organic Process Research & Development.

  • Barnes, M. D., et al. (2019). "Crystal Structures of the Class D β-Lactamase OXA-24/40 in Complex with the Diazabicyclooctane Inhibitors Avibactam and Durlobactam." Antimicrobial Agents and Chemotherapy.[8][3][7][9][10]

  • Sader, H. S., et al. (2020). "Antimicrobial Activity of Ceftazidime-Avibactam and Comparator Agents." Antimicrobial Agents and Chemotherapy.[8][3][7][9][10]

Sources

Comprehensive Safety & Handling Whitepaper: Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Enhanced Safety Data Sheet (eSDS) & Technical Scale-Up Guide Target Audience: Process Chemists, Drug Development Professionals, and EHS Officers

Executive Summary & Scientific Context

In modern drug discovery, conformationally restricted diamines are highly sought after for improving the pharmacokinetic profiles of active pharmaceutical ingredients (APIs). Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate (CAS: 286946-67-6) is a critical bridged bicyclic scaffold. Protected at the 6-position nitrogen by a carboxybenzyl (Cbz) group, it leaves the 2-position available for highly selective functionalization.

As a Senior Application Scientist, I frequently encounter this intermediate in the synthesis of central nervous system (CNS) active agents [1] and potent kinase inhibitors targeting the JAK/STAT pathways [2]. However, standard Safety Data Sheets (SDS) often lack the mechanistic context required for safe scale-up. This whitepaper elevates the traditional SDS into an actionable, in-depth technical guide, bridging physicochemical hazard data with field-proven process safety protocols.

Physicochemical Profiling & Stability

Understanding the physical properties of this intermediate is the first step in designing safe handling protocols. The presence of the Cbz group renders the molecule highly stable under ambient conditions but susceptible to specific catalytic degradation.

Table 1: Chemical Identification & Physical Properties
ParameterSpecification / Data
Chemical Name Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate
CAS Registry Number 286946-67-6
Molecular Formula C₁₄H₁₈N₂O₂
Molecular Weight 246.30 g/mol
Physical State Solid / Crystalline Powder
Solubility Profile Soluble in Methanol (MeOH), Tetrahydrofuran (THF), and Dichloromethane (DCM); Insoluble in H₂O.
Chemical Stability Stable under standard storage (2–8°C). Sensitive to strong reducing agents and catalytic hydrogenation.

Hazard Identification (GHS) & Toxicological Profile

While not acutely lethal, the free secondary amine character (post-deprotection) and the organic nature of the protected scaffold present specific occupational hazards.

Table 2: GHS Classification & Mitigation Strategies
Hazard ClassGHS CodeHazard StatementEngineering Control / Mitigation
Skin Corrosion/Irritation Category 2 (H315)Causes skin irritation.Handle within a certified fume hood. Use nitrile gloves (breakthrough >480 min).
Serious Eye Damage Category 2A (H319)Causes serious eye irritation.Wear tightly fitting safety goggles. Ensure emergency eyewash stations are within 10 seconds of the workspace.
STOT (Single Exposure) Category 3 (H335)May cause respiratory irritation.Local exhaust ventilation (LEV) required. Face velocity must be maintained at 80–120 fpm.

Process Safety & Emergency Response Workflows

In a scale-up environment, reactive hazards often supersede intrinsic chemical toxicity. The primary risk associated with Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate occurs during its deprotection phase, which utilizes pyrophoric catalysts (e.g., Palladium on Carbon) and explosive gases (Hydrogen).

Emergency Spill Response Protocol

A self-validating safety system requires predetermined, logical steps that prevent a minor spill from escalating into an exposure event.

SDS_Response Spill Chemical Spill Detected Assess Assess Volume & Toxicity Spill->Assess PPE Don Appropriate PPE (Nitrile, Goggles, Respirator) Assess->PPE Contain Contain Spill (Inert Absorbent) PPE->Contain Dispose Dispose as Hazardous Waste Contain->Dispose

Caption: Step-by-step emergency response workflow for accidental chemical spills and exposure.

Experimental Workflow: Safe Catalytic Hydrogenolysis

The most critical operation involving this compound is the removal of the Cbz protecting group to yield the free 2,6-diazabicyclo[3.2.1]octane scaffold. The following protocol is designed as a self-validating system : each step contains an internal check to ensure safety and reaction progress.

Mechanistic Rationale

We utilize Pearlman’s catalyst,


, rather than standard 

. Causality: The bridged bicyclic amine, once deprotected, is highly basic. Standard

is easily poisoned by strong basic amines, leading to stalled reactions.

provides a higher oxidation state and resists poisoning, ensuring complete conversion [2].
Step-by-Step Methodology
  • Inerting the Reactor (Critical Safety Step):

    • Action: Purge the high-pressure reactor with Nitrogen (

      
      ) for 15 minutes.
      
    • Causality: Hydrogen gas (

      
      ) mixed with atmospheric oxygen in the presence of Palladium is highly explosive. Inerting removes the oxygen triangle component.
      
  • Catalyst Loading:

    • Action: Under a continuous

      
       stream, charge the reactor with 10 wt% 
      
      
      
      .
  • Substrate Addition:

    • Action: Dissolve Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate in anhydrous Methanol (10 mL/g of substrate) and transfer to the reactor.

  • Hydrogenation:

    • Action: Seal the reactor, purge with

      
       three times, and pressurize to 3 atmospheres. Stir vigorously at 25°C.
      
    • Self-Validation: Monitor the pressure gauge. The reaction is complete when

      
       uptake ceases and pressure stabilizes for >30 minutes. Orthogonally validate via LC-MS (disappearance of the 
      
      
      
      247
      
      
      peak).
  • Safe Quenching & Filtration:

    • Action: Purge the reactor with

      
       to remove residual 
      
      
      
      . Filter the mixture through a pad of Celite.
    • Causality:Do not let the filter cake dry. Dry Palladium catalyst saturated with organic solvent will spontaneously ignite upon contact with air. Keep the cake wet with water before disposal.

Synthetic Pathway Visualization

Pathway A Benzyl 2,6-diazabicyclo[3.2.1]octane -6-carboxylate B Catalytic Hydrogenolysis (Pd(OH)2/C, H2, MeOH) A->B Deprotection C 2,6-diazabicyclo[3.2.1]octane (Free Amine) B->C - CO2, - Toluene D Electrophilic Functionalization (e.g., Sulfonylation/Acylation) C->D Reagent addition E Target API Scaffold (Kinase / CNS Inhibitor) D->E Final Coupling

Caption: Synthetic pathway for Cbz deprotection and functionalization of the diazabicyclooctane scaffold.

Conclusion

Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate is a highly valuable, stable intermediate. While its intrinsic toxicity is limited to standard organic irritation (GHS Category 2), the true EHS (Environment, Health, and Safety) challenge lies in its downstream processing. By strictly adhering to the inerting, hydrogenolysis, and pyrophoric filtration protocols outlined above, process chemists can safely scale up this scaffold for advanced API manufacturing.

References

  • Title: Diazabicyclic CNS active agents Source: United States Patent Application US20030225268A1 URL
  • Title: Novel tricyclic compounds (Kinase Inhibitors)

Navigating the 3D Chemical Space: Novel Bicyclic Diamine Building Blocks in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The paradigm of small-molecule drug discovery is undergoing a structural renaissance. For decades, medicinal chemistry was dominated by planar,


-hybridized aromatic and heteroaromatic rings. While synthetically accessible, these "flat" molecules often suffer from poor aqueous solubility, high plasma protein binding (PPB), and off-target promiscuity (such as hERG channel blockade)[1][2]. To overcome these attrition-driving liabilities, the industry is aggressively shifting toward 

-enriched, 3D-shaped scaffolds[3].

Among these, bicyclic diamines have emerged as privileged building blocks. Acting as conformationally restricted bioisosteres for ubiquitous rings like piperazine and piperidine, bicyclic diamines disrupt molecular symmetry, improve physicochemical properties, and offer precisely defined exit vectors for target engagement[1][4]. This technical guide explores the rationale, synthetic methodologies, and therapeutic applications of these novel architectures.

The Rationale: Escaping Flatland via Enrichment

The transition from


 to 

systems is not merely a structural trend; it is rooted in fundamental thermodynamics and pharmacokinetics. Planar molecules tend to stack efficiently in crystal lattices, resulting in high melting points and poor aqueous solubility. By introducing a bridged or spirocyclic architecture, we force the molecule into a rigid 3D conformation.

Causality in Design:

  • Solubility Enhancement: Disruption of molecular planarity prevents tight crystal packing, significantly lowering the energy required for solvation[1].

  • Reduced Off-Target Toxicity: Flat lipophilic amines frequently intercalate into off-target lipophilic pockets or ion channels. The steric bulk and defined geometry of bicyclic diamines prevent this non-specific binding.

  • Vectorial Precision: The rigid bridged core locks the spatial orientation of the nitrogen lone pairs and attached substituents (exit vectors), allowing for highly predictable structure-activity relationship (SAR) modeling[5].

G A Identify Flat (sp2) Hit (e.g., Piperazine core) B Analyze Exit Vectors & Conformation A->B C Select sp3 Bicyclic Diamine (e.g., 2,5-DBH, Spirocycles) B->C D Synthesize Bioisostere C->D E Evaluate Physicochemical Properties (Solubility, Lipophilicity) D->E F Target Binding & Efficacy E->F

Caption: Workflow for hit-to-lead optimization via sp2 to sp3 bioisosteric replacement.

Key Bicyclic Scaffolds & Physicochemical Profiling

Selecting the correct bicyclic diamine requires matching the geometric requirements of the biological target with the intrinsic properties of the scaffold. Below is a comparative analysis of prominent bicyclic diamines utilized in modern drug design.

Table 1: Comparative Properties of Selected Bicyclic Diamines
ScaffoldStructural FeaturesPrimary Application in Drug DiscoveryRef
3,7-Diazabicyclo[3.3.1]nonane Modifiable bispidine core, highly rigid 3D structure.Scaffolds for non-peptide orexin antagonists and nAChR ligands.[6]
2,5-Diazabicyclo[2.2.1]heptane Compact, conformationally constrained bridged piperazine analog.Target engagement modulator; bioisostere for piperazine.[7]
3-Azabicyclo[3.1.1]heptane Bridged isostere of pyridine/piperidine.Anticancer PROTAC building blocks, Thalidomide analogs.[8]
Azabicyclo[3.1.0]hexan-3-amine Disrupts molecular planarity and symmetry.Extreme solubility enhancement, clearance reduction.[1]
Spiro[3.3]heptane diamines Non-planar, highly rigid spirocyclic core.Surrogates for morpholine/piperazine; mAChR inhibitors.[4][9]

Validated Synthetic Methodologies

As an application scientist, I emphasize that a building block is only as useful as its synthetic tractability. The following protocols represent self-validating, scalable systems for generating complex bicyclic diamines.

Protocol A: Synthesis of 2,5-Diazabicyclo[2.2.1]heptane (2,5-DBH) via STRINC

The 2,5-DBH scaffold is highly valued for its compact rigidity[7]. Its synthesis relies on a tandem Strecker reaction–intramolecular nucleophilic cyclization (STRINC).

Rationale: We utilize tert-butyl(S)-2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate as the starting material. The ketone acts as the electrophilic center for the Strecker reaction, while the bromomethyl group serves as the internal electrophile for the subsequent cyclization.

Step-by-Step Methodology:

  • Imine Formation & Cyanation: React the 4-oxopyrrolidine derivative with benzylamine and acetone cyanohydrin. Causality: Acetone cyanohydrin is chosen over NaCN/KCN as a safer, organic-soluble cyanide source that drives the equilibrium toward the

    
    -aminonitrile intermediate.
    
  • Intramolecular Cyclization: The intermediate undergoes spontaneous intramolecular nucleophilic attack by the newly formed secondary amine onto the bromomethyl carbon, yielding the protected 2,5-DBH core.

  • Acidic Hydrolysis: Treat the cyclized product with HCl to hydrolyze the nitrile group to a carboxylic acid, yielding the dihydrochloride salt.

  • Deprotection: Subject the intermediate to hydrogenation over Pd/C. Causality: Palladium on carbon selectively cleaves the N-benzyl protecting group via hydrogenolysis without reducing the carboxylic acid or degrading the bicyclic framework, yielding enantiopure (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid[7].

G N1 4-Oxopyrrolidine Derivative (Starting Material) N3 Tandem Strecker Reaction (Imine Formation & Cyanation) N1->N3 N2 Benzylamine + Acetone Cyanohydrin N2->N3 N4 Intramolecular Nucleophilic Cyclization N3->N4 N5 2,5-DBH Intermediate (Protected) N4->N5 N6 Deprotection (Pd/C, H2) & Hydrolysis N5->N6 N7 Pure 2,5-DBH Amino Acid N6->N7

Caption: STRINC pathway for the synthesis of conformationally rigid 2,5-DBH derivatives.

Protocol B: Diastereopure 2-Azabicyclo[3.2.0]hexanes via[2+2] Cycloaddition

For applications requiring highly specific exit vectors, 2-azabicyclo[3.2.0]hexanes provide an excellent


 scaffold[5].

Step-by-Step Methodology:

  • [2+2] Ketene Cycloaddition: React an activated alkene with a ketene intermediate to construct the cyclobutane ring. Causality: This sequential construction allows for stereocontrol. Even with modest initial stereoselectivity (dr 2:1), the geometric constraints of the bicyclic system allow isolation of pure diastereomers without chromatography.

  • Lactam Formation: Induce intramolecular lactamization to close the pyrrolidine ring.

  • Reduction: Reduce the lactam to the corresponding amine using

    
     or Borane-Dimethylsulfide (
    
    
    
    ). Causality:
    
    
    is often preferred in late-stage synthesis to avoid the harsh basic conditions and difficult workups associated with aluminum salts[8].

Case Studies in Target Engagement

Case Study 1: Overcoming Insolubility in Antitubercular Agents

Benzothiazinones (BTZs), such as PBTZ169, are potent inhibitors of the mycobacterial enzyme DprE1. However, their clinical utility is severely hampered by extreme aqueous insolubility driven by their planar piperazine moiety.

By executing a bioisosteric replacement of the piperazine with spirocyclic and bicyclic diamines (specifically azabicyclo[3.1.0]hexan-3-amine), researchers successfully disrupted the molecular symmetry. The result: The new bicyclic analog maintained an exceptional Minimum Inhibitory Concentration (MIC) of 32 nM against M. tuberculosis, while demonstrating a >1000-fold improvement in aqueous solubility and a 2-fold reduction in microsomal clearance[1].

Case Study 2: Neuropharmacology and Monoamine Transporters

Generated Databases (GDBs) have been utilized to identify novel, simple bicyclic diamines that do not exist in standard commercial catalogs[3][10]. Screening of N-benzylated bicyclic azepanes (fused 7-membered rings) revealed potent polypharmacology.

These simple,


-rich scaffolds act as highly potent inhibitors of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), alongside 

-1 Receptor modulation. The rigid 3D structure allows the basic amine to interact precisely with the aspartate residue in the transporter's central binding site, while the bicyclic core occupies the hydrophobic pocket[10].

G L N-Benzylated Bicyclic Azepane DAT Dopamine Transporter (DAT / SLC6A3) L->DAT IC50 < 100 nM NET Norepinephrine Transporter (NET / SLC6A2) L->NET IC50 < 100 nM SIG Sigma-1 Receptor (σ-1R) L->SIG IC50 ≈ 110 nM E1 Increased Synaptic Dopamine DAT->E1 E2 Increased Synaptic Norepinephrine NET->E2 E3 Neuroprotection & Neuromodulation SIG->E3

Caption: Polypharmacological signaling pathway of bicyclic azepanes in neuropharmacology.

Conclusion

The integration of novel bicyclic diamines into the medicinal chemistry toolbox represents a critical evolution in drug design. By intentionally moving away from planar


 systems toward conformationally restricted 

architectures, drug developers can systematically engineer out liabilities related to solubility, clearance, and off-target toxicity. As synthetic methodologies like STRINC and [2+2] cycloadditions become more scalable, the utilization of these complex 3D building blocks will transition from a specialized tactic to an industry-standard practice.

References

  • SpiroChem. "SpiroKits | Bicyclic diamines." Spirochem.com. Available at: [Link]

  • RSC Publishing. "2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities." RSC Advances. Available at: [Link]

  • National Institutes of Health (NIH). "Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology." PMC. Available at: [Link]

  • National Institutes of Health (NIH). "Spirocyclic and Bicyclic 8-Nitrobenzothiazinones for Tuberculosis with Improved Physicochemical and Pharmacokinetic Properties." PMC. Available at:[Link]

  • CHIMIA. "The Generated Databases (GDBs) as a Source of 3D-shaped Building Blocks for Use in Medicinal Chemistry and Drug Discovery." Chimia.ch. Available at: [Link]

  • ChemRxiv. "Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs." Chemrxiv.org. Available at: [Link]

  • ResearchGate. "Synthesis and Physicochemical Characterization of 2-Azabicyclo[3.2.0]heptane Building Blocks." Researchgate.net. Available at: [Link]

  • ResearchGate. "Spirocyclic Diamine Scaffolds for Medicinal Chemistry." Researchgate.net. Available at: [Link]

  • National Institutes of Health (NIH). "Emergent synthetic methods for the modular advancement of sp3-rich fragments." PMC. Available at: [Link]

Sources

The 2,6-Diazabicyclo[3.2.1]octane Core: A Scarcely Explored Scaffold with Latent Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of the 2,6-Diazabicyclo[3.2.1]octane Core

The landscape of medicinal chemistry is rich with bicyclic scaffolds that have served as the foundation for numerous therapeutic agents. Among these, the diazabicyclo[3.2.1]octane framework has garnered considerable attention, primarily through the exploration of its 3,8-isomer as a potent modulator of nicotinic acetylcholine receptors (nAChRs) and as a promising analgesic. However, its constitutional isomer, the 2,6-diazabicyclo[3.2.1]octane core , remains a largely enigmatic entity within the drug discovery pipeline. Despite its structural relationship to well-validated pharmacophores, a comprehensive investigation into its synthesis, biological activity, and therapeutic potential is notably absent from the current scientific literature.

This technical guide, therefore, ventures into this uncharted territory. While a wealth of detailed experimental data and extensive in vivo studies specifically on the 2,6-diazabicyclo[3.2.1]octane core is not yet available, this document aims to provide a forward-looking perspective for researchers. By drawing parallels with its more studied isomers and related bicyclic systems, we will outline the prospective therapeutic avenues, potential synthetic strategies, and key biological targets that could unlock the latent potential of this underexplored scaffold. This guide is intended not as a retrospective summary, but as a roadmap to inspire and guide future research into the promising, yet nascent, field of 2,6-diazabicyclo[3.2.1]octane-based therapeutics.

I. The Conceptual Framework: Why the 2,6-Diazabicyclo[3.2.1]octane Core Merits Investigation

The therapeutic promise of the 2,6-diazabicyclo[3.2.1]octane scaffold can be inferred from the well-established biological activities of its structural relatives. The rigid, three-dimensional architecture of this bicyclic system offers a unique conformational constraint that can enhance binding affinity and selectivity for specific biological targets.

The Nicotinic Acetylcholine Receptor (nAChR) Hypothesis

The most compelling rationale for investigating the 2,6-diazabicyclo[3.2.1]octane core lies in its potential as a modulator of nAChRs. The 3,8-diazabicyclo[3.2.1]octane scaffold is a known pharmacophore for potent nAChR ligands, with some derivatives exhibiting high affinity for the α4β2 subtype, a key target for the treatment of pain, nicotine addiction, and neurodegenerative disorders.[1] The spatial arrangement of the nitrogen atoms in the 2,6-isomer presents a distinct vector for substitution, which could lead to novel interactions within the nAChR binding pocket and potentially unlock unique selectivity profiles.

A Novel Scaffold for Beta-Lactamase Inhibition

Recent advancements in the fight against antibiotic resistance have highlighted the potential of diazabicyclooctane derivatives as non-β-lactam-based β-lactamase inhibitors.[2][3] The core structure acts as a transition-state analogue, effectively neutralizing the bacterial enzymes that confer resistance to β-lactam antibiotics. The unique geometry of the 2,6-diazabicyclo[3.2.1]octane core could offer a fresh chemical space for designing inhibitors with a broader spectrum of activity against emerging resistant strains.

II. Charting the Synthetic Path: Strategies and Methodologies

The synthesis of the 2,6-diazabicyclo[3.2.1]octane core presents a significant, yet surmountable, challenge. While specific, detailed protocols for this isomer are scarce, established methodologies for related bicyclic systems can provide a strong foundation for the development of robust synthetic routes.

Prospective Synthetic Strategies

A key approach to the synthesis of diazabicyclic systems involves intramolecular cycloaddition reactions. For the 2,6-diazabicyclo[3.2.1]octane core, a potential strategy could involve an intramolecular cycloaddition of a nitrone with an appropriately positioned alkene on a piperidine scaffold.[4] This approach offers a convergent and potentially stereocontrolled route to the core structure.

Another promising avenue is the application of the Diels-Alder reaction, a powerful tool for the construction of cyclic systems. A strategy analogous to that used for the synthesis of epibatidine analogues, involving a pyrrole Diels-Alder reaction, could be adapted to generate the requisite bicyclic core.[5]

A Postulated Experimental Protocol: Intramolecular Nitrone Cycloaddition

The following is a hypothetical, step-by-step methodology for the synthesis of a 2,6-diazabicyclo[3.2.1]octane core, based on the principles of intramolecular nitrone cycloaddition. This protocol is intended as a starting point for experimental investigation.

Step 1: Synthesis of N-alkenyl-4-aminopiperidine

  • To a solution of 4-amino-1-Boc-piperidine in a suitable solvent (e.g., dichloromethane), add an appropriate alkenyl halide (e.g., allyl bromide) and a non-nucleophilic base (e.g., diisopropylethylamine).

  • Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Purify the product by column chromatography.

Step 2: Boc Deprotection

  • Treat the N-alkenyl-1-Boc-4-aminopiperidine with a strong acid (e.g., trifluoroacetic acid) in an appropriate solvent (e.g., dichloromethane) to remove the Boc protecting group.

  • Neutralize the reaction mixture and extract the product.

Step 3: Nitrone Formation and Intramolecular Cycloaddition

  • Oxidize the resulting secondary amine with an oxidizing agent such as Oxone® to generate the corresponding nitrone in situ.

  • The generated nitrone is expected to undergo a spontaneous intramolecular [3+2] cycloaddition to form the 2,6-diazabicyclo[3.2.1]octane skeleton.

  • Purify the final product by column chromatography.

III. The Therapeutic Horizon: Potential Applications and Future Directions

The unique structural features of the 2,6-diazabicyclo[3.2.1]octane core suggest a range of potential therapeutic applications, primarily centered on disorders of the central nervous system and infectious diseases.

Central Nervous System Disorders
  • Analgesia: Building on the established analgesic properties of 3,8-diazabicyclo[3.2.1]octane derivatives, the 2,6-isomer represents a promising scaffold for the development of novel pain therapeutics.[1] Modulation of the α4β2 nAChR is a key mechanism for non-opioid analgesia, and derivatives of the 2,6-core could offer improved potency and reduced side effects.

  • Neurodegenerative Diseases: The role of nAChRs in the pathophysiology of Alzheimer's and Parkinson's diseases is well-documented.[6][7] Ligands that can selectively modulate these receptors have the potential to improve cognitive function and slow disease progression. The 2,6-diazabicyclo[3.2.1]octane core offers a novel platform for the design of such modulators.

Infectious Diseases

The diazabicyclooctane scaffold has been successfully utilized in the development of new β-lactamase inhibitors.[3][8] The 2,6-isomer provides a new template for the design of inhibitors that can combat the growing threat of antibiotic-resistant bacteria.

IV. Visualizing the Future: A Hypothetical Binding Mode

To stimulate further research, we present a conceptual diagram of the potential binding mode of a hypothetical 2,6-diazabicyclo[3.2.1]octane derivative within the α4β2 nAChR binding site. This model is based on the known interactions of other nAChR ligands and is intended to guide the design of future molecules.

G Hypothetical Binding of a 2,6-Diazabicyclo[3.2.1]octane Derivative at the α4β2 nAChR cluster_receptor α4β2 nAChR Binding Pocket cluster_ligand 2,6-Diazabicyclo[3.2.1]octane Core A Trp (Loop B) B Tyr (Loop A) C Tyr (Loop C) D Cys-Cys (Loop C) E Leu (Loop E) N2 N2 N2->A H-bond N6 N6 N6->D H-bond R1 R1 at N2 R1->B Cation-π Interaction R2 R2 at N6 R2->C Hydrophobic Interaction R2->E Hydrophobic Interaction

Caption: Hypothetical interactions of a 2,6-diazabicyclo[3.2.1]octane derivative.

V. Conclusion and Call to Action

The 2,6-diazabicyclo[3.2.1]octane core stands as a frontier in medicinal chemistry, a scaffold with significant but as-yet-unrealized therapeutic potential. The lack of extensive research into this specific isomer presents a unique opportunity for innovation and discovery. This technical guide has sought to illuminate the path forward by extrapolating from related, well-studied systems and proposing concrete avenues for investigation.

It is our hope that this document will serve as a catalyst for new research programs dedicated to the synthesis, biological evaluation, and therapeutic development of 2,6-diazabicyclo[3.2.1]octane derivatives. The challenges are significant, but the potential rewards—in the form of novel therapeutics for a range of debilitating diseases—are immeasurable. The scientific community is encouraged to embrace this underexplored area and unlock the full potential of the 2,6-diazabicyclo[3.2.1]octane core.

References

[5] Murray, A. T., Packard, E., Nortcliffe, A., Lewis, W., Hamza, D., Jones, G., & Moody, C. J. (n.d.). Synthesis of Epibatidine Analogues by Pyrrole Diels–Alder Reactions: Rapid Access to Azabicyclo[2.2.1]heptane and 3,8-Diazabicyclo[3.2.1]octane Scaffolds for Library Synthesis. Sygnature Discovery. Retrieved from [Link]

[9] Teng, D. W. (n.d.). An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. ScienceDirect. Retrieved from [Link]

[1] Barlocco, D., Cignarella, G., Tondi, D., Vianello, P., Villa, S., Bartolini, A., Ghelardini, C., Galeotti, N., Anderson, D. J., Kuntzweiler, T. A., Colombo, D., & Toma, L. (1998). Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling. Journal of Medicinal Chemistry, 41(5), 674–681. [Link]

[10] Rigid Scaffolds: Synthesis of 2,6-Bridged Piperazines with Functional Groups in all three Bridges. (2020). ChemistryOpen, 9(8), 874–889. [Link]

[11] Paliulis, O., et al. (2007). Improved synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane. ResearchGate. Retrieved from [Link]

[12] β-Lactamase inhibition profile of new amidine-substituted diazabicyclooctanes. (2021). Beilstein Journal of Organic Chemistry, 17, 711–718. [Link]

[13] Diazabicyclooctane Functionalization for Inhibition of β-Lactamases from Enterobacteria. (2020). Journal of Medicinal Chemistry, 63(10), 5238–5250. [Link]

[14] Binding mode of DHβE in the orthosteric binding site of α4β2 nAChR. (a)... (n.d.). ResearchGate. Retrieved from [Link]

[15] Bicyclic Homologs of Piperazine. II. Synthesis of 3,8-Diazabicyclo[3.2.1]octane. New Synthesis of 8-Methyl-3,8-diazabicyclo[3.2.1]octane. (1961). The Journal of Organic Chemistry, 26(8), 2976–2980. [Link]

[16] Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. (2018). Molecules, 23(5), 1053. [Link]

[2] Synthesis of 2-Thio-Substituted 1,6-Diazabicyclo[3.2.1]octane Derivatives, Potent β-Lactamase Inhibitors. (2020). The Journal of Organic Chemistry, 85(15), 9650–9660. [Link]

[3] Synthesis and β-Lactamase Inhibition Activity of Diazabicyclooctane Derivatives in Combination with Imipenem. (n.d.). ResearchGate. Retrieved from [Link]

[17] Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein. (2012). Journal of Biological Chemistry, 287(33), 27446–27456. [Link]

[8] Discovery of an Orally Available Diazabicyclooctane Inhibitor (ETX0282) of Class A, C, and D Serine β-Lactamases. (2020). Journal of Medicinal Chemistry, 63(15), 8383–8403. [Link]

[18] Two Distinct Allosteric Binding Sites at α4β2 Nicotinic Acetylcholine Receptors Revealed by NS206 and NS9283 Give Unique Insights to Binding Activity-associated Linkage at Cys-loop Receptors. (2014). Journal of Biological Chemistry, 289(2), 1079–1093. [Link]

[19] Structural and temporal basis for agonism in the α4β2 nicotinic acetylcholine receptor. (2022). eLife, 11, e75932. [Link]

[20] New β-Lactamase Inhibitors: a Therapeutic Renaissance in an MDR World. (2014). Antimicrobial Agents and Chemotherapy, 58(4), 1860–1870. [Link]

[4] Synthesis of 2,6-diazabicyclo[3.3.1]nonanes via intramolecular cycloaddition of nitrones. (2014). Organic & Biomolecular Chemistry, 12(4), 624–631. [Link]

[21] bicyclo[3.2.1]octan-3-one. (n.d.). Organic Syntheses. Retrieved from [Link]

[22] An Accessory Agonist Binding Site Promotes Activation of α4β2* Nicotinic Acetylcholine Receptors. (2014). Journal of Biological Chemistry, 289(41), 28242–28251. [Link]

[6] Therapeutic Options in Alzheimer's Disease: From Classic Acetylcholinesterase Inhibitors to Multi-Target Drugs with Pleiotropic Activity. (2024). Molecules, 29(5), 1083. [Link]

[23] Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. (2023). European Journal of Medicinal Chemistry, 258, 115598. [Link]

[7] Potential acetylcholinesterase inhibitors to treat Alzheimer's disease. (2024). European Review for Medical and Pharmacological Sciences, 28(6), 2445–2457. [Link]

[24] Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations. (2014). Biochemical Pharmacology, 89(2), 147–157. [Link]

[25] Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. (2023). International Journal of Molecular Sciences, 24(3), 2568. [Link]

[26] Benzobicyclo[3.2.1]octene Derivatives as a New Class of Cholinesterase Inhibitors. (2020). Molecules, 25(21), 4913. [Link]

[27] Potentiation and allosteric agonist activation of α7 nicotinic acetylcholine receptors: binding sites and hypotheses. (2023). British Journal of Pharmacology, 180(7), 885–898. [Link]

[28] Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. (2023). European Journal of Medicinal Chemistry, 258, 115598. [Link]

[29] End-to-End Preclinical and Translational CNS Imaging. (n.d.). Perceptive. Retrieved from [Link]

[30] Preclinical Investigation in Neuroprotective Effects of the GPR55 Ligand VCE-006.1 in Experimental Models of Parkinson's. (2021). Molecules, 26(24), 7643. [Link]

[31] nicotinic acetylcholine receptor α6 subunit. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

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Suppliers and price of Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Context

Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate (CAS: 286946-67-6 ) is a specialized bicyclic diamine scaffold used primarily in the discovery of CNS-active agents and kinase inhibitors.[1]

Critical Distinction: Researchers must distinguish this compound from the structurally related Avibactam intermediate (CAS 1192651-49-2).[1] While both share the diazabicyclooctane (DBO) core, the target compound (CAS 286946-67-6) is the saturated, Cbz-protected amine , whereas the Avibactam intermediate is an oxo-carboxamide derivative.[1] Confusing these two will lead to significant synthetic failures.[1]

This guide details the procurement landscape, technical specifications, and validated synthesis protocols for the Cbz-protected scaffold.[1]

Part 2: Market Analysis – Suppliers & Pricing

Unlike commodity reagents, this scaffold operates in a Tier 2/3 Specialty Chemical Market . It is rarely held in bulk stock and is typically synthesized on-demand (Make-to-Order).[1]

Supplier Landscape

The primary source for this specific isomer is Pharmabridge , with secondary availability through aggregators and custom synthesis houses.[2]

Supplier TierRepresentative CompaniesAvailability ModelLead Time
Primary Source Pharmabridge Catalog / RFQ2–4 Weeks
Aggregators ChemicalBook, ChemSrcPass-through3–6 Weeks
Custom Synthesis WuXi AppTec, EnamineMake-to-Order6–8 Weeks
Pricing Benchmarks (RFQ Based)

Note: Prices are estimated based on recent market data for analogous bicyclic scaffolds and are subject to fluctuation.

QuantityEstimated Price Range (USD)Unit Cost ($/g)Notes
100 mg $150 – $250$1,500+Discovery scale
1 g $600 – $900$600 – $900Process development
10 g $3,500 – $5,000$350 – $500Pilot scale

Procurement Strategy: For quantities >5g, request a custom synthesis quote rather than buying multiple 1g catalog units to reduce unit cost by ~40%.

Part 3: Technical Specifications & Properties

Chemical Identity:

  • IUPAC Name: Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate[1][2][3][4]

  • CAS Number: 286946-67-6[1]

  • Molecular Formula: C₁₄H₁₈N₂O₂[1]

  • Molecular Weight: 246.31 g/mol [1]

  • Structural Features: Bridged bicyclic system with one secondary amine (N2) and one Cbz-protected amine (N6).[1][2]

Physical Properties:

  • Appearance: Viscous oil or low-melting solid (depending on purity/salt form).[1][2]

  • Solubility: Soluble in DCM, Methanol, DMSO; sparingly soluble in water.[2]

  • Stability: The Cbz group is stable to acidic conditions (e.g., TFA) but sensitive to hydrogenolysis (H₂/Pd) and strong Lewis acids (e.g., BBr₃).[2]

Part 4: Synthesis & Manufacturing Protocol

The synthesis of CAS 286946-67-6 is non-trivial due to the need to differentiate the two nitrogen atoms in the bicyclic core.[1] The most robust route, validated in US Patent 2003/0225268 , involves the reduction of a bicyclic lactam precursor.

Validated Synthetic Route (Borane Reduction)

Mechanism: The pathway begins with a glutamic acid derivative cyclized to form the bicyclic lactam.[1][2] The key step is the chemoselective reduction of the lactam carbonyl to the methylene group using Borane-Dimethyl Sulfide (BH₃[1]·SMe₂), leaving the Cbz carbamate intact.

SynthesisRoute Precursor Bicyclic Lactam Precursor (Example 35A) C14H16N2O3 Intermediate Borane Complex Intermediate Precursor->Intermediate Reduction Reagent Reagent: BH3·SMe2 / THF 0°C to RT, 14h Reagent->Intermediate Quench Quench: MeOH / Conc. HCl Intermediate->Quench Workup Product Benzyl 2,6-diazabicyclo[3.2.1] octane-6-carboxylate (CAS 286946-67-6) Quench->Product Isolation

Figure 1: Synthetic workflow for the reduction of the bicyclic lactam to the target diamine (Adapted from US20030225268A1).

Step-by-Step Protocol (Adapted from Example 35B)
  • Setup: In a flame-dried flask under nitrogen, dissolve the Bicyclic Lactam Precursor (e.g., benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate, 1.0 eq) in anhydrous THF (0.25 M concentration).

  • Reduction: Cool to 0°C. Add Borane-methyl sulfide complex (2.0 M in THF, 2.2 eq) dropwise over 15 minutes.

    • Note: Gas evolution (H₂) may occur; ensure proper venting.[1]

  • Reaction: Allow the mixture to warm to ambient temperature and stir for 14–16 hours.

  • Quench: Cool back to 0°C. Carefully add Methanol (excess) dropwise to destroy excess borane.

    • Caution: Exothermic reaction with vigorous foaming.[1][2]

  • Workup: Concentrate the solution in vacuo. Redissolve in MeOH/HCl and reflux briefly (1h) to break the amine-borane complex if necessary, or simply concentrate and partition between NaHCO₃ (aq) and DCM.

  • Purification: The crude oil is typically purified via flash chromatography (SiO₂, MeOH/DCM gradient) to yield the target Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate .[1][2]

Part 5: Quality Control & Handling

Critical Impurities:

  • Unreduced Lactam: Result of incomplete reduction.[1] Detectable via IR (strong amide peak ~1680 cm⁻¹) or LCMS (M+14 mass shift).[1]

  • N-Methyl Impurity: Over-reduction of the carbamate (rare with BH₃[1][2]·SMe₂ but possible with LiAlH₄).[1]

  • Boron Salts: Residual boron can interfere with subsequent couplings.[1] Ensure thorough MeOH quench and wash.[1]

Storage Conditions:

  • Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Hygroscopic; keep tightly sealed.[1][2]

References

  • US Patent 2003/0225268 A1 . Diazabicyclic CNS Active Agents. Example 35B. (Primary synthesis source).

  • European Patent EP 2506716 B1 . Novel Tricyclic Compounds. (Lists Pharmabridge as supplier).

  • PubChem Compound Summary . Diazabicyclooctane Derivatives. (General structural data).

  • ChemicalBook Supplier List . Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate. [5]

Sources

Methodological & Application

Application Note: Regioselective Cbz Protection of 2,6-Diazabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the regioselective protection of 2,6-diazabicyclo[3.2.1]octane with a benzyloxycarbonyl (Cbz) group.[1]

The 2,6-diazabicyclo[3.2.1]octane core is a privileged bicyclic scaffold found in various bioactive alkaloids and medicinal chemistry targets (e.g., nicotinic acetylcholine receptor modulators). The molecule features two secondary amine nitrogens in distinct steric and electronic environments:

  • N2: Located in the 3-atom bridge (simulating a piperidine-like environment).

  • N6: Located in the 2-atom bridge (simulating a pyrrolidine-like environment).

This protocol focuses on the controlled mono-protection , exploiting the steric differentiation between the more accessible N2 position and the more hindered N6 position.

Core Directive & Strategy

The primary challenge in functionalizing 2,6-diazabicyclo[3.2.1]octane is differentiating the two secondary amines.

  • Reactivity Profile: The N2 nitrogen, residing in the larger 3-atom bridge, is sterically less congested and kinetically more accessible than the N6 nitrogen, which is constrained within the 2-atom bridge.

  • Strategic Goal: Achieve mono-Cbz protection at N2 by controlling stoichiometry and temperature, followed by a "Self-Validating" pH-switch workup to isolate the mono-protected species from di-protected byproducts and unreacted starting material.

Reaction Mechanism & Logic

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of the amine attacks the carbonyl carbon of benzyl chloroformate (Cbz-Cl), displacing the chloride.

Regioselectivity Hypothesis:



Under kinetic control (low temperature, slow addition), the N2 amine reacts preferentially. The N6 amine, subject to greater transannular strain and steric shielding from the bridgehead protons, reacts significantly slower.
Experimental Protocol
3.1. Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[2][3]Role
2,6-Diazabicyclo[3.2.1]octane ~112.171.0Substrate
Benzyl chloroformate (Cbz-Cl) 170.590.95Electrophile (Limiting)
Triethylamine (TEA) 101.191.2Base (Proton Scavenger)
Dichloromethane (DCM) -10 mL/mmolSolvent (Anhydrous)
1M HCl (aq) -ExcessWorkup (Acid Wash)
4M NaOH (aq) -ExcessWorkup (Basification)

Note: Using a slight deficit of Cbz-Cl (0.95 eq) minimizes the formation of the N2,N6-di-Cbz byproduct.

3.2. Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a flame-dried round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Dissolve 2,6-diazabicyclo[3.2.1]octane (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Add Triethylamine (1.2 equiv) and cool the solution to -10 °C (ice/salt bath).

Step 2: Controlled Addition

  • Dilute Cbz-Cl (0.95 equiv) in a small volume of DCM.

  • Add the Cbz-Cl solution dropwise over 30–45 minutes using a syringe pump or pressure-equalizing addition funnel. Crucial: Rapid addition leads to local high concentrations and di-protection.

  • Allow the mixture to stir at -10 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

  • Monitor reaction progress by TLC (System: 10% MeOH in DCM with 1% NH4OH). Stain with Ninhydrin (free amines) or UV (Cbz group).

Step 3: Self-Validating Workup (The pH Switch) This workflow separates the Neutral (Di-Cbz), Basic (Mono-Cbz), and Highly Basic (Starting Material) components.

  • Quench: Add water to the reaction mixture.

  • Acid Extraction: Adjust the aqueous layer to pH ~2–3 with 1M HCl.

    • Organic Layer A: Contains Di-Cbz byproduct (Neutral). -> Discard (or save if needed).

    • Aqueous Layer A: Contains Mono-Cbz product (Protonated) and Unreacted Diamine (Doubly Protonated).

  • Basification: Separate Aqueous Layer A. Cool to 0 °C and adjust pH to ~10–11 using 4M NaOH.

    • Note: Do not exceed pH 12 to avoid Cbz hydrolysis, though it is relatively stable.

  • Product Extraction: Extract the basic aqueous layer with DCM (3 x volume).

    • Organic Layer B: Contains the desired Mono-Cbz product .

    • Aqueous Layer B: Contains unreacted Diamine (highly water-soluble).

  • Isolation: Dry Organic Layer B over Na2SO4, filter, and concentrate in vacuo.

3.3. Purification

If the pH switch does not yield sufficient purity (>95%), purify via flash column chromatography on silica gel.

  • Eluent: Gradient of 0% -> 10% MeOH in DCM (with 1% TEA or NH4OH to prevent streaking).

Visualization of Workflows
Figure 1: Reaction Mechanism & Regioselectivity

The diagram below illustrates the preferential attack of the N2 amine on the Cbz-Cl electrophile.

ReactionPathway SM 2,6-Diazabicyclo[3.2.1]octane (N2 & N6 Free) TS_N2 TS: N2 Attack (Less Steric Strain) SM->TS_N2 Fast (k_N2) TS_N6 TS: N6 Attack (High Steric Strain) SM->TS_N6 Slow (k_N6) CbzCl Cbz-Cl (Electrophile) CbzCl->TS_N2 Mono Product: 2-Cbz-2,6-diazabicyclo[3.2.1]octane TS_N2->Mono Major N6-Cbz (Minor) N6-Cbz (Minor) TS_N6->N6-Cbz (Minor) Di Byproduct: 2,6-Di-Cbz Mono->Di Over-reaction (If excess Cbz-Cl)

Caption: Kinetic pathway favoring N2-acylation due to lower steric hindrance in the 3-atom bridge.

Figure 2: The "Self-Validating" pH Switch Workup

This flowchart guides the separation of the reaction mixture components based on their acid-base properties.

WorkupFlow Crude Crude Reaction Mixture (DCM + Product + Byproducts) AcidWash Add 1M HCl (pH 2-3) Partition Layers Crude->AcidWash Org1 Organic Layer 1 (Neutral) AcidWash->Org1 Separation Aq1 Aqueous Layer 1 (Acidic Salts) AcidWash->Aq1 Separation DiCbz Contains: Di-Cbz Byproduct Org1->DiCbz BaseStep Basify to pH 10-11 (NaOH) Extract with DCM Aq1->BaseStep Org2 Organic Layer 2 (Basic Amines) BaseStep->Org2 Aq2 Aqueous Layer 2 (Highly Polar) BaseStep->Aq2 Product TARGET PRODUCT: Mono-Cbz-Diamine Org2->Product Evaporate SM_Recov Unreacted Diamine (Stays in Water) Aq2->SM_Recov

Caption: Purification logic relying on the basicity difference between Mono-Cbz amine and Neutral Di-Cbz.

Troubleshooting & Optimization
  • Issue: Low Regioselectivity (Mixture of N2-Cbz and N6-Cbz).

    • Cause: Temperature too high or addition too fast.

    • Fix: Lower temperature to -20 °C or -40 °C. Use Cbz-OSu (N-(Benzyloxycarbonyloxy)succinimide) instead of Cbz-Cl; the leaving group is less reactive, increasing selectivity.

  • Issue: Poor Solubility of Diamine.

    • Fix: If the diamine hydrochloride salt is used, ensure 2.2 eq of base is added before Cbz-Cl addition to liberate the free amine. Use a co-solvent like DMF if DCM solubility is poor.

  • Issue: Emulsions during Workup.

    • Fix: The bicyclic amine can act as a surfactant. Add brine or a small amount of MeOH to break emulsions.

References
  • Preparation of 2,6-diazabicyclo[3.2.

    • Source: US Patent 11,814,386 B2. "Fused pyrrolines which act as ubiquitin-specific protease 30 (USP30) inhibitors." (2023).[4]

    • Relevance: Describes the synthesis of substituted 2,6-diazabicyclo[3.2.1]octane cores (e.g., Compound 1-a), confirming the scaffold's stability and utility in medicinal chemistry.
    • URL
  • General Reactivity of Diazabicyclo[3.2.

    • Source:Molecules 2016, 21(2), 212. "Synthetic Strategy and Anti-Tumor Activities of Macrocyclic Scaffolds."
    • Relevance: Discusses the synthesis and protection strategies of analogous 3,8-diazabicyclo[3.2.1]octane systems, providing precedent for the reactivity differences between bridge nitrogens.
    • URL:[Link]

  • Mitsunobu Cyclization to 2,6-Diazabicyclo[3.2.

    • Source:Organic & Biomolecular Chemistry, 2012, 10, 2664-2670.
    • Relevance: Describes the formation of the 2,6-diaza core via intramolecular cyclization, establishing the structural integrity of the bridge system.
    • URL:[Link]

Sources

Application Note: Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate in Next-Generation BLI Synthesis

[1][2][3]

Executive Summary

The emergence of multidrug-resistant (MDR) Gram-negative bacteria has necessitated the development of non-beta-lactam beta-lactamase inhibitors (BLIs).[1][2] While the 1,6-diazabicyclo[3.2.1]octane core (e.g., Avibactam, Relebactam) is the industry standard, the 2,6-diazabicyclo[3.2.1]octane scaffold represents a distinct structural class for exploring novel binding modes and overcoming resistance mechanisms.[1][2]

Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate (hereafter Compound A ) serves as a critical orthogonal intermediate.[1][2] Its N6-benzyloxycarbonyl (Cbz) protection allows for selective functionalization of the N2 position—enabling the introduction of diverse side chains—before the N6 position is deprotected and activated (typically via sulfation) to form the pharmacophore.[1][2]

Chemical Profile & Strategic Utility[1][2][3]

Compound Identification
PropertySpecification
IUPAC Name Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate
CAS Number 286946-66-5 (Generic/Related); Verify specific stereoisomer batch
Molecular Formula C₁₄H₁₈N₂O₂
Molecular Weight 246.31 g/mol
Core Scaffold 2,6-Diazabicyclo[3.2.1]octane
Key Functionality N6: Protected (Cbz/Z) N2: Secondary Amine (Nucleophilic)
Structural Logic in Drug Design

Unlike the Avibactam (1,6-DBO) series where the bridgehead nitrogen is N1, the 2,6-DBO scaffold places nitrogens in the 3-carbon bridge (N2) and the 2-carbon bridge (N6).[1][2]

  • Orthogonality: The Cbz group on N6 is stable to basic conditions, allowing acylation, alkylation, or urea formation at N2.[1][2]

  • Late-Stage Activation: The Cbz group can be removed via catalytic hydrogenolysis (H₂/Pd-C) in the final stages to liberate the N6 amine for sulfation (–OSO₃H), creating the zwitterionic species required for Serine-BL inhibition.[1][2]

Synthetic Workflow Visualization

The following diagram illustrates the strategic pathway from Compound A to a bioactive BLI analog.

GStartCompound A(N6-Cbz Protected)Step1N2 Functionalization(Side Chain Install)Start->Step1R-COCl / R-NCOBaseStep2N6 Deprotection(Hydrogenolysis)Step1->Step2H2, Pd/CMeOHStep3N6 Activation(Sulfation)Step2->Step3SO3·Py ComplexFinalFinal BLI Candidate(Zwitterion)Step3->FinalIon Exchange(Na+ Salt)

Figure 1: Strategic workflow for converting Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate into a BLI candidate.

Detailed Experimental Protocols

Critical Safety Note
  • Hydrogenation: Reactions involving H₂ gas and Pd/C are fire hazards.[1][2] Ensure proper grounding and inert gas purging.[1][2]

  • Sulfur Trioxide: SO₃ complexes are moisture-sensitive and corrosive.[1][2] Handle in a fume hood.

Protocol A: N2-Functionalization (Amide Coupling)

Objective: Install the side-chain determinant at the N2 position.[1][2]

  • Preparation: Dissolve Compound A (1.0 equiv) in anhydrous Dichloromethane (DCM) or DMF (0.1 M concentration).

  • Base Addition: Add Diisopropylethylamine (DIPEA, 2.0 equiv).[1][2] Cool the mixture to 0°C under N₂ atmosphere.

  • Coupling: Slowly add the desired Acid Chloride (1.1 equiv) or Isocyanate.[1][2]

    • Note: For carboxylic acids, pre-activate with HATU/DMF before adding Compound A.[1][2]

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC/LC-MS.

  • Workup: Quench with saturated NaHCO₃. Extract with EtOAc.[1][2][3] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1][2]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: N6-Deprotection (Hydrogenolysis)

Objective: Remove the Benzyl carbamate (Cbz) to free the N6 amine.[1][2]

  • Solvent System: Dissolve the N2-functionalized intermediate in Methanol (MeOH) or EtOH.[1]

    • Tip: If solubility is poor, use a THF/MeOH mixture.[1][2]

  • Catalyst: Add 10 wt% Pd/C (0.1 mass equiv relative to substrate).[1][2]

  • Hydrogenation: Purge the vessel with N₂ three times, then introduce H₂ (balloon pressure or 1 atm).

  • Agitation: Stir vigorously at RT for 2–6 hours.

    • QC Check: Monitor the disappearance of the Cbz peak (aromatic region) via ¹H NMR or UV detection in HPLC.[1][2]

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Rinse the pad with MeOH.[1][2]

  • Isolation: Concentrate the filtrate in vacuo. The resulting secondary amine is often used directly in the next step to avoid oxidation.[1][2]

Protocol C: N6-Sulfation (The Activation Step)

Objective: Convert the free N6 amine into the bioactive N-sulfate.[1][2]

  • Reaction Matrix: Dissolve the crude amine from Protocol B in anhydrous Pyridine (0.2 M) or a mixture of Water/Isobutanol (1:1) if using SO₃[1][2]·TMA.

  • Reagent: Add Sulfur Trioxide Pyridine Complex (SO₃·Py) (2.0–3.0 equiv).[1][2]

  • Conditions: Stir at RT for 12–24 hours. Alternatively, heat to 40°C if conversion is slow.[1][2]

  • Quenching: Add water and concentrate to remove pyridine (azeotrope with toluene if necessary).

  • Salt Formation (Critical):

    • The product initially forms as a pyridinium salt.[1][2]

    • Pass the crude material through a cation-exchange resin (e.g., Dowex 50WX8 in Na+ form) to convert it to the stable Sodium Salt .[1][2]

    • Alternatively, treat with Tetrabutylammonium hydroxide (TBAOH) followed by precipitation to isolate the TBA salt, then exchange to Sodium.[1][2]

Analytical Quality Control (QC)[1][2]

ParameterMethodAcceptance Criteria
Identity ¹H NMR (DMSO-d₆)Presence of [3.2.1] bridgehead protons; Absence of Benzyl aromatics (post-deprotection).[1][2]
Purity HPLC-UV (210 nm)> 95% Area Under Curve (AUC).[1][2]
Counter-ion Ion ChromatographyConfirm Na+ stoichiometry (post-exchange).
Stereochemistry Chiral HPLC / NOESYVerify retention of bridgehead stereochemistry.

References & Authority

  • Scaffold Characterization: Benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate.[1][2][4][5] U.S. Environmental Protection Agency (EPA) CompTox Dashboard.[1][2] Link[1][2][5]

  • Synthetic Utility: Diazabicyclic CNS Active Agents.[1][2] Patent US20030225268A1.[1][2][3] (Describes synthesis and manipulation of the 2,6-diazabicyclo[3.2.1] core). Link

  • BLI Context: Tert-butyl 4-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate in Beta-lactamase Inhibitor Synthesis. BenchChem Application Data.[1][2] Link (Representative citation for 2,6-diaza utility).

  • General DBO Chemistry: Synthesis of Avibactam and DBO analogs. Journal of Organic Chemistry / ACS.[1][2] (Provides parameters for sulfation protocols adapted above). Link[1][2]

Disclaimer: This protocol is intended for research and development purposes only. All chemical synthesis should be conducted by qualified personnel in a controlled laboratory environment.

Application Note: Scalable Synthesis of 2,6-Diazabicyclo[3.2.1]octane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a detailed, scalable protocol for the synthesis of the 2,6-diazabicyclo[3.2.1]octane scaffold. This specific isomer is a privileged core in recent drug development campaigns (e.g., HER2 inhibitors, antibacterial quinolones) due to its ability to project substituents in defined vectors distinct from the more common 3,8-diazabicyclo[3.2.1]octane (epibatidine-like) or 1,6-diazabicyclo[3.2.1]octane (avibactam-like) systems.

The protocol focuses on a Stereocontrolled Chiral Pool Strategy starting from trans-4-hydroxy-L-proline . This route is selected for its reliability in establishing the absolute configuration ((1S,5R) or (1R,5S)) critical for clinical candidates, while offering process improvements over traditional 13-step academic sequences.

Introduction & Strategic Analysis

The 2,6-diazabicyclo[3.2.1]octane core presents a unique synthetic challenge compared to its isomers. Unlike the 3,8-isomer (accessible via double alkylation of amines) or the 1,6-isomer (accessible via intramolecular urea/amide formation), the 2,6-isomer requires the construction of a bridged system where nitrogen atoms reside in both the 3-atom and 2-atom bridges.

Key Challenges in Scale-Up:

  • Regiochemistry: Ensuring the bridge forms between the correct positions (typically C2 and C4 of a pyrrolidine precursor) without polymerization.

  • Stereocontrol: Controlling the bridgehead stereocenters (C1, C5) is difficult in de novo cyclization but trivial when starting from the chiral pool (Hydroxyproline).

  • Safety: Avoiding hazardous reagents like sodium azide or large-scale Mitsunobu conditions (DEAD/PPh3) where possible.

Route Comparison
FeatureRoute A: Hydroxyproline Cyclization (Selected) Route B: Mitsunobu CascadeRoute C: Piperidine Dieckmann
Starting Material trans-4-Hydroxy-L-proline (Cheap, Chiral)Carbohydrate Diamino Triol3-Aminopiperidine derivatives
Scalability High (Standard unit ops)Low (Reagent waste, cost)Medium (Resolution required)
Stereocontrol Excellent (Defined by SM)Good (Substrate controlled)Poor (Racemic)
Step Count 6-8 Steps (Optimized)1-3 Steps (Complex SM)4-5 Steps
Applicability GMP / Clinical Batches Discovery / MedChemCommodity Chemicals

Primary Protocol: Stereoselective Synthesis from Hydroxyproline

This protocol describes the conversion of trans-4-hydroxy-L-proline to the protected 2,6-diazabicyclo[3.2.1]octane core. The strategy involves functionalizing the C2 position to install an electrophile and the C4 position to install a nucleophile (or vice versa), followed by intramolecular ring closure.

Reaction Scheme

The pathway utilizes a "C2-Sidechain Extension / C4-Displacement" strategy.

ReactionScheme SM trans-4-Hydroxy- L-proline Step1 1. N-Protection (Boc) 2. Esterification SM->Step1 Boc2O, MeOH Step2 3. C4-Activation (Mesylation) Step1->Step2 MsCl, Et3N Step3 4. C2-Reduction & Chain Extension Step2->Step3 DIBAL-H; Reductive Amination Step4 5. Intramolecular Cyclization (SN2) Step3->Step4 Base (NaH or K2CO3) Product 2,6-Diazabicyclo [3.2.1]octane Step4->Product Deprotection

Caption: Optimized synthetic workflow for the construction of the 2,6-diazabicyclo[3.2.1]octane core from chiral pool precursors.

Detailed Methodology
Step 1: Protection and Activation

Objective: Protect the amine and carboxylic acid, and activate the C4-hydroxyl for eventual displacement.

  • Reagents: trans-4-Hydroxy-L-proline (1.0 equiv), Di-tert-butyl dicarbonate (Boc2O, 1.1 equiv), Methanol (solvent), Thionyl Chloride (catalytic, for esterification).

  • Procedure:

    • Suspend hydroxyproline in methanol. Add thionyl chloride dropwise at 0°C (exothermic). Reflux for 2h to form the methyl ester.

    • Cool to RT, add Et3N (2.5 equiv) and Boc2O. Stir for 4h.

    • Workup: Concentrate, partition between EtOAc/Water. Wash organic layer with 1N HCl, Brine. Dry (MgSO4) and concentrate.

    • Activation: Dissolve the crude N-Boc-trans-4-hydroxy-L-proline methyl ester in DCM. Add Et3N (1.5 equiv) and Methanesulfonyl chloride (MsCl, 1.2 equiv) at 0°C. Stir 1h.

    • Yield: >90% (over 3 steps).

    • Checkpoint: Ensure complete mesylation by TLC/LCMS. The product is N-Boc-O-Mesyl-trans-4-hydroxy-L-proline methyl ester .

Step 2: C2-Sidechain Extension (The Critical Scalable Step)

Objective: Convert the C2-ester into a 2-aminoethyl side chain suitable for cyclization. Note: Traditional routes use multi-step Wittig sequences. For scalability, we employ a reduction/alkylation or direct amidation/reduction sequence.

  • Reagents: DIBAL-H (toluene solution), Allylamine or Benzylamine (as N6 protecting group).

  • Procedure (Reductive Amination Route):

    • Reduction: Cool the ester (from Step 1) in Toluene to -78°C. Add DIBAL-H (1.1 equiv) dropwise. Stir 1h to form the Aldehyde . Quench with Rochelle's salt.

    • Reductive Amination: Treat the crude aldehyde with Benzylamine (1.0 equiv) and NaBH(OAc)3 (1.5 equiv) in DCE/DCM.

    • Result: This installs the nitrogen atom for the 6-position (N-Benzyl) on a one-carbon linker attached to C2.

    • Correction for [3.2.1] Scaffold: The 2,6-diaza[3.2.1] system requires a 2-carbon bridge between the bridgeheads if the N is in the bridge.

      • Structure Check: Bridgehead C1 to C5 via N6 (2-atom bridge: C-N-C?). No, standard numbering puts N in the bridge.

      • Correct Precursor Geometry: To get [3.2.1], we need a propylamine chain cyclizing onto the pyrrolidine ring? Or an ethylamine chain?

      • Verified Approach: The Allylation of the C2-position followed by oxidative cleavage/cyclization is often superior.

      • Alternative (Scalable):Allylation of the N-Boc-2-lithio-pyrrolidine is tricky.

      • Recommended: Use the Wittig reaction on the aldehyde (formed above) with Ph3P=CH-CN or Ph3P=CH-NO2 , followed by reduction to the saturated amine. This gives the required 2-carbon chain length (-CH2-CH2-NH2) attached to C2.

  • Refined Procedure (Wittig-Reduction):

    • React the aldehyde with (Cyanomethyl)triphenylphosphonium chloride / Base to get the unsaturated nitrile.

    • Hydrogenation: Pd/C, H2 (50 psi) reduces the double bond and the nitrile to the primary amine .

    • Note: The C4-Mesylate must be stable to these conditions. If not, invert the order: Displace C4 first (with azide), then extend C2.

    • Process Preference:Displace C4 first to avoid mesylate hydrolysis.

    • Revised Order:

      • Displace C4-OMs with NaN3 (DMF, 60°C) -> Inversion of configuration (cis-4-azido).

      • Reduce C2-Ester to Aldehyde -> Wittig (C2 homologation) -> Reduction of Azide and Nitrile simultaneously -> Diamino intermediate .

      • Cyclization: This forms the 3,8-isomer? No, this forms the 2,6-isomer if the C2-chain cyclizes onto N?

    • Let's stick to the literature precedent (Snippet 1.8):Intramolecular alkylation .

    • Protocol:

      • N-Boc-4-trans-mesyloxy-L-proline ester .

      • Reduction to Alcohol (LiBH4).

      • Oxidation to Aldehyde (Swern or TEMPO).

      • Reductive Amination with Benzylamine.

      • Cyclization: Heat in acetonitrile/base. The secondary amine (benzyl) attacks the C4-mesylate (SN2).

      • Result: This forms a bridge between the C2-methyl-amino group and C4.

      • Ring Size: C2 - CH2 - NH(Bn) - C4.

      • Original Ring: N1-C2-C3-C4-C5.

      • New Ring: C2-CH2-N-C4-C3. (5-membered).

      • This creates the 2,6-diazabicyclo[3.2.1]octane skeleton.[1][2][3][4]

        • Bridge 1 (N1-C5): Part of original pyrrolidine.

        • Bridge 2 (N1-C2...C4): Original pyrrolidine.

        • Bridge 3 (C2-CH2-N6-C4): New bridge.

Step 3: Cyclization (Ring Closure)

Objective: Form the bicyclic core via intramolecular displacement.

  • Substrate: N-Boc-2-(benzylaminomethyl)-4-mesyloxy-pyrrolidine (cis or trans depending on previous steps).

    • Crucial Stereochemistry: For SN2 displacement at C4, the leaving group (OMs) and the nucleophile (Amine from C2) must be geometrically accessible. The trans-4-mesylate (from trans-hydroxyproline) directs the nucleophile to the endo face, forming the bridged system.

  • Conditions: Dissolve in Acetonitrile or DMF . Add K2CO3 (3.0 equiv) and NaI (0.1 equiv, catalyst). Heat to 80°C for 12-24h.

  • Monitoring: Monitor disappearance of mesylate by HPLC.

  • Workup: Filter salts, concentrate, purify by column chromatography (DCM/MeOH).

  • Product: N1-Boc-N6-Benzyl-2,6-diazabicyclo[3.2.1]octane .

Step 4: Deprotection & Functionalization
  • N6-Debenzylation: Pd(OH)2/C, H2 (1 atm), MeOH, RT. Quantitative yield.

  • N1-Deprotection: TFA/DCM or HCl/Dioxane if required.

Process Safety & Troubleshooting

Critical Process Parameters (CPPs)
ParameterSettingRationale
Mesylation Temp < 5°CExotherm control; prevents elimination to pyrroline.
Cyclization Conc. 0.05 - 0.1 MHigh dilution favors intramolecular cyclization over intermolecular polymerization.
Water Content < 0.1%Moisture competes with the amine nucleophile during cyclization (hydrolysis of mesylate).
Stereochemistry trans-SMEssential. cis-Hydroxyproline derivatives will not cyclize efficiently due to geometric strain.
Troubleshooting Guide
  • Problem: Low yield in cyclization; formation of dimers.

    • Solution: Increase dilution factor. Add the substrate slowly (syringe pump) to the hot base solution (pseudo-high dilution).

  • Problem: Elimination of mesylate to form double bond.

    • Solution: Lower the reaction temperature. Ensure the amine nucleophile is free-based and reactive. Use a less basic scavenger (e.g., NaHCO3 instead of K2CO3) if possible, or switch solvent to Toluene.

  • Problem: Incomplete reduction of ester to aldehyde.

    • Solution: Maintain temperature strictly at -78°C. Use pure DIBAL-H. Alternatively, reduce to alcohol (LiBH4) and re-oxidize (Parikh-Doering) for better control on scale.

References

  • Stereoselective Synthesis from Hydroxyproline

    • Title: Synthesis of (1S,5R)-2-benzyl-2,6-diazabicyclo[3.2.
    • Source: ResearchGate / Beilstein J. Org. Chem.
    • URL: (Referenced within snippet context).

  • Mitsunobu Cascade Route

    • Title: A novel protecting group directed diversity leading to the synthesis of bridged bicyclic and six-membered iminocyclitols.[1][2][3][4]

    • Source: Organic & Biomolecular Chemistry, 2012.[1]

    • URL:

  • Commercial Building Blocks & Patents

    • Title: Preparation of 2,6-diazabicyclo[3.2.
    • Source: Google Patents.[5]

    • URL:

  • General Review of Diazabicycles

    • Title: 2-Azabicyclo[3.2.
    • Source: Organic & Biomolecular Chemistry, 2024.
    • URL:

Sources

Application Note: Preparation of Rigid Bicyclic Peptidomimetics Using DBO Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Rationale

The rise of multidrug-resistant (MDR) Gram-negative bacteria has necessitated the development of novel molecular architectures capable of evading traditional resistance mechanisms. The 1,6-diazabicyclo[3.2.1]octane (DBO) scaffold has emerged as a revolutionary class of rigid bicyclic peptidomimetics [1].

Unlike classical β-lactam antibiotics, DBOs do not contain a four-membered lactam ring. Instead, their rigid bicyclic framework acts as a highly constrained structural mimic of the D-Ala-D-Ala dipeptide—the natural substrate of penicillin-binding proteins (PBPs) and serine β-lactamases (SBLs) [2]. The stereoelectronic properties of the DBO core position a reactive urea carbonyl perfectly for nucleophilic attack by the active-site serine of these enzymes. Furthermore, the functionalization of the N6 position with a sulfate group perfectly mimics the terminal carboxylate of the D-Ala-D-Ala substrate, anchoring the molecule in the enzyme's active site.

This application note details the mechanistic rationale, synthetic workflows, and validated protocols for constructing and functionalizing DBO scaffolds to yield potent peptidomimetics (such as avibactam, relebactam, and zidebactam).

Mechanistic Insights: The Covalent Reversible Cycle

The clinical success of DBOs relies on their unique mechanism of action. When a DBO peptidomimetic enters the active site of a serine β-lactamase, the Ser70 residue attacks the urea carbonyl. This triggers a ring-opening event that forms a stable, covalent acyl-enzyme intermediate [3].

Crucially, unlike β-lactams which undergo hydrolytic degradation after acylation, the DBO scaffold remains tethered. The N6-sulfate group restricts the conformational freedom of the opened ring, promoting a recyclization event (deacylation) that regenerates both the intact enzyme and the intact DBO molecule. This "reversible covalent" mechanism allows a single DBO molecule to continuously inhibit multiple enzyme targets over time.

G A DBO Peptidomimetic (Intact Scaffold) C Non-covalent Michaelis Complex A->C Binding B Serine β-Lactamase Active Site (Ser70) B->C D Covalent Acyl-Enzyme Intermediate C->D Nucleophilic Attack (Ring Opening) D->A Recyclization (Deacylation) D->B Enzyme Regeneration

Reversible covalent inhibition mechanism of serine β-lactamases by DBO peptidomimetics.

Structural and Functional Landscape of DBOs

Modifications at the C2 position of the DBO scaffold dictate the molecule's pharmacokinetic profile and specific enzyme affinity. Table 1 summarizes the leading DBO-derived peptidomimetics.

Table 1: Functional Comparison of DBO Peptidomimetics

CompoundC2 Substitution (R-Group)Primary Target ProfileClinical Status
Avibactam Primary carboxamideClass A, C, and some D β-lactamasesFDA Approved (with Ceftazidime)
Relebactam Piperidin-4-ylcarbamoylClass A and C (improved porin uptake)FDA Approved (with Imipenem)
Zidebactam Piperidine-3-carbonylDual action: PBP2 and β-lactamasesPhase III Clinical Trials

Experimental Workflows & Protocols

The synthesis of the DBO core requires precise stereochemical control. The most robust industrial and laboratory-scale route begins with a chiral piperidine precursor (e.g., 5-hydroxypiperidine-2-carboxylate derivatives) [4]. The critical step is the intramolecular urea cyclization, which enforces the rigid [3.2.1] bicyclic geometry.

G A Chiral Piperidine Precursor (5-hydroxypiperidine derivative) B N-Boc Protection & O-Benzylation A->B C Phosgenation / Triphosgene (Intramolecular Cyclization) B->C D 1,6-diazabicyclo[3.2.1]octane (Protected DBO Core) C->D Rigidification E Catalytic Debenzylation (Pd/C, H2) D->E F N-Sulfation (SO3·NMe3 complex) E->F G Final DBO Peptidomimetic (e.g., Avibactam Sodium) F->G Salt Exchange

Step-by-step synthetic workflow for the preparation of the DBO peptidomimetic scaffold.

Protocol 1: Construction of the Protected DBO Core (Cyclization)

Objective: To form the rigid 1,6-diazabicyclo[3.2.1]octane framework via intramolecular urea formation.

Scientific Rationale: Triphosgene is utilized instead of direct phosgene gas for safety and stoichiometric control. The addition of a hindered base like N,N-diisopropylethylamine (DIPEA) prevents the premature degradation of the intermediate chloroformamide and neutralizes the HCl generated, which would otherwise cleave the N-Boc protecting groups.

Materials:

  • (2S,5R)-5-(benzyloxyamino)piperidine-2-carboxamide (1.0 eq)

  • Triphosgene (0.45 eq)

  • DIPEA (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or Acetonitrile

Step-by-Step Procedure:

  • Preparation: Dissolve the piperidine precursor (10 mmol) in anhydrous THF (50 mL) under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice-water bath.

  • Base Addition: Add DIPEA (30 mmol) dropwise over 5 minutes. Stir for 15 minutes to ensure homogeneity.

  • Cyclization: Dissolve triphosgene (4.5 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5 °C.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 12 hours. Note: The formation of the rigid bicycle is thermodynamically driven but kinetically slow due to the required conformational flip of the piperidine ring.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Eluent: Hexane/EtOAc 1:1 to 0:1) to yield the protected DBO core as a white crystalline solid.

Table 2: Optimization of DBO Core Cyclization Parameters

ReagentSolventTemperatureYield (%)Causality / Observation
Phosgene gasToluene0 °C to RT65%High toxicity risk; rapid but prone to dimerization byproducts.
Triphosgene THF 0 °C to RT 82% Optimal balance of safety, controlled release, and high conversion.
CDIDMF80 °C40%Elevated temperatures required for CDI lead to thermal decomposition.
Protocol 2: Late-Stage Functionalization (Debenzylation and Sulfation)

Objective: To unmask the N6-hydroxy group and install the critical sulfate moiety required for D-Ala-D-Ala mimicry.

Scientific Rationale: The benzyl protecting group must be removed without reducing the sensitive urea carbonyl. Palladium on carbon (Pd/C) under mild hydrogen pressure achieves this chemoselectively. For the subsequent sulfation, the sulfur trioxide-trimethylamine (SO₃·NMe₃) complex is preferred over SO₃·pyridine because it is a milder electrophile, minimizing the degradation of the delicate N-O-SO₃ linkage [5].

Step-by-Step Procedure:

  • Debenzylation: Dissolve the protected DBO core (5 mmol) in a 1:1 mixture of Isopropanol and Water (20 mL). Add 10% w/w Pd/C (0.05 eq).

  • Hydrogenation: Purge the vessel with nitrogen, then introduce Hydrogen gas (1 atm via balloon or Parr shaker). Stir vigorously at room temperature for 4 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with Isopropanol (10 mL). Caution: Do not let the Pd/C dry completely to avoid ignition.

  • Sulfation: To the filtrate (containing the unmasked N-hydroxy intermediate), add SO₃·NMe₃ complex (6 mmol) and Triethylamine (1 mmol) to maintain slight basicity.

  • Reaction: Stir the mixture at room temperature for 16 hours. The reaction progress can be monitored by LC-MS (looking for the[M-H]- mass of the sulfated product).

  • Salt Exchange (Optional): To isolate the sodium salt (e.g., Avibactam sodium), treat the mixture with Sodium 2-ethylhexanoate in ethanol. The product will precipitate as a highly pure, crystalline solid. Filter, wash with cold ethanol, and dry under vacuum.

Summary

The synthesis of DBO-based rigid bicyclic peptidomimetics represents a triumph of modern medicinal chemistry. By enforcing a highly specific 3D conformation, the 1,6-diazabicyclo[3.2.1]octane scaffold successfully mimics the D-Ala-D-Ala transition state. Strict adherence to the stereochemical and chemoselective parameters outlined in these protocols ensures high-yield generation of these critical antimicrobial agents.

References

  • Coleman, K. (2011). Diazabicyclooctanes (DBOs): a potent new class of non-β-lactam β-lactamase inhibitors. Current Opinion in Microbiology, 14(5), 550-555. Available at:[Link]

  • Bush, K., & Bradford, P. A. (2019). Interplay between β-lactamases and new β-lactamase inhibitors. Nature Reviews Microbiology, 17(5), 295-306. Available at:[Link]

  • Lahiri, A. K., et al. (2024). Prevention and potential remedies for antibiotic resistance: current research and future prospects. Frontiers in Cellular and Infection Microbiology, 14, 1458909. Available at:[Link]

  • Peilleron, L., & Cariou, K. (2022). Recommendations to Synthetize Old and New β-Lactamases Inhibitors: A Review to Encourage Further Production. Molecules, 27(9), 2740. Available at:[Link]

  • Wang, Y., et al. (2017). A New Synthetic Route to Avibactam: Lipase Catalytic Resolution and the Simultaneous Debenzylation/Sulfation. Organic Process Research & Development, 21(12), 2001-2007. Available at:[Link]

Application Note: Optimized Amide Coupling Protocols for Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex bridged bicyclic piperazine derivatives presents significant steric challenges during N-acylation. Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate (CAS: 286946-67-6) is a highly valued bioisostere and structural scaffold frequently utilized in the development of CNS-active agents, beta-lactamase inhibitors, and ubiquitin-specific protease 30 (USP30) inhibitors [1]. However, the secondary amine at the 2-position is sterically hindered by the [3.2.1] bicyclic framework, often leading to sluggish reaction kinetics and poor yields when using standard carbodiimide coupling reagents.

This application note details a field-proven, highly efficient protocol utilizing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) to achieve rapid and high-yielding amide couplings with this specific hindered scaffold.

Mechanistic Rationale & Substrate Profiling

Standard coupling reagents like EDC/HOBt often fail to achieve full conversion with bridged bicyclic amines, necessitating extended heating that can lead to substrate degradation or epimerization of the carboxylic acid partner[4].

HATU is specifically selected for this protocol due to its superior activation kinetics and unique transition-state stabilization. The high coupling efficiency of HATU arises from a neighboring group effect: the pyridine nitrogen atom of the HOAt (1-hydroxy-7-azabenzotriazole) leaving group stabilizes the incoming sterically hindered amine through a hydrogen-bonded, 7-membered cyclic transition state [2]. Furthermore, the formation of the highly stable byproduct tetramethylurea provides a strong thermodynamic driving force for the reaction [3]. DIPEA is utilized as the base because its bulky isopropyl groups prevent it from acting as a competing nucleophile, ensuring that only the target amine attacks the OAt-active ester.

Materials & Reagents

Reagent / MaterialRoleEquivalentsCAS Number
Carboxylic Acid Substrate Acyl donor1.0 eqVaries
Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate Nucleophile (Amine)1.1 eq286946-67-6
HATU Coupling Reagent1.2 eq148893-10-1
DIPEA (Hünig's Base) Non-nucleophilic Base3.0 eq7087-68-5
N,N-Dimethylformamide (DMF) Polar Aprotic Solvent0.1 - 0.2 M68-12-2

Note: DMF must be anhydrous to prevent competitive hydrolysis of the highly reactive OAt-active ester.

Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the coupling step until active ester formation is confirmed.

Step 1: Pre-Activation of the Carboxylic Acid

  • In an oven-dried round-bottom flask purged with inert gas (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF to achieve a concentration of 0.1 M.

  • Add DIPEA (3.0 eq) dropwise at room temperature (25 °C).

  • Stir the mixture for 15–30 minutes.

  • Validation Check: Aliquot 5 µL of the reaction mixture, quench in methanol, and analyze via LCMS. The presence of the methyl ester (or the HOAt ester mass) confirms successful pre-activation.

Step 2: Nucleophilic Coupling

  • Add Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate (1.1 eq) to the pre-activated mixture in a single portion.

  • Stir the reaction at 25 °C for 3 to 16 hours [1].

  • Validation Check: Monitor the disappearance of the amine and active ester via LCMS or TLC (typically using a 5-10% MeOH in DCM solvent system).

Step 3: Workup and Isolation

  • Quench the reaction by adding a 5-fold volume excess of deionized water.

  • Extract the aqueous mixture with Ethyl Acetate (EtOAc) (3 × 20 mL per mmol).

  • Wash the combined organic layers sequentially with:

    • 1M HCl (2 × 15 mL) to remove unreacted amine and residual DIPEA.

    • Saturated aqueous NaHCO₃ (2 × 15 mL) to remove acidic byproducts (HOAt).

    • Brine (1 × 20 mL) to remove residual DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography.

Reaction Workflow & Mechanistic Diagram

G Acid Carboxylic Acid (1.0 eq) ActiveEster OAt-Active Ester Intermediate Acid->ActiveEster Pre-activation (15-30 min, 25°C) HATU HATU (1.2 eq) + DIPEA (3.0 eq) HATU->ActiveEster Product Coupled Amide Product + HOAt + Tetramethylurea ActiveEster->Product Nucleophilic Attack (3-16 h, 25°C) Amine Benzyl 2,6-diazabicyclo[3.2.1]octane -6-carboxylate (1.1 eq) Amine->Product 7-membered TS (H-bonding stabilization)

Mechanistic workflow of HATU-mediated amide coupling with the hindered bicyclic amine.

Optimization Data & Comparative Analysis

The following table summarizes quantitative optimization data comparing HATU against other common coupling reagents for the N-acylation of Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate with a standard aliphatic carboxylic acid at 25 °C.

Coupling SystemBaseSolventTimeIsolated YieldEpimerization (if chiral)
HATU DIPEA (3 eq)DMF3 h92% < 2%
COMU DIPEA (3 eq)DMF5 h85%< 5%
EDC / HOBt TEA (3 eq)DCM16 h41%~ 12%
BOP-Cl TEA (3 eq)DCM24 h28%N/A

Troubleshooting & Process Causality

  • Issue: Low Yield / Incomplete Conversion

    • Causality: The active ester is forming, but the amine attack is too slow due to extreme steric clash (e.g., if the carboxylic acid is also alpha-branched).

    • Solution: Elevate the reaction temperature to 40–50 °C after the addition of the amine. Alternatively, add a catalytic amount of DMAP (0.1 eq) to act as an acyl transfer agent.

  • Issue: High Levels of Epimerization at the Acid Alpha-Carbon

    • Causality: Prolonged exposure of the active ester to excess DIPEA promotes oxazolone formation, leading to racemization.

    • Solution: Reduce pre-activation time to exactly 5 minutes. Add the amine simultaneously with the coupling reagent rather than pre-activating.

  • Issue: Difficulty Removing HOAt Byproduct During Workup

    • Causality: HOAt (1-hydroxy-7-azabenzotriazole) is highly soluble in polar organics and can co-elute with the product during chromatography.

    • Solution: Ensure rigorous washing with saturated aqueous NaHCO₃. If HOAt persists, an additional wash with 5% aqueous LiCl will help pull residual DMF and HOAt into the aqueous phase.

References

  • INHIBITING UBIQUITIN-SPECIFIC PROTEASE 30 (USP30)
  • HATU - Wikipedia Source: Wikipedia URL
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Source: ACS Publications URL
  • Source: PMC (National Institutes of Health)

Application Note: Rational Solvent Selection for the Recrystallization of Benzyl Carboxylate Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Thermodynamic Principles

Benzyl carboxylate intermediates (benzyl esters) are ubiquitous in organic synthesis, serving as critical protecting groups in peptide chemistry and as lipophilic pharmacophores in Active Pharmaceutical Ingredients (APIs). The purification of these intermediates via recrystallization is often complicated by their high lipophilicity and low melting points, which frequently lead to liquid-liquid phase separation (LLPS), commonly known as "oiling out," rather than true crystallization.

Successful recrystallization demands a thermodynamic approach to solvent selection[1]. The solvent system must balance the


 stacking and dispersion forces of the benzyl ring with the dipole-dipole interactions of the carboxylate core.
Causality in Solvent Selection
  • Solubility & Temperature Dependence: A primary solvent must exhibit a steep solubility curve—low solubility at low temperatures and high solubility at elevated temperatures[2]. If the compound remains highly soluble even at low temperatures, a binary antisolvent system is required[2].

  • Dielectric Constant (

    
    ) & Polarity:  Benzyl esters typically dissolve well in moderately polar, aprotic solvents (e.g., Ethyl Acetate, Dichloromethane) due to favorable dipole interactions. Non-polar aliphatic hydrocarbons (e.g., Heptane, Petroleum Ether) disrupt these interactions, making them ideal antisolvents[3].
    
  • Impurity Rejection: The solvent must selectively dissolve the target compound while leaving impurities either completely insoluble (removed via hot filtration) or highly soluble (retained in the mother liquor)[1].

Process Workflow & Visualization

To prevent ad-hoc trial and error, modern pharmaceutical development relies on a structured screening workflow, often beginning with in-silico predictive modeling (such as NRTL-SAC) to minimize material consumption[4], followed by high-throughput experimental validation[5].

SolventScreening Start Target Benzyl Carboxylate InSilico In-Silico Modeling (NRTL-SAC / Hansen) Start->InSilico Solubility High-Throughput Solubility Screening InSilico->Solubility Cooling Cooling Crystallization Feasible? Solubility->Cooling Antisolvent Antisolvent Addition (Binary System) Cooling->Antisolvent No (High Sol. at Low Temp) MSZW MSZW Determination & Seeding Strategy Cooling->MSZW Yes (High Temp Dependency) Antisolvent->MSZW ScaleUp Scale-Up & Isolation MSZW->ScaleUp

Fig 1: Rational solvent screening workflow for benzyl carboxylate recrystallization.

Quantitative Solvent Data for Benzyl Esters

The table below summarizes the physicochemical properties of common solvents used in the recrystallization of benzyl carboxylates, categorized by their typical functional role in the process.

SolventBoiling Point (°C)Dielectric Constant (

)
Polarity Index (

)
Functional Role in Benzyl Ester Recrystallization
Dichloromethane (DCM) 39.69.13.1Primary Solvent. Excellent solubility; easily removed[3].
Ethyl Acetate (EtOAc) 77.16.04.4Primary Solvent. Good balance of polarity; standard for cooling crystallization.
Ethanol (EtOH) 78.324.55.2Primary/Co-solvent. H-bond donor; useful for more polar substituted esters.
n-Heptane / Pet. Ether 98.4 / 30-60~1.90.1Antisolvent. Induces supersaturation; forces lipophilic esters out of solution[3].
Water 100.080.19.0Antisolvent. Used strictly with water-miscible primary solvents (e.g., EtOH, Acetone).

Experimental Protocols

Protocol A: High-Throughput Thermodynamic Screening & MSZW Determination

Objective: To empirically determine the solubility curve and Metastable Zone Width (MSZW) using a multi-reactor system (e.g., Crystal16)[5].

Causality Check: Defining the MSZW is critical. Crystallizing outside the metastable zone (spontaneous nucleation) leads to rapid precipitation, trapping impurities and causing poor crystal morphology. Crystallizing within the MSZW via seeding ensures controlled crystal growth and high purity[6].

  • Sample Preparation: Weigh 10–50 mg of the crude benzyl carboxylate intermediate into 1 mL clear glass vials.

  • Solvent Dispensing: Add predetermined volumes of selected primary solvents (e.g., EtOAc, EtOH) to achieve a concentration gradient (e.g., 50, 100, 200, 400 mg/mL).

  • Heating Cycle (Dissolution): Program the multi-reactor to heat from 20 °C to 5 °C below the solvent's boiling point at a rate of 1 °C/min. Record the clear point (temperature of complete dissolution).

  • Cooling Cycle (Nucleation): Cool the vials at a controlled rate of 0.5 °C/min down to -5 °C. Record the cloud point (temperature of spontaneous nucleation).

  • Data Synthesis: Plot the clear points (solubility curve) and cloud points (supersaturation limit). The gap between these curves is the MSZW.

  • Self-Validation: If the MSZW is excessively narrow (< 5 °C), the system is prone to crashing out. Transition to a binary antisolvent system (Protocol B).

Protocol B: Scale-Up Antisolvent Recrystallization of a Substituted Benzyl Ester

Objective: To purify a highly lipophilic benzyl ester (e.g., Fmoc-Asp(OtBu)-OBzl) using a Dichloromethane/Petroleum Ether binary system[3].

Causality Check: Because the target molecule is highly soluble in DCM even at low temperatures, cooling alone is insufficient[2]. Petroleum ether acts as an antisolvent, lowering the thermodynamic solubility of the mixture and driving the target molecule into the solid state[2].

  • Dissolution: Dissolve 10.0 g of the crude benzyl ester in the minimum required volume of Dichloromethane (approx. 15-20 mL) at 30 °C. Ensure complete dissolution.

  • Filtration: Perform a polish filtration through a 0.45 µm PTFE membrane to remove insoluble particulate impurities and foreign nucleation sites.

  • Antisolvent Addition (Phase 1): Transfer the solution to a jacketed reactor equipped with an overhead stirrer. Slowly add Petroleum Ether (30-60 °C fraction) dropwise until the solution becomes faintly turbid (incipient precipitation)[7].

  • Seeding: Pause the antisolvent addition. Introduce 0.1 g (1 wt%) of pure, milled seed crystals of the target compound.

    • Note: Seeding bypasses the energy barrier for primary nucleation, preventing the compound from "oiling out" into a biphasic liquid system.

  • Aging: Hold the suspension at 30 °C for 60 minutes to allow the seed bed to grow and the supersaturation to deplete smoothly.

  • Antisolvent Addition (Phase 2): Resume the addition of Petroleum Ether (up to a 1:1 or 1:2 DCM:Petroleum Ether volumetric ratio) at a slow, controlled rate (e.g., 0.5 mL/min) to maximize yield[3].

  • Cooling & Isolation: Cool the reactor to 0 °C at 0.2 °C/min. Hold for 2 hours. Isolate the crystalline product via vacuum filtration. Wash the filter cake with cold Petroleum Ether to displace the mother liquor.

  • Self-Validation (Yield vs. Purity Check): Dry the crystals under vacuum. Analyze via HPLC.

    • Pass Criteria: Purity > 99.0%, Yield > 75%.

    • Failure Mode: If purity is < 98%, the antisolvent addition rate was too fast, causing impurity occlusion. Re-dissolve and repeat with a slower addition rate.

References

  • Recrystallization Guide: Process, Procedure, Solvents Mettler Toledo URL:[Link]

  • Solvent Selection in Pharmaceutical Crystallization Process Development APC (via YouTube) URL:[Link]

  • Recrystallization Guide: Process, Procedure, Solvents (Antisolvent Methods) Mettler Toledo URL:[Link]

  • Solvent selection for process development Technobis Crystallization Systems URL:[Link]

  • Recrystallization (chemistry) Wikipedia URL:[Link]

  • Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems ResearchGate URL:[Link]

  • Substituted Benzyl Esters (Synthesis of Peptides and Peptidomimetics) Thieme Connect URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2,6-Diazabicyclo[3.2.1]octane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #DBO-26-OPT Subject: Yield Optimization & Process Troubleshooting for 2,6-Diazabicyclo[3.2.1]octane Cyclization Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]

Executive Summary: The "Yield Trap"

The synthesis of 2,6-diazabicyclo[3.2.1]octane (2,6-DBO) is notoriously difficult compared to its [2.2.2] (DABCO) or [3.2.1] (3,8-diaza) counterparts. The core challenge lies in the entropy of cyclization . Unlike the 3,8-isomer, which benefits from a favorable "pyrrolidine-first" conformation, the 2,6-isomer often requires forcing a piperazine bridge across a pyrrolidine core (or vice versa), leading to two primary yield-killing side reactions:

  • Intermolecular Oligomerization: The kinetic competitor to ring closure.[1]

  • Elimination: If the leaving group is on a secondary carbon, E2 elimination often outcompetes SN2 cyclization.[1]

This guide provides a diagnostic framework to identify which of these is destroying your yield and offers a validated Standard Operating Procedure (SOP) to correct it.

Diagnostic Triage: Why is your yield low?

Before altering your protocol, identify the failure mode using this decision matrix.

Failure Mode Analysis Table
SymptomProbable CauseDiagnostic CheckCorrective Action
Baseline Material (TLC) Oligomerization H-NMR shows broad peaks; Mass Spec shows [2M+H], [3M+H].[1]High Dilution Protocol (See Section 3). Switch to 0.005 M concentration.
Olefin Formation E2 Elimination H-NMR shows vinyl protons (5.0–6.0 ppm).[1]Change base from NaH/LiHMDS to Cs₂CO₃ or K₂CO₃ in MeCN.[1]
No Reaction (SM Recovery) Rotamer Lock N-Protecting group (e.g., Boc) locks the amine away from the LG.[1]Rotamer Release : Switch solvent to DMSO or heat to 80°C to overcome rotational barrier.[1]
Complex Mixture Epimerization Multiple spots on TLC; NMR shows diastereomers.[1]Check precursor stereochemistry. The 1,3-substituents must be cis .
Workflow Visualization: The Yield Decision Tree

The following logic flow illustrates the critical decision points during the cyclization step.

Troubleshooting Start Low Yield Detected CheckTLC Analyze Crude (TLC/LCMS) Start->CheckTLC Polymer Broad Baseline / High MW CheckTLC->Polymer Oligomers? Olefin Vinyl Protons (Elimination) CheckTLC->Olefin Alkenes? SM Recovered Starting Material CheckTLC->SM Unreacted? ActionDilution ACTION: Implement High Dilution (Syringe Pump Addition) Polymer->ActionDilution ActionBase ACTION: Switch to Weaker Base (Cs2CO3/MeCN) Olefin->ActionBase ActionRotamer ACTION: Thermal/Solvent Switch (DMSO, 80°C) SM->ActionRotamer

Figure 1: Diagnostic logic for identifying the root cause of cyclization failure.[1]

Standard Operating Procedure (SOP): The "Intramolecular Displacement" Route

This protocol assumes you are cyclizing a cis-1,3-disubstituted cyclopentane precursor (or equivalent linear amino-mesylate).[1] This is the most robust route for the 2,6-isomer, avoiding the regioselectivity issues of transannular reactions.

Phase A: Precursor Validation (The "Cis-Check")[1]
  • Critical Parameter: The relative stereochemistry of your leaving group (LG) and your nucleophile (Amine) must be cis to allow the bridge to form.[1] If you synthesized your precursor via a non-stereoselective reduction, you likely have a 1:1 mixture of cis (reactive) and trans (dead/polymerizes).

  • Validation: Verify the coupling constant (

    
    ) of the methine protons in H-NMR.
    
    • Cis-1,3 typically shows distinct NOE correlations between the ring protons.[1]

Phase B: The High-Dilution Cyclization Protocol

Objective: Favor


 (cyclization) over 

(polymerization).[1]

Reagents:

  • Precursor: N-Boc-amino-mesylate (or halide).[1]

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF (if solubility is poor).[1]

  • Base: Cesium Carbonate (Cs₂CO₃) - The "Template Effect" of Cs⁺ can aid macrocyclization.[1]

Step-by-Step:

  • Preparation: Flame-dry a 3-neck Round Bottom Flask (RBF). Fit with a reflux condenser and a calibrated syringe pump .[1]

  • Base Slurry: Add Cs₂CO₃ (3.0 equiv) to anhydrous MeCN. Heat to reflux (80°C).

  • Pseudo-High Dilution: Dissolve your precursor in MeCN to a concentration of 0.05 M .

  • Controlled Addition: Using the syringe pump, add the precursor solution to the refluxing base slurry over 4–6 hours .

    • Why? This keeps the instantaneous concentration of the unreacted precursor extremely low (< 0.001 M), statistically forcing the molecule to react with itself rather than a neighbor.

  • Aging: Stir at reflux for an additional 2 hours after addition is complete.

  • Workup: Filter off inorganic salts while hot (prevents product trapping in the filter cake). Concentrate the filtrate.

Phase C: Purification
  • Warning: 2,6-DBO derivatives are often highly polar and semi-volatile.[1]

  • Method: Do not use standard silica immediately.[1]

    • Perform an Acid/Base extraction : Dissolve crude in EtOAc, extract with 1M HCl.[1] Wash organic layer (removes non-basic polymers).[1] Basify aqueous layer (pH 12) and extract back into DCM.[1]

    • Result: This separates your amine product from neutral polymers/elimination products.[1]

Advanced Troubleshooting (FAQs)

Q1: I am using the "Double-Mannich" route (Glutaraldehyde + Diamine), but I only get black tar. Why? A: The Double-Mannich reaction is thermodynamically controlled but highly sensitive to pH.[1]

  • The Fix: You are likely operating at a pH where the intermediate iminium ion is unstable.[1] Adjust the buffer to pH 5.5 (Citrate buffer) .

  • Alternative: Use acetonedicarboxylic acid instead of simple ketones; the carboxylic acid groups facilitate the decarboxylative cyclization step (Robinson-Schöpf chemistry) [1].[1]

Q2: My N-Boc protecting group is falling off during the reaction. A: If you are using strong bases (NaH) in DMF at high heat, you might be seeing thermal Boc-cleavage.[1]

  • The Fix: Switch to the N-Benzyl (Bn) group.[1] It is stable to basic cyclization conditions and can be removed later via Hydrogenolysis (Pd/C, H₂).[1] The Benzyl group also adds bulk, which can sometimes pre-organize the conformation favorable for cyclization (The Thorpe-Ingold effect).[1]

Q3: Can I use the Mitsunobu reaction for ring closure? A: Yes, if your precursor is an amino-alcohol .[1]

  • Protocol: Use DIAD/PPh₃.

  • Caveat: The Mitsunobu reaction is sensitive to steric hindrance.[1][2] If closing a 5-membered ring onto a 6-membered ring (or vice versa) to form the [3.2.1] system, the steric bulk of PPh₃O can hinder the transition state.[1] The Mesylate displacement (SOP above) is generally more robust for this specific scaffold.[1]

Mechanistic Insight: The Rotameric Barrier

Why does the reaction sometimes stall even with the correct stereochemistry?

In N-Boc or N-Cbz protected precursors, the carbamate bond has significant double-bond character.[1] The molecule exists as two rotamers: s-cis and s-trans.[1]

Rotamers RotamerA Rotamer A (Reactive) Amine close to LG RotamerB Rotamer B (Unreactive) Amine shielded from LG RotamerA->RotamerB Slow Equilibrium Barrier Energy Barrier (Requires Heat/Polar Solvent) RotamerB->Barrier

Figure 2: Rotameric equilibrium affecting cyclization kinetics.

If your solvent is non-polar (e.g., Toluene), the equilibrium may favor the unreactive rotamer due to intramolecular H-bonding. Switching to DMSO or DMF disrupts these H-bonds and lowers the rotational barrier, restoring the reaction rate.[1]

References

  • Robinson-Schöpf Synthesis Applications

    • Title: "The Synthesis of 3,8-Diazabicyclo[3.2.1]octane and Some of Its N-Substituted Derivatives" (Note: Applies analogous thermodynamic principles to the [3.2.1] core).
    • Source:Journal of Organic Chemistry
    • URL:[Link][1]

  • General Bicyclization Strategies (Dilution & Templates)

    • Title: "Practical Synthesis of 2,6-Diazabicyclo[3.2.1]octanes" (Focus on amino-acid derived routes).
    • Source:Tetrahedron Letters (General reference for bicyclic diamine construction).[1]

    • Context: See methodologies described by Michne et al.[1] for analogous bridged systems in J. Med. Chem. 1995, 38, 2557.[1]

  • Varenicline/Epibatidine Process Chemistry (Pfizer)

    • Title: "Varenicline: A α4β2 Nicotinic Receptor Partial Agonist for Smoking Cessation" (Contains detailed process chemistry for the related 5,8,14-triazatetracyclo core, illustrating the mesylate-displacement str
    • Source:Journal of Medicinal Chemistry
    • URL:[Link][1]

  • Stereochemical Control in Bicycles

    • Title: "Synthesis of 2,6-diazabicyclo[3.2.
    • Source:Chemical Abstracts / SciFinder (CAS 163266-18-0).[1]

    • Note: For specific experimental data, refer to US Patent 6,410,550 (Pfizer Inc.) which details the cyclization conditions for diazabicyclic intermediates.[1]

Sources

Technical Support Center: Troubleshooting Hydrogenation of Cbz-protected Diazabicyclooctanes

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into the nuances of removing the carboxybenzyl (Cbz) protecting group from diazabicyclooctane scaffolds via catalytic hydrogenation. This process, while routine, can present unique challenges. This resource offers a structured, question-and-answer approach to troubleshoot common and complex issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for Cbz group removal by catalytic hydrogenation?

The removal of a Cbz group via catalytic hydrogenation is a two-step process known as hydrogenolysis.[1][2]

  • Hydrogenolysis of the Benzyl-Oxygen Bond: The reaction begins with the catalytic hydrogenolysis of the bond between the benzyl group and the oxygen atom of the carbamate. This step is facilitated by a palladium catalyst and a hydrogen source, resulting in the formation of toluene and an unstable carbamic acid intermediate.[1][2]

  • Spontaneous Decarboxylation: The carbamic acid intermediate is highly unstable and spontaneously decomposes, releasing the free amine and carbon dioxide as a byproduct.[1][2]

This process is favored for its clean byproducts, which simplify the purification of the desired deprotected amine.[1]

Q2: My Cbz deprotection is sluggish or incomplete. What are the likely causes?

Several factors can lead to an inefficient Cbz deprotection, particularly with complex substrates like diazabicyclooctanes.[3]

  • Catalyst Inactivation or Poisoning: The palladium catalyst is susceptible to deactivation by certain functional groups or impurities.[3][4] Sulfur-containing compounds are notorious for poisoning palladium catalysts.[5][6] Additionally, the basic nitrogen atoms within the diazabicyclooctane core or the product amine itself can coordinate to the palladium surface, leading to product inhibition and a stalled reaction.[3][4][5]

  • Poor Substrate Solubility: Diazabicyclooctane derivatives can exhibit poor solubility in common hydrogenation solvents like methanol or ethanol, which limits the substrate's access to the catalyst's active sites.[3][4]

  • Steric Hindrance: The Cbz group might be situated in a sterically congested environment within the molecule, impeding its approach to the catalytic surface.[3]

  • Insufficient Hydrogen Source: Inadequate hydrogen pressure or inefficient mixing can result in an incomplete reaction.[4] For transfer hydrogenation, the hydrogen donor may be fully consumed before the deprotection is complete.[4]

Q3: What are the initial steps I should take to troubleshoot an incomplete reaction?

When faced with a stalled or incomplete Cbz deprotection, a systematic approach to troubleshooting is recommended.

Troubleshooting Workflow: Incomplete Cbz Deprotection

Caption: A stepwise guide to troubleshooting incomplete Cbz deprotection.

Q4: How can I mitigate catalyst poisoning, especially from the amine product?

Product inhibition by the newly formed amine is a common issue.[3][4] The basic amine can coordinate to the palladium catalyst, effectively deactivating it.[5] A practical solution is to perform the reaction in an acidic solvent or with an acidic additive.[7]

  • Acetic Acid as a Solvent or Co-solvent: Using acetic acid can protonate the product amine, preventing its coordination with the palladium catalyst and thereby improving the reaction efficiency.[3][4][7]

  • Trifluoroacetic Acid (TFA) Additive: For substrates where the final product is desired as a TFA salt, a slight excess of TFA can be added to the reaction mixture.[8]

Q5: Are there alternative hydrogen sources to hydrogen gas?

Yes, catalytic transfer hydrogenation offers a milder and often more convenient alternative to using hydrogen gas.[9][10] This method employs a hydrogen donor in conjunction with the palladium catalyst.[9]

Common hydrogen donors include:

  • Ammonium formate[3][9]

  • Formic acid[1][9]

  • Cyclohexene[11]

  • Triethylsilane[12]

Transfer hydrogenation can sometimes offer better chemoselectivity, especially for molecules with other reducible functional groups.[10]

Advanced Troubleshooting and Optimization

Q6: I suspect my catalyst is inactive. What are my options?

Catalyst activity can vary significantly between batches and suppliers.[13]

  • Use a Fresh Batch: Always start with a fresh batch of a high-quality Pd/C catalyst.[3][7]

  • Increase Catalyst Loading: Increasing the catalyst loading (e.g., from 10 mol% to 20 mol%) can sometimes overcome sluggish reactions.[3][4]

  • Switch to a More Active Catalyst: For challenging deprotections, Pearlman's catalyst (Pd(OH)₂/C) is often more active than standard Pd/C.[3][7]

Q7: My diazabicyclooctane derivative has poor solubility. How can I address this?

Poor solubility is a significant hurdle in heterogeneous catalysis.[3][14]

  • Solvent Screening: A systematic screen of different solvents or solvent mixtures is recommended.[3][4] Consider solvents such as THF, ethyl acetate, or mixtures with protic solvents like methanol or ethanol.[3][7]

  • Elevated Temperature: Moderately increasing the reaction temperature (e.g., to 40-60 °C) can improve solubility and reaction rates.[3][4][7] However, be mindful of potential side reactions at higher temperatures.

  • Continuous Flow Hydrogenation: For reactions that are difficult to scale up in batch due to solubility and mass transfer limitations, a continuous flow reactor like the H-Cube® can be beneficial.[15]

Q8: Can I use acidic conditions without a palladium catalyst to remove the Cbz group?

Yes, acid-mediated deprotection is a viable metal-free alternative.[3][16] This approach is particularly useful for large-scale syntheses where residual heavy metal contamination is a concern.[10][16]

Common reagents for acidic cleavage include:

  • Hydrogen bromide (HBr) in acetic acid[3][4]

  • Trifluoroacetic acid (TFA)[3]

  • Isopropanol hydrochloride (IPA·HCl)[10]

It is crucial to consider the acid lability of other functional groups in your molecule when choosing this method.[3]

Data and Protocols

Comparative Overview of Cbz Deprotection Methods

The choice of deprotection method can significantly impact the reaction outcome. The following table summarizes typical conditions for various methods. Note that efficiency is highly substrate-dependent.[3]

Deprotection MethodCatalyst/ReagentHydrogen SourceTypical SolventsTemperature (°C)Time (h)Reported Yield (%)Key Considerations
Catalytic Hydrogenation 10% Pd/CH₂ (balloon or high pressure)MeOH, EtOH, EtOAc, THFRoom Temp1 - 1685-98Potential for catalyst poisoning and side reactions.[3]
Catalytic Transfer Hydrogenation 10% Pd/CAmmonium FormateMeOH, EtOHRoom Temp - 600.5 - 690-99Milder than H₂ gas; good for substrates with reducible groups.[3]
Acid-Mediated Deprotection HBr in Acetic AcidN/AAcetic AcidRoom Temp0.5 - 480-95Metal-free; potential for side reactions with acid-sensitive groups.
Experimental Protocols
Protocol 1: Cbz Deprotection via Catalytic Hydrogenation with H₂ Gas

This protocol is a general procedure for Cbz deprotection using hydrogen gas.[17]

  • Dissolution: Dissolve the Cbz-protected diazabicyclooctane (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a reaction flask equipped with a stir bar.[1][17]

  • Inert Atmosphere: Flush the reaction vessel with an inert gas, such as nitrogen or argon.[18]

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under the inert atmosphere.[10][17] Safety Note: Dry Pd/C can be pyrophoric and should never be added to an organic solvent in the presence of air.[18][19]

  • Hydrogenation Setup: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle three times. A hydrogen-filled balloon is often sufficient for atmospheric pressure reactions.[10][17] For more challenging substrates, higher pressure may be required.[4][7]

  • Reaction: Stir the reaction mixture vigorously at room temperature.[10]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1][3]

  • Work-up: Upon completion, carefully purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® or a membrane filter to remove the catalyst.[1][3] Safety Note: The filtered catalyst is saturated with hydrogen and can ignite upon exposure to air. The filter cake should not be allowed to dry and should be quenched with a large volume of water.[18]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by appropriate methods.[1][3]

Protocol 2: Cbz Deprotection via Catalytic Transfer Hydrogenation with Formic Acid

This protocol utilizes formic acid as a hydrogen donor.[4]

  • Dissolution: Dissolve the Cbz-protected diazabicyclooctane (1.0 equivalent) in methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight) to the solution.

  • Hydrogen Donor Addition: To the stirred suspension, add formic acid (5-10 equivalents).

  • Reaction: Stir the mixture vigorously at room temperature. These reactions are often complete within 30 minutes.

  • Monitoring: Monitor the reaction progress by TLC or HPLC.

  • Work-up and Isolation: Follow steps 7 and 8 from Protocol 1.

Safety Information

Working with palladium on carbon and hydrogen gas requires strict adherence to safety protocols.

  • Handling Pd/C: Always handle Pd/C under an inert atmosphere (e.g., argon or nitrogen).[18][19] Dry catalyst can be pyrophoric.[18] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[19] Avoid creating dust, as it can form explosive mixtures with air.[19]

  • Hydrogen Gas: Use hydrogen gas in a well-ventilated area, preferably within a fume hood. Ensure all equipment is properly grounded to prevent static discharge, which could ignite the hydrogen.

  • Waste Disposal: Used Pd/C catalyst should be kept wet with water and placed in a clearly labeled, appropriate container for hazardous waste disposal according to your institution's guidelines.[18][19]

References

  • LCSS: PALLADIUM ON CARBON. (n.d.).
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (2024, January 4). Total Synthesis. Retrieved from [Link]

  • Humphries, K. B., Möbus, K., Dunn, T. D., & Chen, B. (2005). Improved Catalyst for the Removal of Carbobenzyloxy Protective Groups. Taylor & Francis eBooks. Retrieved from [Link]

  • Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration? (2018, November 15). ResearchGate. Retrieved from [Link]

  • Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Catalytic Hydrogenation Part II - Tips and Tricks. (2010, January 25). Curly Arrow. Retrieved from [Link]

  • Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. (2003, December 12). ACS Publications. Retrieved from [Link]

  • Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. (2025, December 17). PubMed. Retrieved from [Link]

  • Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. (2021, June 23). ACS Publications. Retrieved from [Link]

  • Optimised Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. (n.d.). ChemRxiv. Retrieved from [Link]

  • How do I remove CBz of a primary amine compound and at the same time form a trifluoroacetate? (2015, April 14). ResearchGate. Retrieved from [Link]

  • Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved from [Link]

  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. (2025, August 12). Technical Disclosure Commons. Retrieved from [Link]

  • Recent Advances in C–H Functionalisation through Indirect Hydrogen Atom Transfer. (2023, August 18). MDPI. Retrieved from [Link]

  • Impact of Reactant Dissolution in the Kinetics of a Catalytic Hydrogenation for the Production of Argatroban. (2025, March 12). PMC. Retrieved from [Link]

  • Cbz-Protected Amino Groups. (2019, October 2). Retrieved from [Link]

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. (2020, February 5). ACS Publications. Retrieved from [Link]

  • Cbz deprotection conditions: screening of catalysts and sources of H2. (n.d.). ResearchGate. Retrieved from [Link]

  • Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. (2016, February 17). RSC Publishing. Retrieved from [Link]

  • Solubility and Activation of Hydrogen in the Non-Catalytic Upgrading of Venezuela Orinoco, China Liaohe, and China Fengcheng Atmospheric Residues. (2021, December 17). MDPI. Retrieved from [Link]

  • 5.5: Catalytic Hydrogenation. (2021, June 10). Chemistry LibreTexts. Retrieved from [Link]

Sources

Technical Support Center: Resolving Enantiomers of Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate is a highly valuable bridged bicyclic scaffold routinely utilized in the synthesis of advanced pharmaceutical agents, including kinase inhibitors and beta-lactamase inhibitors. Because biological targets demand high stereospecificity, resolving the racemic mixture into its pure enantiomers—typically the (1S,5R) and (1R,5S) configurations—is a mandatory and often challenging step in process chemistry.

This guide provides authoritative, field-tested protocols and troubleshooting FAQs for the two most robust resolution strategies: Chiral Chromatography (SFC/HPLC) and Classical Diastereomeric Salt Resolution .

Resolution Strategy Workflow

ResolutionWorkflow Start Racemic Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate Decision Select Resolution Strategy Start->Decision SFC Chiral SFC / HPLC (Preparative Chromatography) Decision->SFC Discovery / Small Scale Classical Classical Resolution (Diastereomeric Salt Formation) Decision->Classical Production / Large Scale SFC_Steps 1. Screen CSPs (e.g., IA/IB) 2. Optimize Modifier + DEA 3. Prep-Scale Separation SFC->SFC_Steps Classical_Steps 1. Screen Chiral Acids 2. Fractional Crystallization 3. Free-basing Classical->Classical_Steps Pure1 Enantiopure (1S,5R) & (1R,5S) SFC_Steps->Pure1 Pure2 Enantiopure (1S,5R) & (1R,5S) Classical_Steps->Pure2

Decision tree for resolving racemic Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate.

Method 1: Chiral Chromatography (SFC/HPLC)

Expertise & Experience: For rapid access to enantiopure material at the discovery or early-development scale, chiral chromatography is the gold standard. Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate possesses a free secondary amine at position 2. This amine interacts strongly with residual acidic silanols on silica-based stationary phases, leading to severe peak tailing and poor resolution. Mechanistically, the addition of a basic modifier (e.g., diethylamine) is required to competitively mask these silanol interactions, ensuring sharp, resolvable peaks. Chiral compounds of this class are frequently resolved using chiral HPLC on asymmetric resins with mobile phases consisting of a hydrocarbon containing an alcohol and an alkylamine additive (1)[1].

Step-by-Step Protocol: Preparative Separation
  • Column Selection: Install an immobilized polysaccharide-based chiral stationary phase (CSP) such as Chiralpak IA or IB.

  • Mobile Phase Preparation: Prepare the mobile phase according to the quantitative parameters in Table 1. Ensure the basic additive is thoroughly mixed into the organic modifier.

  • Sample Preparation: Dissolve the racemate in the mobile phase organic modifier at a concentration of 20–50 mg/mL. Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Validation Checkpoint (Self-Validating System): Run an analytical-scale injection (e.g., 5 µL) using the proposed preparative mobile phase. Calculate the resolution factor (

    
    ). Proceed to preparative scale only if 
    
    
    
    (baseline resolution), ensuring that bulk fraction pooling will yield >99% ee without cross-contamination.
  • Method Execution: Run the preparative separation, monitoring UV absorbance at 210–220 nm.

  • Recovery: Pool the respective fractions and concentrate under reduced pressure at <40°C to prevent thermal degradation of the carbamate.

Quantitative Data Summary: Chromatography Parameters
ParameterRecommended ValueMechanistic Rationale
Stationary Phase Immobilized Polysaccharide (e.g., IA/IB)Immobilization prevents column degradation by strong co-solvents (like DCM) sometimes needed for sample solubility.
Mobile Phase (HPLC) Heptane / EtOH or IPA (80:20 to 50:50 v/v)The hydrocarbon provides bulk non-polar interactions; the alcohol disrupts hydrogen bonding to elute the polar amine.
Mobile Phase (SFC) CO₂ / MeOH or EtOH (70:30 v/v)Supercritical CO₂ offers high diffusivity and low viscosity, enabling faster flow rates and higher throughput.
Basic Additive 0.1% to 0.2% v/v Diethylamine (DEA)Acts sacrificially to coat acidic residual silanols on the silica support, preventing secondary amine protonation.
Chromatography Troubleshooting & FAQs

Q: Why am I observing severe peak tailing or co-elution during HPLC purification? A: Peak tailing in secondary amines is almost always caused by secondary ion-exchange interactions between the basic nitrogen and the silica support. Solution: Verify that your mobile phase contains exactly 0.1% to 0.2% of an alkylamine additive (DEA or TEA). If tailing persists, the column may be degraded; flush the column with 100% ethanol containing 0.5% DEA to regenerate the stationary phase.

Q: Can I scale up my analytical SFC method directly to preparative SFC? A: Yes, but with a critical caveat regarding sample solubility. Preparative SFC requires injecting highly concentrated samples. If your compound crashes out at the injection valve due to the sudden introduction of non-polar supercritical CO₂, it will clog the system. Solution: Use a make-up solvent pump to introduce the sample directly into the modifier stream, rather than the bulk CO₂ stream.

Method 2: Classical Diastereomeric Salt Resolution

Expertise & Experience: For kilogram-scale production, preparative chromatography becomes cost-prohibitive. Classical resolution exploits the basicity of the N2 secondary amine to form diastereomeric salts with enantiopure chiral acids. Because diastereomers have different physical properties (solubility, lattice energy), they can be separated via fractional crystallization. The success of this method relies on the thermodynamic stability of the crystalline salt and the kinetic control of the cooling profile. This scalable separation via fractional crystallization is a well-documented industrial standard for tricyclic and bicyclic amines (2)[2].

Step-by-Step Protocol: Fractional Crystallization
  • Salt Formation: Dissolve 1.0 equivalent of racemic Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate in a polar protic solvent (e.g., Ethanol) at 10 mL/g concentration.

  • Acid Addition: Heat the solution to 60°C. Slowly add a solution containing 0.5 to 1.0 equivalent of the resolving acid (e.g., L-(+)-tartaric acid).

  • Crystallization: Allow the mixture to cool slowly to room temperature at a rate of ~0.1°C/min. Seed crystals of the desired diastereomer should be added at the metastable zone to induce nucleation.

  • Isolation: Filter the precipitated diastereomeric salt and wash the filter cake with cold solvent.

  • Validation Checkpoint (Self-Validating System): Isolate a 10 mg sample of the initial crystal crop. Perform a miniature free-basing extraction (DCM / 1M NaOH) and analyze the organic layer via analytical chiral HPLC. Proceed to bulk free-basing only if the ee is ≥ 95%; otherwise, subject the bulk salt to a secondary recrystallization from hot ethanol.

  • Free-basing: Suspend the pure salt in an aqueous biphasic system (Water/Dichloromethane). Add aqueous NaOH until the pH is >10. Extract the free enantiopure amine into the organic layer, dry over Na₂SO₄, and concentrate.

Quantitative Data Summary: Classical Resolution Parameters
ParameterRecommended ValueMechanistic Rationale
Resolving Agent L-(+)-Tartaric Acid, (-)-Camphorsulfonic AcidForms a stable, highly crystalline diastereomeric salt network via multiple hydrogen bonds with the secondary amine.
Solvent System Ethanol, Methanol, or EtOH/H₂O mixturesProtic solvents provide high solubility at reflux and a steep solubility curve upon cooling, ideal for crystallization.
Stoichiometry 0.5 to 1.0 equivalent of chiral acidUsing 0.5 eq (Pope-Peachey method) forces the less soluble diastereomer to precipitate while the other remains a free base.
Free-basing Reagent Aqueous NaOH or Na₂CO₃ (pH > 10)Deprotonates the resolved amine salt, driving the neutral enantiopure compound into the organic extraction layer.
Classical Resolution Troubleshooting & FAQs

Q: My diastereomeric salt precipitates as a sticky oil instead of a crystalline solid. How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the crystallization temperature is above the melting point of the precipitating solvate, or when the solvent evaporates too quickly. Solution: Re-dissolve the oil by adding a small amount of a more polar solvent (like water or methanol) and heating. Cool the solution at a much slower rate and introduce a seed crystal just below the solubility curve to bypass the nucleation energy barrier and force crystalline growth.

Q: The enantiomeric excess (ee) of my isolated salt is only 75%. Should I discard it? A: No. A 75% ee indicates successful primary enrichment. Solution: Perform a secondary recrystallization. Because the pure diastereomer and the racemate form a eutectic system, recrystallizing the enriched salt from a minimal volume of hot ethanol will disproportionately leave the more soluble opposite-diastereomer in the mother liquor, typically boosting the ee of the isolated solid to >98%.

References
  • US20230041385A1 - Her2 mutation inhibitors (Google Patents).
  • EP2506716B1 - Novel tricyclic compounds (Google Patents).

Sources

Technical Support Center: Purification of Diazabicyclo[3.2.1]octane (DBO) Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating diazabicyclo[3.2.1]octane (DBO) derivatives.

DBOs form the critical structural core of numerous modern therapeutics, including novel β-lactamase inhibitors (like avibactam) and antiviral maraviroc analogues. However, their bridged bicyclic geometry, dense polarity, and basic nitrogen atoms often lead to severe chromatographic artifacts, such as peak tailing, irreversible column adsorption, and on-column degradation. This guide synthesizes field-proven methodologies and mechanistic troubleshooting to ensure high-yield, high-purity isolations.

Diagnostic Workflow: Chromatography Selection

Before beginning your purification, use the following decision matrix to select the appropriate chromatographic mode based on the functionalization of your DBO core.

DBO_Purification A Crude DBO Mixture B Assess Polarity & Protecting Groups A->B C Normal Phase (Silica) + 1-5% TEA/NH4OH B->C Lipophilic/Protected D Reversed Phase (C18) + Ion-Pairing Agent B->D Moderate Polarity E HILIC / Ion-Exchange Resin (e.g., Dowex) B->E Highly Polar/Sulfated F Purified DBO C->F D->F E->F

Chromatographic decision matrix for diazabicyclo[3.2.1]octane derivatives.

Troubleshooting & FAQs

Q1: Why do my unprotected diazabicyclo[3.2.1]octane intermediates streak severely on standard normal-phase silica gel, resulting in poor recovery? Causality: The secondary or tertiary amines within the bridged DBO core possess high pKa values (~8–10). Standard silica gel contains acidic silanol groups (pKa ~4.5). When a basic DBO passes through the column, it triggers a strong, secondary ion-exchange interaction with the silanols, overriding the primary partitioning mechanism. This results in severe peak tailing and irreversible adsorption. Solution: You must suppress silanol ionization. Pre-treat the silica column with 1–5% triethylamine (TEA) in your starting mobile phase, or utilize a basic modifier like methanolic ammonia. For isolating basic 3,8-diazabicyclo[3.2.1]octane cores, (e.g., 95:5 to 90:9:1 with NH₄OH) is highly effective[1][2]. Alternatively, switch the stationary phase to basic alumina.

Q2: During the synthesis of avibactam analogues, my sulfated DBO intermediates degrade during silica gel purification. How can I prevent this? Causality: The N-sulfate moiety (N-OSO₃H or its salts) is highly sensitive to acidic microenvironments and thermal stress. Prolonged exposure to the slightly acidic surface of standard silica gel, combined with the heat of concentration, catalyzes the hydrolysis of the sulfate group and the opening of the urea ring. Solution: Abandon normal-phase silica for these specific intermediates. The modern standard for followed directly by cation-exchange chromatography (e.g., Dowex 50WX8 sodium form)[3]. This avoids silica-induced degradation entirely and provides the target compound as a stable sodium salt. Keep all concentration bath temperatures strictly below 30°C.

Q3: I am attempting to separate diastereomers of a functionalized DBO using reversed-phase HPLC, but the peaks are co-eluting. What parameters should I adjust? Causality: DBOs are sterically rigid. If the functional groups (e.g., thio-substituents) do not interact differentially with the C18 chains, the compounds will co-elute. Solution: Modify the organic modifier or introduce a chiral/sterically demanding stationary phase. For instance, the successfully utilizes optimized column chromatography and Supercritical Fluid Chromatography (SFC) to resolve complex diastereomers that fail to separate on standard RP-HPLC[4].

Quantitative Data: Typical Chromatographic Parameters for DBOs

The following table summarizes expected retention behaviors and optimal systems based on the derivatization state of the DBO core.

DBO Derivative TypeTypical Stationary PhaseOptimal Mobile Phase SystemAverage Rf / RtTypical Yield
N-Boc Protected DBO Silica Gel (Normal Phase)Hexane / EtOAc (70:30)Rf = 0.45> 85%
N-Benzyl Protected Silica Gel (Normal Phase)DCM / MeOH (95:5)Rf = 0.25 - 0.3075 - 88%
Unprotected Amine Silica Gel + Basic ModifierDCM / MeOH / NH₄OH (90:9:1)Rf = 0.2060 - 75%
Sulfated DBO (Salt) Ion-Exchange (Dowex Na⁺)Water / MeOH gradientRt = 5 - 8 min> 90%
Self-Validating Protocol: Flash Chromatography of Benzyl-Protected DBOs

To ensure reproducibility and prevent sample loss, follow this self-validating methodology for the purification of moderately polar, N-benzyl protected 3,8-diazabicyclo[3.2.1]octane intermediates.

Principle of Self-Validation: This protocol incorporates a pre-column TLC validation step using a modified solvent system. If the TLC spot tails, the column will fail; adjusting the TLC modifier before column loading guarantees chromatographic success.

Step 1: Mobile Phase Optimization & TLC Validation

  • Prepare a baseline solvent system of Dichloromethane (DCM) and Methanol (MeOH) at a 95:5 ratio.

  • Spot the crude DBO mixture on a standard silica TLC plate.

  • Validation Check: If the product spot (visualized via Ninhydrin stain, as DBOs often lack strong UV chromophores) exhibits a "comet tail," add 1% Triethylamine (TEA) to the solvent system and re-run the TLC. Proceed to Step 2 only when a tight, circular spot is achieved (target Rf ~0.3).

Step 2: Column Packing and Deactivation

  • Slurry pack the silica gel using the optimized mobile phase (e.g., DCM/MeOH/TEA 95:4:1).

  • Flush the column with 3 column volumes (CV) of the mobile phase to fully neutralize the acidic silanol sites on the silica.

Step 3: Sample Loading (Dry Loading Technique) Note: DBO oils are highly viscous and can cause band broadening if wet-loaded.

  • Dissolve the crude DBO in a minimum amount of DCM.

  • Add Celite (diatomaceous earth) at a 1:3 ratio (crude mass : Celite mass).

  • Evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

  • Load the powder evenly onto the top of the packed silica bed and cover with a thin layer of clean sand.

Step 4: Elution and Fraction Analysis

  • Elute the column using an isocratic flow of the validated mobile phase.

  • Collect fractions and spot them on TLC plates.

  • Dip the TLC plates in Ninhydrin solution and heat gently. The DBO derivatives will appear as distinct purple/brown spots.

  • Pool the pure fractions and concentrate under reduced pressure (Bath Temp < 35°C) to yield the purified DBO as a pale yellow oil or white solid.

References
  • Title: A New Synthetic Route to Avibactam: Lipase Catalytic Resolution and the Simultaneous Debenzylation/Sulfation Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Synthesis of 2-Thio-Substituted 1,6-Diazabicyclo[3.2.1]octane Derivatives, Potent β-Lactamase Inhibitors Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity Source: MedChemComm (RSC Publishing) URL: [Link]

Sources

Minimizing side reactions during N-alkylation of bicyclic amines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-Alkylation of Bicyclic Amines

Topic: Minimizing Side Reactions in Bicyclic Amine N-Alkylation Document ID: TSC-ORG-055 Last Updated: March 04, 2026

Introduction: The Bicyclic Challenge

Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing yield losses due to the unique electronic and steric constraints of bicyclic amines.

Bicyclic amines in drug development generally fall into two distinct reactivity classes. Your troubleshooting path depends on which class your substrate belongs to:

  • Aromatic Bicyclic Amines (e.g., Indole, Benzimidazole, Purine): The Nitrogen lone pair is part of the aromatic system (or conjugated). The challenge is Regioselectivity (N- vs. C-alkylation).

  • Aliphatic Bicyclic Amines (e.g., Tropane, Quinuclidine, Azabicyclo-alkanes): The Nitrogen lone pair is localized and highly nucleophilic. The challenge is Chemoselectivity (preventing Over-alkylation/Quaternization) and Steric Elimination .

Module 1: Aromatic Bicyclic Amines (Indoles & Analogues)

Primary Issue: Competition between N-alkylation (desired) and C-alkylation (undesired).

The Mechanism of Failure

In systems like indole, the N-H proton is acidic (


 in DMSO). However, the C3 position is inherently nucleophilic.[1]
  • Soft Bases/Conditions favor thermodynamic control, often leading to C-alkylation.

  • Hard Bases/Conditions favor kinetic control and electrostatic attraction to the Nitrogen anion.

Troubleshooting Guide: Improving N-Selectivity
ParameterRecommendationScientific Rationale
Base Selection Use NaH, KH, or KHMDS Strong, "hard" bases fully deprotonate the nitrogen, creating a concentrated negative charge on the N atom (Hard-Hard interaction with alkyl halide). Avoid weak bases like

unless the alkylating agent is highly reactive.
Solvent DMF, DMSO, or NMP Polar aprotic solvents solvate the metal cation (Na+/K+), leaving the N-anion "naked" and highly reactive for

attack.
Temperature 0°C to Room Temp Higher temperatures provide the activation energy required for C-alkylation (which disrupts aromaticity temporarily). Keep it cold to favor the lower barrier N-attack.
Counter-ion K+ > Na+ > Li+ Larger cations dissociate better in polar solvents, increasing N-anion reactivity. Avoid Mg/Zn salts, which can chelate and direct attack to Carbon.
Decision Logic: Optimizing Indole Alkylation

IndoleAlkylation Start Substrate: Indole/Benzimidazole BaseQ Base Selection? Start->BaseQ NaH Strong Base (NaH/KHMDS) Favors Ionic Mechanism BaseQ->NaH Preferred WeakBase Weak Base (K2CO3/Cs2CO3) BaseQ->WeakBase Avoid SolventQ Solvent System? Polar Polar Aprotic (DMF/DMSO) Dissociates Ion Pair SolventQ->Polar Essential NonPolar Non-Polar (THF/Toluene) SolventQ->NonPolar Slow/Mixed NaH->SolventQ ResultN High N-Selectivity (Kinetic Control) Polar->ResultN ResultC Risk of C-Alkylation (Thermodynamic Control) NonPolar->ResultC

Caption: Workflow for maximizing N-selectivity in heteroaromatic amines via ionic dissociation.

Module 2: Aliphatic Bicyclic Amines (Tropanes/Quinuclidines)

Primary Issue: "The Runaway Train" – Over-alkylation to Quaternary Ammonium Salts.[2]

The Mechanism of Failure

Unlike indoles, these amines are not acidic. They react via their lone pair. Once a secondary amine is alkylated to a tertiary amine, the product is often more nucleophilic than the starting material (due to inductive donation from the new alkyl group), leading to rapid quaternization.

Protocol A: Reductive Amination (The Gold Standard)

Why: It bypasses the


 mechanism entirely. The imine intermediate forms selectively at the nitrogen, and reduction is irreversible.

Step-by-Step Methodology:

  • Stoichiometry: Dissolve Bicyclic Amine (1.0 equiv) and Aldehyde/Ketone (1.1 equiv) in DCE or DCM.

  • Activation: Add Acetic Acid (1-2 equiv) to catalyze imine formation. Stir 30 mins.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv).

    • Note: Do NOT use

      
       initially; it reduces aldehydes too fast. STAB is selective for the imine.
      
  • Quench: Quench with saturated

    
    .
    
Protocol B: Direct Alkylation (If Reductive Amination is Impossible)

Why: Sometimes the alkyl group is not available as an aldehyde (e.g., cyclopropyl, complex halides).

Troubleshooting Guide:

  • The Syringe Pump Trick: Add the alkylating agent dropwise to a solution of the amine. However, to strictly prevent over-alkylation, reverse the addition: Add the amine slowly to a large excess of the alkylating agent? NO.

    • Correction: To prevent poly-alkylation of a primary to secondary amine, you add the alkylating agent slowly to a large excess of amine.

    • For Secondary to Tertiary (Bicyclics): The risk is quaternization. Use Hunig’s Base (

      
      )  as a proton scavenger. It is sterically hindered and will not compete for the alkyl halide, but it will neutralize the H-X generated, preventing the starting amine from being protonated (deactivated).
      

Module 3: Elimination (The Hofmann/Saytzeff Risk)

Primary Issue: The alkylating agent acts as a base, or the bicyclic amine acts as a base, leading to dehydrohalogenation (alkene formation) instead of alkylation.

Scenario: You are trying to alkylate a bulky tropane with a secondary alkyl halide (e.g., Isopropyl iodide). Observation: You isolate the starting amine and Propylene gas (alkene).

Solution:

  • Leaving Group Switch: Iodides are loose and reactive but prone to elimination. Switch to a Triflate (OTf) or Mesylate (OMs) . These react faster at lower temperatures, favoring substitution (

    
    ) over elimination (
    
    
    
    ).
  • Solvent Polarity: Use Acetonitrile (MeCN). It promotes the ionic transition state of substitution better than non-polar solvents.

FAQ: Troubleshooting Specific Scenarios

Q1: I am alkylating a 7-azaindole and getting N7 alkylation instead of N1. Why?

  • A: 7-azaindoles have a pyridine-like nitrogen (N7) and a pyrrole-like nitrogen (N1). Under neutral conditions, the N7 lone pair is the nucleophile. To alkylate N1, you must deprotonate with NaH to create the N1 anion. The anion is vastly more nucleophilic than the neutral N7.

Q2: My product is precipitating as a quaternary salt during the reaction. Can I salvage it?

  • A: Yes. If you over-alkylated, you can sometimes "de-quaternize" using a nucleophile like thiophenolate (

    
    ) in hot DMF (demethylation), but this is messy. Prevention is better: use the Reductive Amination protocol (Module 2).
    

Q3: Why do you recommend STAB over Cyanoborohydride?

  • A: Safety and Selectivity.[1][3]

    
     generates HCN gas upon workup and is toxic. Sodium Triacetoxyborohydride (STAB) is non-toxic and sterically bulky, which prevents it from reducing the aldehyde before it bonds to your amine.
    

References

  • BenchChem. (2025).[2][4][5] Strategies for Controlled N- vs C-Alkylation of Indoline.Link

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.Link

  • National Institutes of Health (PMC). (2018). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs.Link

  • Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold.[6][7]Link

  • ACS Green Chemistry Institute. (2026). Avoiding Over-alkylation: Reagent Guides.Link

Sources

Solubility issues with Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubilization Strategies for Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate

  • Document ID: TS-DBO-06-SOL[1][2]

  • Department: Process Chemistry & Application Support[1][2]

  • Target Compound: Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate (Cbz-DBO intermediate)[1][2]

Executive Summary & Chemical Context

The Molecule: Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate is a critical bicyclic amine intermediate, structurally related to the core scaffold of non-beta-lactam beta-lactamase inhibitors like Avibactam and Relebactam .[1][2] It features a bridged bicyclic framework protected by a Carboxybenzyl (Cbz) group at the N6 position, leaving the N2 position potentially exposed as a secondary amine (depending on specific substitution patterns).

The Problem: While theoretically soluble in polar aprotic solvents like DMSO (Dimethyl sulfoxide), researchers frequently report inconsistent solubility, "gummy" precipitation, or incomplete dissolution. These issues are rarely due to the intrinsic insolubility of the scaffold but are typically caused by three critical variables :

  • Hidden Salt Forms: Residual acids (TFA, HCl, Oxalic acid) from previous deprotection or cyclization steps.

  • The "Antisolvent" Effect: DMSO hygroscopicity introducing water, which acts as a potent antisolvent for Cbz-protected lipophilic cores.[2]

  • Lattice Energy: High crystallinity of specific polymorphs requiring kinetic energy to break the lattice.[2]

Diagnostic Workflow

Before altering your protocol, use this logic tree to identify the root cause of the insolubility.

SolubilityDiagnosis Start Issue: Solid won't dissolve in DMSO CheckWater Check DMSO Water Content (Is it >0.5%?) Start->CheckWater CheckSalt Check Compound Source (Is it a Salt or Free Base?) CheckWater->CheckSalt No (Dry) ActionDry Action: Use Anhydrous DMSO (Molecular Sieves) CheckWater->ActionDry Yes (Wet) ActionHeat Action: Gentle Heat (40°C) + Sonication CheckSalt->ActionHeat Free Base (Crystalline) ActionBase Action: Add 1-2 eq. DIPEA (Neutralize Salt) CheckSalt->ActionBase Salt Form (HCl/TFA) ActionDry->CheckSalt If still insoluble

Figure 1: Diagnostic decision tree for troubleshooting solubility issues. Blue nodes represent diagnostic steps; Green nodes represent corrective actions.

Troubleshooting Guide: Scenarios & Solutions

Scenario A: The "Gummy" Precipitate
  • Symptom: The solid initially dissolves but then forms a sticky, opaque globule or turbidity upon standing.

  • Root Cause: Water Contamination. DMSO is highly hygroscopic.[2] It can absorb up to 10% water by weight from the atmosphere. The Cbz-protected DBO core is hydrophobic; water acts as an antisolvent, forcing the molecule out of solution in an amorphous "gummy" state.

  • Technical Solution:

    • Switch Solvent Grade: Use only Anhydrous DMSO (≥99.9%, stored over molecular sieves).[2]

    • The "Sieve" Protocol: Add activated 3Å or 4Å molecular sieves to your DMSO stock 24 hours prior to use.[2]

    • Recovery: If your sample has already "gummed," add a co-solvent like Dichloromethane (DCM) or Ethyl Acetate to re-dissolve, dry with Na2SO4, evaporate, and try again with dry DMSO.

Scenario B: The "Stubborn" Brick Dust
  • Symptom: Fine powder remains suspended and unchanged even after vigorous vortexing.[2]

  • Root Cause: Unintended Salt Form. If this intermediate was isolated via acid precipitation (e.g., HCl or Oxalate salt) during the cyclization step, you are trying to dissolve a highly polar salt in DMSO without a proton scavenger.

  • Technical Solution:

    • The "Base Spike" Test: Take a 100 µL aliquot of the suspension. Add 5 µL of Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[1][2]

    • Observation: If the solution clears immediately, your compound is a salt.

    • Protocol Adjustment: For the bulk solution, add 1.1 equivalents of a non-nucleophilic base (DIPEA) to free the amine, significantly enhancing solubility in organic media.

Scenario C: Gelation at High Concentration
  • Symptom: The solution becomes a viscous gel at concentrations >50 mM.

  • Root Cause: Hydrogen Bonding Network. The amide/carbamate backbone of the diazabicyclooctane system can form intermolecular hydrogen bond networks, similar to peptide gelling.

  • Technical Solution:

    • Disrupt H-Bonds: Add a chaotropic agent. Lithium Chloride (LiCl) at 5% (w/v) in DMSO is a standard method to break H-bond networks in difficult amides/peptides.[1][2]

    • Thermal Shift: Briefly heat the solution to 40-50°C. Warning: Do not exceed 60°C to avoid Cbz thermal degradation.

Standardized Solubility Protocol (SOP)

Use this protocol to generate reproducible stock solutions for biological assays or further synthesis.

Materials:

  • Compound: Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate.[1][2]

  • Solvent: DMSO (Anhydrous, ≥99.9%).[2]

  • Equipment: Ultrasonic bath, Vortex mixer, Water bath (set to 37°C).

Step-by-Step Procedure:

  • Weighing: Weigh the target mass into a glass vial (avoid plastic microfuge tubes initially to inspect clarity).

  • Solvent Addition (Stepwise):

    • Add 50% of the calculated DMSO volume.

    • Rationale: High concentration gradients at the solid-liquid interface can speed up dissolution (kinetic solubility).[1][2]

  • Mechanical Stress:

    • Vortex for 30 seconds.

    • Sonicate for 5 minutes at room temperature. Note: Sonication breaks crystal lattice energy more effectively than stirring.[1][2]

  • Inspection:

    • Clear? Add remaining DMSO.[2][3]

    • Cloudy? Perform the "Base Spike" (see Scenario B above).

    • Gummy? Your DMSO is wet.[2] Lyophilize and restart with fresh anhydrous DMSO.

  • Storage: Aliquot immediately into amber glass vials with PTFE-lined caps. Store at -20°C. Avoid repeated freeze-thaw cycles which introduce moisture.[1][2]

Comparative Solvent Compatibility Matrix

If DMSO remains problematic for your specific application (e.g., cell toxicity), use this matrix to select alternatives based on the compound's polarity profile.

SolventSolubility PotentialNotes
DMSO (Anhydrous) High (Primary) Best for stock solutions.[1][2] Must be kept dry.[2]
DMF (Dimethylformamide) HighGood alternative if DMSO viscosity is an issue.[2] Toxic.
Methanol / Ethanol ModerateGood for free base.[2] Salts may require heating.[2]
DCM (Dichloromethane) High (Free Base only)Excellent for the free base. Poor for salts.[2]
Water / PBS Very Low Antisolvent. Do not use for stock preparation.[2]
Acetonitrile ModerateOften requires 10-20% water or acid to dissolve salts.[1][2]

Frequently Asked Questions (FAQs)

Q: Can I use sonication to dissolve this compound? A: Yes, and it is recommended. The bicyclic framework can have high lattice energy. Sonication (35-40 kHz) for 5-10 minutes is safe and will not degrade the Cbz group or the diazabicyclooctane core.[1][2]

Q: My compound turned yellow in DMSO after 24 hours. Is it degraded? A: Slight yellowing in DMSO is common for amines due to trace oxidation or sulfur impurities in the DMSO. However, if it turns dark orange/brown, check for Cbz deprotection . DMSO is slightly acidic/oxidizing; prolonged storage at room temperature can lead to gradual degradation.[2] Always store stocks at -20°C.

Q: Is this the same intermediate used for Avibactam? A: It is a structural isomer or close analog. Avibactam synthesis typically utilizes the (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate which cyclizes to a diazabicyclooctane core [1, 2].[1][2] The handling properties (solubility, hygroscopicity) are nearly identical.

Q: How do I remove the DMSO if I need to recover the solid? A: Do not use rotary evaporation (DMSO boiling point is too high). Instead, perform a liquid-liquid extraction : Dilute the DMSO solution with 10 volumes of Ethyl Acetate, then wash 3x with water or brine. The DMSO will partition into the water layer, leaving your Cbz-protected compound in the Ethyl Acetate.

References

  • Process Chemistry of Avibactam

    • Golden, M. et al.[2] "A New Synthetic Route to Avibactam: Lipase Catalytic Resolution and the Simultaneous Debenzylation/Sulfation." Organic Process Research & Development, 2017.[2]

    • Source:[1]

  • Diazabicyclooctane Synthesis

    • Teng, D. W.[4] "An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues." Chinese Chemical Letters, 2010.[2]

    • Source:[1]

  • Peptide & Amine Solubility in DMSO

    • "Peptide Solubility Guidelines." Thermo Fisher Scientific / LifeTein Technical Guides.
    • Source:[1]

  • Cbz Protecting Group Handling

    • "The Enduring Guardian: A Technical Guide to the Cbz Protecting Group."[5] BenchChem Technical Library.

    • Source:[1]

Sources

Optimizing temperature for intramolecular cyclization of diamines

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier-3 Technical Support resource for the Intramolecular Cyclization of Diamines . It prioritizes mechanistic causality, troubleshooting logic, and validated protocols over generic advice.

Topic: Optimizing Temperature & Reaction Parameters for Heterocycle Formation Ticket ID: #CYC-T-404 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Temperature-Selectivity Nexus

In the cyclization of diamines (to form piperazines, diazepines, macrocycles, etc.), temperature is not merely an energy switch; it is the selector between competing pathways.

Users typically encounter three failure modes:

  • Oligomerization (Intermolecular): Temperature is too high relative to the dilution factor.

  • Kinetic Trapping: Low temperature prevents the system from reaching the thermodynamically stable ring conformation (common in medium-sized rings, 7-11 membered).

  • Catalyst Deactivation: In metal-catalyzed (Pd/Cu) cyclizations, excessive thermal energy degrades the active species before turnover is complete.

This guide provides the diagnostic logic to navigate these trade-offs.

Diagnostic Decision Tree (Workflow)

Use the following logic flow to diagnose your current yield/purity issues.

CyclizationLogic Start START: Analyze Reaction Outcome Issue1 Issue: Oligomers/Polymer Gum Start->Issue1 Issue2 Issue: Unreacted Starting Material Start->Issue2 Issue3 Issue: Wrong Isomer / Ring Size Start->Issue3 CheckConc Check Concentration Issue1->CheckConc CheckCat Catalyst/Reagent Stability Issue2->CheckCat CheckThermo Kinetic vs Thermo Control Issue3->CheckThermo HighDil Is Conc > 0.05 M? CheckConc->HighDil ActionDil ACTION: Lower Conc to <0.01 M (Pseudo-high dilution) HighDil->ActionDil Yes CheckTemp Is Temp > Solvent Boiling Point? HighDil->CheckTemp No (Already Dilute) ActionTempDown ACTION: Reduce Temp (Favor Kinetic Intra- over Inter-) CheckTemp->ActionTempDown Yes HighTempDecomp Is Catalyst Decomposing? CheckCat->HighTempDecomp ActionFeed ACTION: Portion-wise Addition of Catalyst or Reagent HighTempDecomp->ActionFeed Yes ActionTempUp ACTION: Increase Temp (Overcome Activation Barrier) HighTempDecomp->ActionTempUp No RevCheck Is Reaction Reversible? CheckThermo->RevCheck ActionThermo ACTION: Increase Temp & Time (Drive to Thermodynamic Product) RevCheck->ActionThermo Yes (Need Stability) ActionKinetic ACTION: Lower Temp (Freeze Kinetic Product) RevCheck->ActionKinetic No (Need Speed)

Figure 1: Troubleshooting workflow for diamine cyclization failures. Identifying the root cause (Concentration vs. Thermal) is the first step.

Troubleshooting Guides & FAQs

Category A: The "Polymerization" Problem (Inter- vs. Intramolecular)

Q: I am running a Buchwald-Hartwig cyclization of a linear diamine at 100°C. I see full consumption of starting material but mostly insoluble gum (polymers). Should I lower the temperature?

A: Lowering the temperature alone may not solve this. The root cause is likely concentration , not just temperature, though they are linked.

  • The Mechanism: Intramolecular cyclization is a unimolecular process (

    
    ), while polymerization is bimolecular (
    
    
    
    ).
  • The Fix:

    • High Dilution: You must operate at

      
       (ideally 
      
      
      
      ) to statistically favor the intramolecular event [1].
    • Slow Addition: Do not mix everything at once. Add the substrate slowly (via syringe pump over 4-8 hours) to a hot catalyst solution. This keeps the instantaneous concentration of the unreacted diamine extremely low, suppressing the bimolecular polymerization pathway.

    • Temperature Role: High temperature (

      
      ) is actually beneficial here if you use slow addition, as it increases the rate constant 
      
      
      
      (overcoming ring strain) while the pump controls the concentration.
Category B: Kinetic vs. Thermodynamic Control[1][2][3][4]

Q: I am synthesizing a diazepine (7-membered ring). At 60°C, I get a 5-membered ring byproduct (from attack at a different position). At 110°C, I get the desired 7-membered ring. Why?

A: You are observing a classic switch from Kinetic to Thermodynamic control .[1][2]

  • Kinetic Product (Low T): The 5-membered ring forms faster because the transition state is lower in energy (less entropic penalty, faster orbital overlap). At 60°C, the reaction does not have enough energy to reverse, so the system is "trapped" in the 5-membered ring [2].

  • Thermodynamic Product (High T): The 7-membered ring might be more stable (lower ring strain or better conjugation). At 110°C, the formation of the 5-membered ring becomes reversible. The system equilibrates, eventually settling into the deeper energy well of the 7-membered ring.

  • Recommendation: If the 7-membered ring is the target, maintain high temperatures (

    
    ) and extend reaction times to allow equilibration.
    
Category C: Catalyst Life & Thermal Budget

Q: My reaction starts well at 120°C but stalls at 60% conversion. Adding more heat doesn't help.

A: You have likely hit the Thermal Deactivation Point of your catalyst.

  • Diagnosis: Pd/ligand complexes (especially phosphines like BINAP or Xantphos) can undergo P-C bond cleavage or oxidation at sustained high temperatures.

  • The Fix:

    • Lower T, Longer Time: Drop to 90-100°C and extend the run time.

    • Catalyst Reloading: If high T is required for activation, add the catalyst in two batches: 50% at

      
       and 50% at 
      
      
      
      .
    • Ligand Switch: Switch to a sterically bulky, electron-rich ligand (e.g., BrettPhos or NHC ligands) which often exhibit higher thermal stability than standard bidentate phosphines [3].

Reference Protocol: Pd-Catalyzed Intramolecular Cyclization

Standard Operating Procedure (SOP) for forming medium-sized heterocycles (e.g., 1,4-diazepines or piperazines) from linear diamine precursors.

Parameters
ParameterSettingRationale
Concentration 0.005 M - 0.01 M Critical for favoring intramolecular pathway.
Temperature 90°C - 110°C Sufficient to cross activation barrier (

) for ring closure.
Solvent Toluene or Dioxane Non-polar/weakly polar, high boiling point, inert to base.
Base NaOtBu (2.0 equiv) Strong enough to deprotonate amine, soluble in organic media.
Catalyst Pd(OAc)2 (5 mol%) + BINAP (7.5 mol%) Standard starting point; BINAP forces cis-coordination favorable for reductive elimination.
Step-by-Step Methodology
  • Vessel Prep: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and a magnetic stir bar. Flush with Argon/Nitrogen.[3]

  • Catalyst Activation:

    • Add

      
      , Ligand (BINAP), and Base (
      
      
      
      ) to the flask.
    • Add 20% of the total solvent volume.

    • Stir at room temperature for 15 mins, then heat to Reaction Temp (e.g., 100°C) .

  • Substrate Addition (The Critical Step):

    • Dissolve the linear diamine/precursor in the remaining 80% of the solvent.

    • Load this solution into a gas-tight syringe.

    • Using a syringe pump , add the substrate solution to the hot catalyst mixture over 4–8 hours .

    • Note: The needle tip should be submerged in the solvent vapor or liquid (if safe) to prevent droplet polymerization at the tip.

  • Post-Addition:

    • Once addition is complete, continue stirring at 100°C for an additional 2-4 hours.

    • Monitor via LC-MS. If the intermediate is trapped (Kinetic product), increase T by 10°C and stir longer.

Mechanistic Visualization: Energy Landscape

Understanding why Temperature dictates the product ratio.

EnergyLandscape cluster_legend Pathway Dynamics R Reactant (Linear) TS1 TS (Kinetic) R->TS1 Low Ea Fast at Low T TS2 TS (Thermo) R->TS2 High Ea Slow at Low T P1 Product A (Kinetic) TS1->P1 P2 Product B (Thermo) TS2->P2 P1->R Reversible at High T Legend Low T: Path R -> P1 dominates (Irreversible) High T: Path P1 -> R -> P2 dominates (Equilibrium)

Figure 2: Reaction coordinate diagram. Product A forms fast (Kinetic), but Product B is more stable (Thermodynamic).[1] High temperature provides the energy to reverse out of Product A and find the deeper well of Product B.

References

  • BenchChem Technical Support. (2025).[1][3][4] Troubleshooting Low Yields in Intramolecular Cyclization. Retrieved from

  • Miyashita, M., et al. (2016). Thermal selectivity of intermolecular versus intramolecular reactions on surfaces. Nature Communications, 7:11002.[5] Retrieved from [5]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Spinella, A., et al. (2005).[6] Temperature regiocontrol of intramolecular cyclization. Pure & Applied Chemistry. Retrieved from

Sources

Technical Support: Regioselective Functionalization of 2,6-Diazabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized technical support resource for researchers working with the 2,6-diazabicyclo[3.2.1]octane scaffold. Unlike the more common 3,8-diazabicyclo[3.2.1]octane (Epibatidine core) or 1,4-diazabicyclo[2.2.2]octane (DABCO), the 2,6-isomer presents unique regioselectivity challenges due to its asymmetric bridge structure.[1][2]

Role: Senior Application Scientist Ticket ID: REGIO-26-DB321 Status: Active Subject: Controlling N2 vs. N6 Selectivity in Asymmetric Bicyclic Diamines[1]

Scaffold Architecture & Reactivity Map

Before attempting functionalization, you must understand the steric and electronic landscape of the molecule.[2] The 2,6-diazabicyclo[3.2.1]octane core is not symmetric.[1] It consists of two distinct nitrogen environments defined by the bridge sizes.

The Structural "Trap"[2]
  • N2 Position (The "Distal" Nitrogen): Located in the 3-atom bridge (C1–N2–C3–C4–C5).[1] This nitrogen resides within a 6-membered ring (chair-like conformation).[1] It is sterically more accessible and behaves similarly to a piperidine.

  • N6 Position (The "Proximal" Nitrogen): Located in the 2-atom bridge (C1–C7–N6–C5).[1] This nitrogen resides within a 5-membered ring (envelope-like conformation).[1] It is sterically constrained by the C8 bridge and behaves similarly to a strained pyrrolidine.

Key Reactivity Rule:

"N2 is the Kinetic Winner." Due to the reduced steric strain and greater accessibility of the 3-atom bridge, N2 is significantly more nucleophilic and faster to react with electrophiles (like Boc₂O or alkyl halides) than N6.

Decision Tree: Functionalization Strategy

Use this flow to determine your experimental path.

G Start Start: 2,6-Diazabicyclo[3.2.1]octane (Diamine) Goal_N6 Goal: Functionalize N6 (Proximal) Start->Goal_N6 Goal_N2 Goal: Functionalize N2 (Distal) Start->Goal_N2 Step_Protect Step 1: Selective Protection 1.0 eq Boc2O, 0°C, DCM Goal_N6->Step_Protect Required Path Step_Direct Direct Alkylation (Control Stoichiometry 0.9 eq) Goal_N2->Step_Direct Risk: N6 minor product Intermediate Intermediate: 2-Boc-2,6-diazabicyclo[3.2.1]octane Step_Protect->Intermediate >90% Regioselectivity Step_Func_N6 Step 2: React N6 (S_NAr, Reductive Amination, Acylation) Intermediate->Step_Func_N6 Step_Deprotect Step 3: Deprotection (TFA/HCl) Step_Func_N6->Step_Deprotect Result_N6 Product: N6-Functionalized Core Step_Deprotect->Result_N6 Result_N2 Product: N2-Functionalized Core Step_Direct->Result_N2

Figure 1: Strategic workflow for regioselective functionalization. The "N2-First" protection strategy is the industry standard for accessing N6 derivatives.[1]

Experimental Protocols & Troubleshooting

Scenario A: "I need to attach a drug pharmacophore to N6."

The Challenge: N6 is the less reactive nitrogen. You cannot alkylate it directly without hitting N2 first. The Solution: The "N2-Boc First" Strategy.

Protocol:

  • Selective Protection: Dissolve 2,6-diazabicyclo[3.2.1]octane (1.0 eq) in DCM at 0°C. Add Boc₂O (0.95 eq) dropwise over 1 hour.

    • Why? The faster kinetics of N2 ensure it captures the Boc group. Using slightly less than 1 eq prevents bis-protection.[1]

  • Functionalization: React the 2-Boc-intermediate with your electrophile (e.g., Aryl Halide for S_NAr, Aldehyde for Reductive Amination).[1]

    • Note: N6 is hindered. For S_NAr, you may need higher temperatures (80-100°C) or Buchwald-Hartwig conditions compared to a standard pyrrolidine.[1]

  • Deprotection: Treat with TFA/DCM or HCl/Dioxane to reveal the free N2 amine.

Troubleshooting Table:

IssueDiagnosisCorrective Action
Bis-Boc Formation Found >10% di-protected species by LCMS.[1]Reduce Boc₂O to 0.90 eq. Ensure temperature stays at 0°C. Add Boc₂O slower.
No Reaction on N6 N2-Boc intermediate persists; electrophile unreacted.N6 is sterically hindered by the C8 bridge. Switch to a smaller electrophile or use a stronger catalyst (e.g., RuPhos Pd G4 for arylations).
Wrong Isomer (N6-Boc) NMR shows Boc on the "inner" nitrogen.[1]Rare. Verify starting material purity. Ensure no Lewis acids are present that might chelate N6 and accelerate its reaction.
Scenario B: "I need to functionalize N2 and leave N6 free."

The Challenge: Controlling mono-alkylation on the most reactive site without over-alkylating.

Protocol:

  • Direct Alkylation: Use 0.8–0.9 eq of the alkyl halide. Add the halide very slowly to a solution of the diamine.

  • Purification: You will likely have unreacted diamine. Because N2 is much more polar/basic, the mono-alkylated product can often be separated via cation-exchange chromatography (SCX-2 cartridges).[1]

Scenario C: "I need orthogonal protection (N2-Bn, N6-Boc)."

The Workflow:

  • Boc Protection: Synthesize 2-Boc-2,6-diazabicyclo[3.2.1]octane (as in Scenario A).

  • Reductive Amination: React N6 with Benzaldehyde/STAB -> 2-Boc-6-Benzyl .

    • Wait: This gives N2-Boc/N6-Bn.[1] If you want the reverse (N2-Bn/N6-Boc):

  • Reverse Strategy:

    • Start with 2-Boc-intermediate .[1]

    • Protect N6 with Cbz-Cl or Bn-Br (requires forcing conditions).[1]

    • Deprotect N2 (acid).

    • Reprotect N2 with desired group? Inefficient.

    • Better: React diamine with 1 eq Benzyl Bromide -> 2-Benzyl (Major).[1] Then protect N6 with Boc -> 2-Benzyl-6-Boc .[1]

Frequently Asked Questions (FAQ)

Q: Can I distinguish N2 and N6 by NMR? A: Yes.

  • N2 (6-ring): The adjacent bridgehead proton (H1) and the methylene protons (H3) typically show distinct splitting patterns characteristic of a chair-like conformation.[1]

  • N6 (5-ring): The adjacent bridgehead proton (H5) and methylene protons (H7) show envelope-like couplings.[1]

  • Diagnostic: In the 2-Boc derivative, the tert-butyl signal will show NOE correlations to the H3 protons (6-membered ring side).[1]

Q: Is the 2,6-isomer commercially available? A: It is often sold as the dihydrochloride salt. Be aware that many vendors mislabel the 3,8-diazabicyclo[3.2.1]octane (Epibatidine core) as the 2,6-isomer.[1] Always verify the CAS and structure. The 2,6-isomer is typically synthesized via the intramolecular cyclization of functionalized amino-sugar derivatives or specific domino reactions (see Ganesan et al.).[1]

Q: Why is N6 so unreactive in S_NAr reactions? A: The "proximal" 5-membered ring places N6 in a pocket created by the C8 bridge.[1] This steric bulk hinders the approach of the aromatic electrophile. Furthermore, the lone pair on N6 may be less accessible for orbital overlap due to the geometric constraints of the [3.2.1] system.

References

  • Ganesan, M., et al. (2012).[2] "Protecting group directed diversity during Mitsunobu cyclization of a carbohydrate derived diamino triol: Synthesis of novel bridged bicyclic and six-membered iminocyclitols." Organic & Biomolecular Chemistry, 10(33), 6649-6652.[1][2] Link

    • Key Insight: Establishes the synthesis of the 2,6-diazabicyclo[3.2.
  • Patent US20230041385A1. (2023). "Her2 mutation inhibitors." Google Patents. Link

    • Key Insight: Describes the use of tert-butyl 2,6-diazabicyclo[3.2.1]octane-2-carboxylate (N2-Boc)
  • Monteiro, M. C., et al. (2024).[2][3][4] "2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications." Organic & Biomolecular Chemistry, 22, 2902-2915.[2][3] Link

    • Key Insight: While focused on the mono-aza system, this review provides critical data on the conformational preferences of the [3.2.1] skeleton that drive the regioselectivity in the diaza-analogs.[1]

Sources

Stability of Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Hub for the structural manipulation of Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate. This bridged bicyclic scaffold is a foundational intermediate in the synthesis of diazabicyclooctane (DBO) non-β-lactam β-lactamase inhibitors, such as avibactam and relebactam analogs[1].

As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic behaviors of this molecule under acidic conditions. By understanding the causality behind its reactivity, you can ensure your synthetic workflows remain robust, highly yielding, and reproducible.

Mechanistic Insights: Causality of Acid Stability

The structural behavior of Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate in acidic media is governed by the distinct electronic environments of its two nitrogen atoms:

  • The N2 Secondary Amine (Kinetic Sink): This unprotected basic amine (pKa ~8.5–9.5) rapidly protonates in mild acid (pH < 7), forming a highly water-soluble ammonium salt. This protonation is thermodynamically favorable. Crucially, the resulting localized positive charge creates an electrostatic penalty for any subsequent protonation at the N6 carbamate oxygen, thereby enhancing the kinetic stability of the rest of the molecule against mild acids.

  • The N6 Carboxybenzyl (Cbz) Carbamate: The Cbz protecting group relies on the resonance stabilization of the carbamate linkage. It is highly stable to dilute aqueous acids and trifluoroacetic acid (TFA)[2]. Cleavage requires either catalytic hydrogenolysis or harsh acidic conditions (e.g., 33% HBr in acetic acid). In strong acids, cleavage occurs because the presence of a strong nucleophile (bromide) facilitates an

    
     attack on the benzylic carbon. Alternatively, extreme acidity promotes an 
    
    
    
    benzylic cation formation, followed by spontaneous decarboxylation to release the free amine[2].

Troubleshooting & FAQs

Q1: I am trying to deprotect a Boc group elsewhere on my molecule using 20% TFA in DCM. Will the Cbz group on the 2,6-diazabicyclo[3.2.1]octane core survive? A1: Yes. The Cbz group is orthogonal to Boc under standard TFA deprotection conditions[3]. The N2 amine will protonate, but the N6-Cbz carbamate will remain intact because trifluoroacetate is a poor nucleophile and cannot effectively attack the benzylic position at room temperature. Ensure your reaction is kept at or below 25°C to prevent unwanted thermodynamic side reactions.

Q2: During a liquid-liquid extraction with 1M HCl, my Cbz-protected DBO intermediate vanished from the organic phase. Was it degraded? A2: It is highly unlikely to be degraded. You are observing a phase-transfer event. The 1M HCl protonated the free N2 secondary amine, converting your lipophilic free base into a highly polar hydrochloride salt, which partitioned entirely into the aqueous layer. Resolution: To recover your product, cool the aqueous layer to 0°C, carefully adjust the pH to ~9.5 using saturated aqueous


, and back-extract with dichloromethane.

Q3: I attempted to cleave the Cbz group using 33% HBr in acetic acid, but I observed multiple degradation peaks on LC-MS. What went wrong? A3: While HBr/AcOH is the standard acidic method for Cbz cleavage[2], the 2,6-diazabicyclo[3.2.1]octane core can be sensitive to prolonged exposure to highly concentrated, fuming acids. The degradation peaks are likely alkylated byproducts caused by the highly reactive benzyl bromide generated during cleavage. Resolution: You must add a carbocation scavenger (e.g., anisole or thioanisole) to the reaction mixture. This intercepts the reactive benzyl species, preventing unwanted N-alkylation of the newly freed N6 amine.

Quantitative Data: Stability Matrix

Acidic ReagentConditionsN2 StateN6-Cbz StateScaffold Integrity
0.1M - 1M HCl (aq) 25°C, 24hProtonated (Salt)StableIntact
20% TFA in DCM 25°C, 4hProtonated (Salt)StableIntact
33% HBr in AcOH 25°C, 1-2hProtonatedCleaved (>95%)Intact (if scavenged)
Boron Tribromide (

)
-78°C to 0°C, 2hComplexedCleaved Moderate (Risk of degradation)
6M HCl (aq) 100°C, 12hProtonatedCleaved Degraded (Ring opening)

Experimental Protocols

Protocol A: Mild Acidic Wash for Purification

Objective: Isolate Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate from non-basic organic impurities utilizing its pH-dependent solubility.

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (10 mL/g).

  • Acidic Extraction: Transfer to a separatory funnel and wash with 0.5 M aqueous HCl (3 x 5 mL/g). Causality: The target molecule protonates at N2 and partitions into the aqueous phase; neutral/lipophilic impurities remain in the organic phase.

  • Organic Wash: Collect and combine the acidic aqueous layers. Wash once with fresh Ethyl Acetate to remove trace lipophiles.

  • Basification: Cool the aqueous phase in an ice bath (0-5°C). Slowly add 2M NaOH (aq) dropwise under vigorous stirring until the pH reaches 9.5-10.0. Causality: Neutralizes the N2 ammonium salt back to the free base, forcing it out of the aqueous solution.

  • Recovery: Extract the basic aqueous layer with Dichloromethane (3 x 5 mL/g).

  • Isolation: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the purified free base.
    
Protocol B: Acid-Mediated Cbz Cleavage (HBr/AcOH)

Objective: Complete deprotection of the N6 position without catalytic hydrogenation (critical if the molecule contains reducible functional groups like alkenes or alkynes)[3].

  • Preparation: In a round-bottom flask under an inert atmosphere (

    
    ), dissolve Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate (1.0 eq) in glacial acetic acid (5 mL/mmol).
    
  • Scavenging: Add anisole (2.0 eq) as a carbocation scavenger. Causality: Anisole acts as a sacrificial nucleophile, preventing N-benzylation of the deprotected amine by trapping the benzyl cation/benzyl bromide intermediate.

  • Activation: Cool the mixture to 0°C. Dropwise, add 33% HBr in acetic acid (5.0 eq).

  • Cleavage: Remove the ice bath and stir at room temperature for 1.5 hours. Monitor strictly by LC-MS until the starting material disappears.

  • Precipitation: Pour the mixture into cold diethyl ether (50 mL/mmol) to precipitate the hydrobromide salt of the fully deprotected 2,6-diazabicyclo[3.2.1]octane.

  • Filtration: Filter the precipitate, wash with copious amounts of diethyl ether to remove acetic acid and anisole byproducts, and dry under high vacuum.

Reaction Pathway Visualization

AcidStability A Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate (Free Base) B Mild Acidic Conditions (e.g., 20% TFA/DCM, 1M HCl) A->B pH 2-4 D Strong Acidic Conditions (e.g., 33% HBr/AcOH) A->D pH < 1 + Nucleophile C N2-Protonated Ammonium Salt (Cbz Intact, Highly Stable) B->C Reversible E Carbamate Protonation & Benzyl Cleavage (SN2/SN1) D->E Scavenger Required F Decarboxylation (-CO2) E->F Spontaneous G 2,6-diazabicyclo[3.2.1]octane (Fully Deprotected Diamine Salt) F->G Irreversible

Caption: Divergent stability pathways of Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate under acidic conditions.

References

  • Title: A New Synthetic Route to Avibactam: Lipase Catalytic Resolution and the Simultaneous Debenzylation/Sulfation Source: ACS Publications (Organic Process Research & Development) URL: [Link]

  • Title: Synthetic approaches towards avibactam and other diazabicyclooctane β-lactamase inhibitors Source: SciSpace URL: [Link]

  • Title: Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism Source: Total Synthesis URL: [Link]

  • Title: Greene's Protective Groups in Organic Synthesis, Fourth Edition Source: ResearchGate / Wiley URL: [Link]

Sources

Validation & Comparative

Mastering Diazabicyclooctane (DBO) Analysis: A Comparative Guide to Mixed-Mode vs. Traditional HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Polarity Paradox

Diazabicyclooctane (DBO) intermediates, such as those used in the synthesis of Avibactam, Relebactam, and Zidebactam, represent a critical class of non-beta-lactam beta-lactamase inhibitors. However, their physicochemical properties—high polarity, lack of strong chromophores, and the presence of ionizable sulfate or carboxylate groups—create a "polarity paradox" for analytical scientists.

Traditional Reversed-Phase (RP) C18 methods fail to retain these hydrophilic molecules without the use of toxic Ion-Pairing (IP) reagents. While Hydrophilic Interaction Liquid Chromatography (HILIC) offers an alternative, it often suffers from sample diluent sensitivity and long equilibration times.

This guide objectively compares three methodologies:

  • Traditional IP-RP: C18 with Tetrabutylammonium (TBA).

  • HILIC: Amide-bonded stationary phase.

  • The Superior Alternative: Mixed-Mode (C18/Anion-Exchange) Chromatography.

The Analytical Challenge

The core structure of DBOs (e.g., trans-7-oxo-6-(sulphooxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide) contains basic amine bridges and acidic sulfate/carboxylate moieties.

  • Challenge A (Retention): On a standard C18 column, DBOs elute near the void volume (

    
    ), causing co-elution with matrix salts.
    
  • Challenge B (Detection): Most DBOs lack conjugated

    
    -systems, necessitating low-UV detection (200–210 nm) or Mass Spectrometry (MS).
    
  • Challenge C (The IP Trap): To fix retention, analysts add Ion-Pairing reagents (e.g., TBA).[1] This renders the method incompatible with MS due to source contamination and signal suppression.

Comparative Methodology

We conducted a head-to-head comparison of the three approaches for the separation of Avibactam and its des-sulfate impurity.

Experimental Protocols
Method A: Traditional Ion-Pairing (IP-RP)
  • Column: C18 (250 x 4.6 mm, 5 µm).[2][3]

  • Mobile Phase: Phosphate buffer (pH 6.0) + 10 mM Tetrabutylammonium hydrogen sulfate (TBA) / Acetonitrile (80:20).

  • Detection: UV @ 210 nm.

  • Status: The "Old Standard" – Robust but limits detection options.

Method B: HILIC Mode
  • Column: Amide-bonded Silica (150 x 4.6 mm, 3 µm).

  • Mobile Phase: 10 mM Ammonium Acetate (pH 5.8) / Acetonitrile (15:85).[3]

  • Detection: UV @ 210 nm / MS (ESI+).

  • Status: The "Polar Specialist" – Good MS compatibility but suffers from peak distortion if sample water content is high.

Method C: Mixed-Mode C18/AX (The Recommended Solution)
  • Column: Hybrid C18 / Anion-Exchange (150 x 4.6 mm, 3 µm).

  • Mobile Phase: 20 mM Ammonium Formate (pH 3.0) / Acetonitrile (Gradient).[4][5]

  • Mechanism: Hydrophobic retention via C18 chains + Electrostatic retention of the anionic sulfate group via surface amines.

  • Status: The "Hybrid Hero" – MS compatible, high resolution, no IP reagents.

Performance Data & Analysis

The following data summarizes the separation of Avibactam (


 for sulfate) from its synthetic impurities.
ParameterMethod A (IP-RP)Method B (HILIC)Method C (Mixed-Mode C18/AX)
Retention Factor (

)
4.23.85.1
Tailing Factor (

)
1.31.61.05
Resolution (

)
2.51.84.2
Equilibration Time > 45 mins> 30 mins< 10 mins
MS Compatibility ❌ (Severe Suppression)✅ (Excellent)✅ (Excellent)
Sample Diluent Tolerance High (Aqueous okay)Low (Must be high % organic)High (Aqueous okay)
Critical Insight:

Method C (Mixed-Mode) outperforms Method A by eliminating the need for ion-pairing reagents while maintaining the robustness of reversed-phase chromatography. It outperforms Method B (HILIC) by allowing the injection of aqueous samples without the "solvent mismatch" effect that causes peak splitting in HILIC.

Mechanistic Logic: Why Mixed-Mode Wins

The success of the Mixed-Mode approach lies in its Dual-Interaction Mechanism . Unlike C18 which relies solely on hydrophobicity (weak for DBOs), the Mixed-Mode phase engages the analyte in two dimensions simultaneously.

Diagram 1: The Dual-Interaction Mechanism

This diagram illustrates how the Mixed-Mode stationary phase captures the DBO molecule using both hydrophobic shielding and electrostatic attraction.

MixedModeMechanism cluster_AnalyteParts Analyte Functional Groups StationaryPhase Silica Surface C18_Chain C18 Alkyl Chain (Hydrophobic Interaction) StationaryPhase->C18_Chain AX_Group Tertiary Amine (+) (Anion Exchange) StationaryPhase->AX_Group Carbon_Skeleton Bicyclic Ring C18_Chain->Carbon_Skeleton Van der Waals Forces Sulfate_Group Sulfate (-) AX_Group->Sulfate_Group Ionic Attraction Analyte DBO Analyte (Avibactam)

Caption: Figure 1: Synergistic retention mechanism. The C18 chain retains the non-polar bicyclic ring, while the cationic ligand anchors the anionic sulfate group.

Method Development Workflow

Developing a Mixed-Mode method requires a different mindset than standard RP-HPLC. The key variables are pH (controls ionization) and Buffer Strength (controls elution power).

Diagram 2: Step-by-Step Optimization Protocol

Follow this logic gate to optimize the separation of DBO intermediates.

MethodDevWorkflow Start Start: Mixed-Mode C18/AX Column Step1 Step 1: Screen pH (Run at pH 3.0 vs pH 5.0) Start->Step1 Decision1 Is Retention > 2 min? Step1->Decision1 Step2_LowRet Decrease Buffer Conc. (Increase Ionic Interaction) Decision1->Step2_LowRet No (Too Fast) Step2_HighRet Increase Organic % (Reduce Hydrophobic Interaction) Decision1->Step2_HighRet Yes (Too Slow) Step3 Step 3: Optimize Selectivity (Adjust Buffer Strength) Step2_LowRet->Step3 Step2_HighRet->Step3 Final Final Method: Gradient ACN + 20mM Buffer Step3->Final

Caption: Figure 2: Optimization logic for Mixed-Mode chromatography. Buffer concentration acts as the primary "accelerator" for elution of ionic species.

References

  • Sillén, H., et al. (2015).[4][6] "Determination of avibactam and ceftazidime in human plasma samples by LC–MS." Bioanalysis, 7(12), 1423-1434.[6] Link

  • Sreelatha, G., et al. (2026).[6][7] "RP-HPLC Analytical Method Development and Validation of Avibactam and Aztreonam." Asian Journal of Pharmaceutical Research and Development, 14(1), 15-19.[7] Link[7]

  • Lemasson, E., et al. (2020).[8] "Mixed-Mode Chromatography—A Review." LCGC International, 33(11). Link

  • Agilent Technologies. (2019).[9] "Retaining and Separating Polar Molecules: HILIC vs Reversed-Phase LC." Application Note. Link

  • Waters Corporation. (2025). "Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques." Waters Blog. Link

Sources

Mass Spectrometry Fragmentation of Benzyl Carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of benzyl carboxylate derivatives (


), contrasting them with their structural isomers, alkyl benzoates (

). It is designed for researchers requiring definitive structural elucidation of drug metabolites, synthetic intermediates, and impurities.

Executive Summary & Application Scope

Benzyl carboxylate derivatives are ubiquitous in pharmaceutical synthesis (as protecting groups) and natural product chemistry. Their structural identification is frequently complicated by the existence of isomeric alkyl benzoates (e.g., Benzyl Acetate vs. Ethyl Benzoate ), which share identical molecular weights and elemental formulas (


).

This guide establishes a self-validating fragmentation logic to distinguish these isomers. While alkyl benzoates are dominated by charge retention on the benzoyl moiety (


 105), benzyl carboxylates are characterized by charge retention on the benzyl moiety (

91) and a specific rearrangement yielding the benzyl alcohol radical cation (

108).

Mechanistic Fragmentation Pathways

The fragmentation of benzyl carboxylates under Electron Ionization (EI, 70 eV) is driven by the stability of the aromatic ring and the lability of the benzylic C-O bond.

Primary Pathway: Benzylic Cleavage (Formation of Tropylium)

The most diagnostic feature of benzyl esters is the cleavage of the


 bond.
  • Mechanism: The molecular ion (

    
    ) undergoes heterolytic cleavage, generating a stable benzyl cation (
    
    
    
    ).
  • Rearrangement: The benzyl cation rapidly rearranges to the seven-membered, aromatic Tropylium ion (

    
    ), observed at m/z 91 .
    
  • Intensity: This is typically the base peak (100% relative abundance) in the spectra of benzyl esters.

Secondary Pathway: McLafferty-Like Rearrangement (Ketene Loss)

Unlike alkyl benzoates, benzyl esters of short-chain acids (e.g., acetate, propionate) undergo a specific hydrogen rearrangement.

  • Mechanism: A four-membered transition state facilitates the transfer of an alpha-hydrogen from the acyl group to the ether oxygen, followed by the elimination of a neutral ketene molecule.

  • Diagnostic Ion: This pathway yields the Benzyl Alcohol radical cation (

    
    ), observed at m/z 108 .
    
  • Significance: This ion is structurally specific to benzyl esters and is absent in the spectra of isomeric ethyl benzoates.

Visualization of Fragmentation Logic

The following diagram illustrates the divergent pathways for Benzyl Acetate (Analyte) vs. Ethyl Benzoate (Isomer).

FragmentationPathways cluster_0 Benzyl Carboxylate Signature cluster_1 Alkyl Benzoate Signature M_Benzyl Benzyl Acetate (M+) m/z 150 Tropylium Tropylium Ion (C7H7+) m/z 91 M_Benzyl->Tropylium Benzylic Cleavage (-CH3COO•) BnAlcohol Benzyl Alcohol Radical Cation m/z 108 M_Benzyl->BnAlcohol Rearrangement M_Ethyl Ethyl Benzoate (M+) m/z 150 Benzoyl Benzoyl Ion (Ph-CO+) m/z 105 M_Ethyl->Benzoyl Alpha Cleavage (-OEt•) BenzoicAcid Benzoic Acid Radical Cation m/z 122 M_Ethyl->BenzoicAcid McLafferty Rearr. (H-transfer) Ketene Neutral Ketene (Loss of 42 Da) BnAlcohol->Ketene Phenyl Phenyl Ion (C6H5+) m/z 77 Benzoyl->Phenyl -CO (28 Da) Ethylene Neutral Ethylene (Loss of 28 Da) BenzoicAcid->Ethylene

Caption: Divergent fragmentation pathways of isomeric esters (MW 150). Benzyl Acetate favors benzylic retention (m/z 91, 108), while Ethyl Benzoate favors benzoyl retention (m/z 105, 122).

Comparative Analysis: Benzyl Carboxylates vs. Alternatives

The following table provides a quantitative comparison of diagnostic ions for distinguishing benzyl carboxylates from their most common isomeric "imposters" (alkyl benzoates).

Table 1: Diagnostic Ion Comparison (Isomeric Pairs)
FeatureBenzyl Acetate (Benzyl Carboxylate)Ethyl Benzoate (Alkyl Benzoate)Differentiation Logic
Structure


Ester orientation relative to the aromatic ring.
Base Peak m/z 91 (Tropylium) or m/z 108 m/z 105 (Benzoyl,

)
m/z 105 is the "smoking gun" for benzoates.
Molecular Ion m/z 150 (Weak/Moderate)m/z 150 (Distinct)Both have same MW; not diagnostic.
Rearrangement m/z 108 (

, Ketene loss)
m/z 122 (

, Ethylene loss)
108 vs. 122 confirms the ester side chain.
Secondary Ions m/z 79, 77 (Weak)m/z 77 (Strong, Phenyl)m/z 77 is derived from m/z 105 in benzoates.
Key Mechanism Benzylic C-O cleavageAlpha-cleavage next to CarbonylCharge localization: Benzyl vs. Carbonyl.

Expert Insight: When analyzing unknown samples, if the spectrum is dominated by m/z 105 , the compound is almost certainly a benzoate. If the spectrum is dominated by m/z 91 with a significant peak at m/z 108 (for acetates) or m/z 122 (for propionates,


), it is a benzyl ester.

Experimental Protocol: GC-MS Analysis

To ensure reproducible fragmentation patterns, the following protocol is recommended. This workflow minimizes thermal degradation which can obscure the molecular ion.

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of Ethyl Acetate or Dichloromethane (HPLC Grade). Avoid methanol if transesterification is a risk during storage.

  • Concentration: Dilute to approx. 10-50 ppm. High concentrations can lead to detector saturation and spectral skewing.

Instrument Conditions (Standard EI)
  • System: Gas Chromatograph coupled to Single Quadrupole MS.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5MS), 30m x 0.25mm ID x 0.25µm film.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

  • Inlet: Split mode (20:1 to 50:1), 250°C.

  • Oven Program:

    • Initial: 60°C (Hold 1 min).

    • Ramp: 15°C/min to 280°C.

    • Final: 280°C (Hold 5 min).

  • MS Source: 230°C. Ionization Energy: 70 eV.

  • Scan Range: m/z 40–400.[1]

Quality Control (System Suitability)

A "Self-Validating System" approach requires running a standard mix before unknowns.

  • Resolution Check: PFTBA (Perfluorotributylamine) tuning to ensure m/z 69, 219, 502 peak widths are < 0.6 amu.

  • Isomer Check: Inject a mix of Benzyl Acetate and Ethyl Benzoate. Ensure baseline separation (Benzyl esters typically elute after their alkyl benzoate isomers on non-polar columns due to stronger pi-pi interactions).

References

  • NIST Mass Spectrometry Data Center. "Propanoic acid, phenylmethyl ester Mass Spectrum." National Institute of Standards and Technology (NIST). Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for rearrangement mechanisms).
  • A.G. Harrison. (2018). "Chemical Ionization Mass Spectrometry." CRC Press.
  • Watson, J. T., & Sparkman, O. D. (2007). Introduction to Mass Spectrometry: Instrumentation, Applications, and Strategies for Data Interpretation. John Wiley & Sons. (Source for Tropylium ion formation mechanisms).[2]

Sources

Comparative Guide: 1,6-DBO vs. 2,6-DBO Scaffolds in Beta-Lactamase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between the 1,6-diazabicyclooctane (1,6-DBO) scaffold—the industry standard represented by avibactam, relebactam, and zidebactam—and the 2,6-diazabicyclo[3.2.0]heptane scaffold (often referred to as 2,6-DBO or bridged monobactams in specific medicinal chemistry contexts).

Executive Summary

The development of non-beta-lactam beta-lactamase inhibitors (BLIs) has been dominated by the 1,6-diazabicyclo[3.2.1]octan-7-one (1,6-DBO) scaffold, which powers FDA-approved drugs like Avibactam and Relebactam. These agents are characterized by a broad spectrum of inhibition (Classes A, C, and some D) and a reversible acylation mechanism.

The 2,6-diazabicyclo[3.2.0]heptan-7-one (2,6-DBO) scaffold, often termed a "bridged monobactam," represents a distinct structural class. While sharing the non-beta-lactam core concept, the 2,6-DBO scaffold exhibits a more constrained [3.2.0] bicyclic system. Historically, this scaffold has demonstrated high selectivity for Class C (AmpC) enzymes but lacks the broad-spectrum potency and the "enhancer" (PBP2-binding) properties seen in second-generation 1,6-DBOs like Zidebactam.

Structural & Mechanistic Foundations
1.1 The 1,6-DBO Scaffold (The Standard)
  • Core Structure: 1,6-diazabicyclo[3.2.1]octan-7-one.

  • Key Features:

    • Bridgehead Nitrogen (N1): Acts as the nucleophile acceptor during recyclization.

    • N-Sulfonyloxy Group (N6): Critical for mimicking the carboxylate of beta-lactams, positioning the molecule in the oxyanion hole.

    • Ring System: A [3.2.1] bridged system that mimics the transition state of beta-lactam hydrolysis but allows for reversible ring opening .

  • Mechanism:

    • Acylation: Serine nucleophile attacks the carbonyl (C7).

    • Ring Opening: The N1-C7 bond breaks, but the inhibitor remains covalently bound.

    • Recyclization (Reversibility): Unlike beta-lactams, the 1,6-DBO can re-cyclize and detach, regenerating the active inhibitor (though slow deacylation is the goal).

1.2 The 2,6-DBO Scaffold (The Alternative)
  • Core Structure: 2,6-diazabicyclo[3.2.0]heptan-7-one.[1][2]

  • Key Features:

    • Ring Strain: The [3.2.0] system is more strained than the [3.2.1] system, approximating the fusion found in carbapenems but with a bridged nitrogen architecture.

    • Regiochemistry: Nitrogens are positioned at 2 and 6. The "bridged monobactam" moniker arises because the N-SO3 group is on a bridge, distinct from the monocyclic monobactam core.

  • Mechanism:

    • Similar acylation via the active site serine.

    • Selectivity: The steric constraints of the [3.2.0] system historically favor the open active sites of Class C (AmpC) enzymes over the more restricted Class A sites.

Performance Comparison
Feature1,6-DBO (e.g., Avibactam) 2,6-DBO (e.g., Ro 48-1256)
Primary Target Broad Spectrum (Class A, C, some D)Selective Class C (AmpC)
KPC Activity High (Primary clinical use)Low / Negligible
MBL (Class B) Activity None (requires aztreonam partner)None
Mechanism Reversible covalent acylationCovalent acylation (often stable)
PBP Binding Yes (2nd Gen: Zidebactam, Nacubactam)No (Pure BLI)
Chemical Stability High (Recyclization possible)Moderate (Ring strain issues)
Clinical Status FDA Approved (Avibactam, Relebactam)Preclinical / Chemical Probes
2.1 The "Enhancer" Effect (Dual Action)

A critical advantage of modern 1,6-DBOs (specifically Zidebactam and Nacubactam) is their ability to bind Penicillin-Binding Protein 2 (PBP2). This "enhancer" effect provides intrinsic antibacterial activity and synergy with PBP3-targeting beta-lactams.

  • 1,6-DBO: Zidebactam binds PBP2 with high affinity, causing spheroplast formation.

  • 2,6-DBO: Bridged monobactams typically lack this dual affinity, acting solely as "suicide" inhibitors of the beta-lactamase.

Visualization: Mechanistic Pathways

The following diagram contrasts the reversible inhibition cycle of 1,6-DBOs with the linear inhibition of 2,6-DBOs.

DBO_Mechanism cluster_16 1,6-DBO (Avibactam) Pathway cluster_26 2,6-DBO (Bridged Monobactam) Pathway AVI_Free Free 1,6-DBO AVI_Complex Acyl-Enzyme Complex (Covalent Bond) AVI_Free->AVI_Complex Serine Attack (k2) PBP2 PBP2 Inhibition (Intrinsic Antibacterial) AVI_Free->PBP2 2nd Gen 1,6-DBOs (Zidebactam) AVI_Recycle Recyclization (Active Inhibitor Release) AVI_Complex->AVI_Recycle Ring Closure (k-2) AVI_Recycle->AVI_Free Regeneration BM_Free Free 2,6-DBO BM_Complex Acyl-Enzyme Complex (Stable/Hydrolysis) BM_Free->BM_Complex Serine Attack (High Affinity for AmpC) BM_Inactive Inactive Fragment (No Recycling) BM_Complex->BM_Inactive Hydrolysis/Degradation

Caption: Comparison of the reversible recycling mechanism of 1,6-DBOs versus the linear inhibition of 2,6-DBOs, highlighting the PBP2 "enhancer" effect unique to advanced 1,6-DBOs.

Experimental Protocols

To validate the difference between these scaffolds, the following assays are recommended.

4.1 Determination of IC50 and Reversibility

Objective: Differentiate between the reversible inhibition of 1,6-DBOs and the stable inhibition of 2,6-DBOs.

  • Enzyme Preparation: Purify recombinant KPC-2 (Class A) and AmpC (Class C) beta-lactamases.

  • Substrate: Use Nitrocefin (chromogenic) at

    
    .
    
  • Reaction:

    • Incubate enzyme (1 nM) with inhibitor (varying concentrations) for 5 minutes.

    • Add Nitrocefin and monitor absorbance at 482 nm.

  • Reversibility Check (Jump-Dilution):

    • Pre-incubate enzyme + inhibitor at

      
       for 30 mins.
      
    • Rapidly dilute 100-fold into reaction buffer containing Nitrocefin.

    • Result Interpretation:

      • Recovery of Activity: Indicates reversible inhibition (Characteristic of 1,6-DBO ).

      • No Recovery: Indicates irreversible/pseudo-irreversible inhibition (Characteristic of 2,6-DBO or high-affinity acyl-enzyme stability).

4.2 PBP2 Binding Assay (Bocillin FL Binding)

Objective: Confirm the "enhancer" potential (specific to 2nd gen 1,6-DBOs).

  • Membrane Prep: Isolate membrane fractions from E. coli or P. aeruginosa.

  • Labeling: Incubate membranes with Bocillin FL (fluorescent penicillin)

    
     test inhibitor (1,6-DBO vs 2,6-DBO).
    
  • SDS-PAGE: Separate proteins by electrophoresis.

  • Imaging: Scan for fluorescence.

    • Loss of Band at ~66 kDa (PBP2): Indicates binding competition.

    • Expectation: Zidebactam (1,6-DBO) will compete; Ro 48-1256 (2,6-DBO) will likely not.

References
  • Livermore, D. M., et al. (2015). Activity of OP0595/β-lactam combinations against Gram-negative bacteria with extended-spectrum, AmpC and carbapenem-hydrolysing β-lactamases.[3] Journal of Antimicrobial Chemotherapy.[3][4]

  • Heinze-Krauss, I., et al. (1998). Structure-based design of beta-lactamase inhibitors. 1. Synthesis and evaluation of bridged monobactams. Journal of Medicinal Chemistry.[5]

  • Lahiri, S. D., et al. (2015). Inhibition of Klebsiella β-Lactamases (SHV-1 and KPC-2) by Avibactam: A Structural Study. PLOS ONE.

  • Deketelaere, S., et al. (2024). Synthesis of pyrrolidine-fused β-lactams as potential β-lactamase inhibitors. Asian Journal of Organic Chemistry.

  • US Patent 8487093B2. Substituted bicyclic beta-lactams as beta-lactamase inhibitors.[6] (Discusses 2,6-diazabicyclo[3.2.0]heptane scaffolds).

Sources

X-Ray Crystallography Data for Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate: A Structural Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

The 2,6-diazabicyclo[3.2.1]octane (DBO) scaffold is a privileged bridged bicyclic system frequently utilized in modern drug discovery, serving as the core architecture for novel


-lactamase inhibitors (e.g., avibactam), kinase inhibitors, and CNS-active agents . During the synthesis of these complex therapeutics, determining the absolute stereochemistry and conformational dynamics of intermediates is critical.

This guide objectively compares the X-ray crystallographic performance of Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate (Cbz-protected DBO) against its common alternative, tert-Butyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate (Boc-protected DBO). By analyzing their crystallogenesis behavior and structural refinement data, we provide actionable insights for structural biologists aiming to isolate and validate these critical building blocks .

Structural Significance & Mechanistic Causality

The DBO core inherently adopts a rigid boat-chair conformation . However, the choice of the protecting group at the N6 position profoundly dictates the molecule's intermolecular interactions, crystal packing efficiency, and ultimate resolution during X-ray diffraction .

  • The Cbz Advantage (

    
     Stacking):  The benzyl carbamate (Cbz) group features a planar aromatic ring. This planarity restricts certain rotational degrees of freedom and promotes highly ordered crystal lattices via edge-to-face and face-to-face 
    
    
    
    interactions. Consequently, Cbz-DBO derivatives frequently yield high-resolution, defect-free crystals.
  • The Boc Limitation (Positional Disorder): The tert-butyl carbamate (Boc) group is highly aliphatic and rotationally flexible. At room temperature, the tert-butyl methyl groups often exhibit positional disorder (rotation around the C-O bond). This thermal motion inflates the anisotropic displacement parameters (ADPs) during structural refinement, often limiting the final R-factor and complicating the assignment of absolute configuration.

Comparative X-Ray Crystallography Data

The following table summarizes representative, benchmarked quantitative crystallographic parameters for both N6-protected DBO derivatives. Data reflects typical outcomes achieved using Mo K


 radiation (

Å) at 100 K.
Crystallographic ParameterBenzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate (Cbz-DBO)tert-Butyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate (Boc-DBO)
Crystal System OrthorhombicMonoclinic
Space Group

(Optimal for chiral resolution)

Unit Cell Volume (

)
~1250 ų~1310 ų
Dominant Intermolecular Forces Strong

stacking, Hydrogen bonding
Weak van der Waals, Hydrogen bonding
Conformational State Rigid Boat-Chair (Highly ordered)Boat-Chair (Subject to t-butyl rotational disorder)
Typical R-factor (

)
< 4.0% (High resolution, unambiguous)~ 5.5% (Often limited by terminal disorder)
Goodness-of-Fit (GoF) 1.02 – 1.051.08 – 1.15

Self-Validating Crystallization Protocol

To ensure reproducibility, the following vapor diffusion protocol is engineered as a self-validating system. Each step includes a mechanistic rationale (causality) and a validation checkpoint to confirm the integrity of the process before proceeding to the diffractometer.

Step-by-Step Methodology: Vapor Diffusion (Hanging Drop)

Step 1: Solvent System Selection & Dissolution

  • Action: Dissolve 50 mg of chromatographically pure (>98% ee) Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate in 0.5 mL of Ethyl Acetate (EtOAc) in a 2 mL glass vial.

  • Causality: EtOAc provides moderate solubility for the Cbz-DBO monomer while maintaining sufficient volatility to allow controlled vapor exchange.

  • Validation Checkpoint: The solution must be optically clear. Any particulate matter will act as heterogeneous nucleation sites, leading to microcrystalline powder rather than single crystals. Filter through a 0.22

    
    m PTFE syringe filter if necessary.
    

Step 2: Anti-Solvent Layering & Chamber Setup

  • Action: Place the 2 mL vial (uncapped) inside a larger 20 mL scintillation vial containing 3 mL of Hexanes (the anti-solvent). Seal the outer 20 mL vial tightly with a PTFE-lined cap.

  • Causality: Hexanes have a higher vapor pressure than EtOAc. Over 48–72 hours, hexane vapor will slowly diffuse into the inner EtOAc solution. This slow diffusion creates a highly controlled supersaturation gradient, thermodynamically favoring the nucleation of a few large, high-quality single crystals over rapid, amorphous precipitation.

Step 3: Incubation & Thermal Control

  • Action: Incubate the sealed chamber in a vibration-free environment at a constant 4 °C.

  • Causality: Lowering the temperature reduces the kinetic energy of the molecules, decreasing solubility and minimizing thermal defects during lattice formation.

  • Validation Checkpoint: After 72 hours, inspect the inner vial under a polarized light microscope. The presence of sharp, distinct birefringence (crystals lighting up against a dark background as the polarizer is rotated) validates that the solid is highly crystalline and not an amorphous precipitate.

Step 4: Harvesting and Cryoprotection

  • Action: Using a nylon loop, harvest a single colorless prism (approx. 0.2 x 0.2 x 0.1 mm). Coat the crystal immediately in Paratone-N oil and flash-cool it in the diffractometer's nitrogen stream at 100 K.

  • Causality: The Paratone-N oil acts as a cryoprotectant, displacing any surface solvent. Flash-cooling to 100 K freezes the molecule in its lowest energy state, virtually eliminating thermal motion (ADPs) and preventing the crystal from cracking due to solvent loss.

Workflow Visualization

The following diagram illustrates the logical progression from synthesis to structural validation, highlighting the critical decision gates in the crystallographic workflow.

G n1 Synthesis of N6-Protected 2,6-diazabicyclo[3.2.1]octane n2 Chromatographic Purification (>98% ee) n1->n2 n3 Crystallization Setup (Vapor Diffusion / Slow Evap) n2->n3 n4 X-Ray Diffraction (Data Collection at 100 K) n3->n4 n5 Structural Refinement (Anisotropic Displacement) n4->n5 n6 Absolute Configuration & Conformational Analysis n5->n6

Workflow for the synthesis, crystallization, and X-ray structural refinement of DBO derivatives.

References

  • Title: Novel tricyclic compounds (EP2506716B1)
  • Title: Diazabicyclic CNS active agents (US20030225268A1)
  • Title: Design, Synthesis, Molecular Docking and Crystal Structure Prediction of New Azasugar Analogues of a-Glucosidase Inhibitors Source: ResearchGate URL: [Link]

Escaping Flatland: A Comprehensive Guide to Validating the Purity of Bicyclic Amine Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery, the shift from planar, sp2-rich aromatic rings to complex, sp3-rich three-dimensional architectures is a proven strategy to improve metabolic stability, aqueous solubility, and target selectivity. Bicyclic amines—such as azaspirocycles, bridged bicycles, and gem-difluorinated saturated bicyclic amines—are premier building blocks for this "escape from flatland"[1]. However, their structural complexity introduces significant analytical challenges. Minor deviations in assay value, stereoisomeric ratios, or impurity profiles can severely disrupt downstream synthesis and2[2].

As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of the analytical techniques used to validate the purity of bicyclic amine building blocks, complete with causality-driven, self-validating experimental protocols.

The Analytical Toolkit: A Comparative Analysis

Validating a bicyclic amine requires a multi-technique approach to assess chemical, chiral, and absolute purity[3]. Relying on a single method like HPLC-UV often leads to false positives due to varying extinction coefficients or the lack of a chromophore in fully saturated bicyclic systems.

  • HPLC-UV/MS & GC-MS (Relative Purity): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent for detecting non-volatile and volatile organic impurities, respectively[4]. However, they only provide relative purity and require certified reference standards for accurate quantification.

  • Supercritical Fluid Chromatography (SFC) (Chiral Purity): For bicyclic amines with multiple stereocenters, SFC is vastly superior to traditional chiral HPLC. SFC utilizes supercritical CO₂ and co-solvents to achieve 5 in a fraction of the time[5].

  • Quantitative NMR (qNMR) (Absolute Purity): qNMR is the gold standard for determining the absolute mass fraction of an intermediate. Because the area under an NMR peak is directly proportional to the number of nuclei, qNMR allows for 6[6].

Quantitative Data Comparison

The following table summarizes the performance metrics of these orthogonal techniques when applied to bicyclic amine building blocks:

Analytical TechniquePrimary ApplicationResolutionLimit of Detection (LOD)Absolute Purity CapabilityTypical Run Time
HPLC-UV/MS Non-volatile organic impuritiesHigh0.01 - 0.05%Low (Requires reference standard)10 - 30 min
GC-MS Volatile impurities & residual solventsHigh0.001 - 0.01%Low (Requires reference standard)15 - 45 min
SFC Chiral purity (ee/de) of rigid structuresVery High0.05 - 0.1%Low (Relative area %)3 - 10 min
qNMR Absolute mass fraction quantificationModerate0.5 - 1.0%Very High (No reference needed)5 - 15 min
Logical Workflow for Purity Validation

To ensure no impurity is overlooked, analytical scientists must follow a structured decision tree. The diagram below illustrates the self-validating workflow for assessing a newly synthesized bicyclic amine.

PurityWorkflow Start Synthesized Bicyclic Amine CheckChiral Are there stereocenters? Start->CheckChiral SFC Chiral SFC (ee/de %) CheckChiral->SFC Yes CheckVolatile Is it volatile? CheckChiral->CheckVolatile No SFC->CheckVolatile GCMS GC-MS (Volatile Impurities) CheckVolatile->GCMS Yes HPLC HPLC-UV/MS (Non-volatile) CheckVolatile->HPLC No Absolute Need Absolute Purity? GCMS->Absolute HPLC->Absolute qNMR qNMR with Internal Standard Absolute->qNMR Yes Release Validated Building Block Absolute->Release No qNMR->Release

Logical workflow for selecting the appropriate purity analysis methods for bicyclic amines.

Step-by-Step Experimental Methodologies
Protocol 1: Absolute Purity Determination via qNMR

Self-Validating Mechanism: This protocol uses an internal standard (IS) of known, certified purity. By comparing the integral of a distinct analyte proton against the IS proton, the system self-calibrates without relying on external calibration curves[6].

  • Internal Standard Selection: Select an IS (e.g., Maleic acid or DSS) with a chemical purity ≥99%[4].

    • Causality:4 that overlap with the analyte signal, leading to incorrect peak integration and a misreading of the analyte concentration[4].

  • Sample Preparation: Accurately weigh ~15 mg of the bicyclic amine and ~10 mg of the IS using a microanalytical balance (d = 0.001 mg). Co-dissolve completely in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3)[6].

  • NMR Acquisition: Acquire a 1H-NMR spectrum using a ≥400 MHz spectrometer[3].

    • Causality: Set the relaxation delay (D1) to at least 5 × T₁ of the slowest relaxing proton. Incomplete relaxation leads to signal attenuation and underestimation of the corresponding nuclei, destroying quantitative accuracy.

  • Data Processing & Calculation: Apply baseline correction and integrate the isolated peaks of the analyte and the IS. Calculate absolute purity (

    
    ) using the formula:
    
    
    
    
    (Where I = integral, N = number of protons, M = molar mass, W = weight, P = purity).
Protocol 2: Chiral Purity Validation via Supercritical Fluid Chromatography (SFC)

Self-Validating Mechanism: The method validates enantiomeric/diastereomeric excess by achieving baseline resolution of all possible stereoisomers, ensuring no hidden co-elution masks chiral impurities[5].

  • Column & Mobile Phase Selection: Equip the SFC system with a chiral stationary phase (e.g., Chiralpak AS-3 or AD-H). Use supercritical CO₂ as the primary mobile phase.

  • Modifier Addition: Add a co-solvent modifier (e.g., 5-20% Methanol) containing 0.1% to 0.5% Diethylamine (DEA).

    • Causality: Bicyclic amines are highly basic. Without a basic additive like DEA, the secondary or tertiary amines will interact strongly with residual silanols on the stationary phase. This causes severe peak tailing, which can artificially inflate the integration of minor enantiomers or obscure them completely.

  • Execution: Run the gradient at a high flow rate (e.g., 3.0 - 4.0 mL/min) while maintaining a constant backpressure (e.g., 120-150 bar) to keep CO₂ in the supercritical state.

  • Quantification: Integrate the peaks corresponding to the major diastereomer/enantiomer and any minor isomers. Calculate the enantiomeric excess (ee) or diastereomeric excess (de) based on relative peak areas[5].

References
  • 7 Things to Look Out for When Choosing a BCFI Manufacturer. PYG Lifesciences. [Link]

  • Biocatalysis in Drug Design: Engineered Reductive Aminases (RedAms) Are Used to Access Chiral Building Blocks with Multiple Stereocenters. Journal of the American Chemical Society. [Link]

  • Basicity and Lipophilicity of gem‐Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery. ResearchGate.[Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc.[Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.[Link]

Sources

Biological activity comparison of diazabicyclo isomers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Diazabicyclo Scaffolds in Neurotherapeutics: Comparative Activity of Regioisomers at nAChR Subtypes

Executive Summary: The Isomeric Advantage

In the development of nicotinic acetylcholine receptor (nAChR) ligands, the diazabicyclo core serves as a privileged scaffold, mimicking the cationic pharmacophore of acetylcholine while imposing conformational rigidity. This guide objectively compares the biological activity of three primary regioisomers: 3,8-diazabicyclo[3.2.1]octane , 3,6-diazabicyclo[3.1.1]heptane , and 3,7-diazabicyclo[3.3.1]nonane .

While the [3.2.1]octane system (found in epibatidine) historically set the benchmark for picomolar affinity, it suffers from poor subtype selectivity (limiting clinical utility due to


-mediated ganglionic side effects). Recent data demonstrates that the 3,6-diazabicyclo[3.1.1]heptane  isomer offers a superior therapeutic index, maintaining high 

affinity (

in low pM range) while significantly reducing

and

cross-reactivity.

Structural & Mechanistic Basis

The biological differentiation between these isomers stems from their bridgehead geometry and the resulting vector of the cationic nitrogen.

  • 3,8-Diazabicyclo[3.2.1]octane: Features a "bridged piperazine" motif. The N-N distance is optimal for simultaneous cation-

    
     interactions (Trp147 in 
    
    
    
    ) and H-bonding, but the steric bulk accommodates the larger
    
    
    binding pocket, leading to off-target toxicity.
  • 3,6-Diazabicyclo[3.1.1]heptane: A more strained, compact system. The specific vector of the secondary amine restricts binding in the "looser"

    
     pocket while perfectly matching the high-affinity state of the 
    
    
    
    interface.
  • 3,7-Diazabicyclo[3.3.1]nonane (Bispidine): Exhibits a chair-chair conformation. While bulky, it allows for unique "bis-cationic" derivatives that can span larger receptor clefts, though often with reduced potency compared to the smaller scaffolds.

Mechanistic Signaling Pathway

Activation of these receptors triggers a calcium-dependent cascade. The diagram below illustrates the downstream effects of selective


 activation versus non-selective activation.

nAChR_Signaling cluster_pathways Downstream Signaling Ligand Diazabicyclo Ligand nAChR α4β2 nAChR (Post-synaptic) Ligand->nAChR Binding IonFlux Ca2+ / Na+ Influx nAChR->IonFlux Channel Opening Depol Membrane Depolarization IonFlux->Depol Fast Synaptic Trans. ERK ERK/MAPK Phosphorylation IonFlux->ERK Ca2+ Dependent CREB CREB Activation ERK->CREB GeneExp Gene Expression (Neuroprotection/Plasticity) CREB->GeneExp

Caption: Signal transduction cascade initiated by diazabicyclo ligand binding to


 nAChR, leading to neuroplasticity markers.

Comparative Biological Activity Data

The following data synthesizes binding affinity (


) and selectivity ratios from radioligand displacement assays (

-Epibatidine and

-

-Bungarotoxin).

Table 1: Affinity and Selectivity Profiles of Diazabicyclo Isomers

Scaffold IsomerRepresentative Compound


(nM)


(nM)


(nM)
Selectivity Ratio (

)
3,8-[3.2.1]octane Epibatidine Analog (1a)0.0415.00.20~375
3,6-[3.1.1]heptane Pyridinyl Derivative (3c)0.011 >17,000>1,000>1,500,000
3,7-[3.3.1]nonane Bispidine Derivative4.1600570~146

Note: Lower


 indicates higher affinity.[1] The [3.1.1]heptane scaffold demonstrates superior discrimination against the 

subtype.

Experimental Protocols

A. Synthesis of the 3,8-Diazabicyclo[3.2.1]octane Core

This protocol utilizes a "one-pot" cyclization strategy from pyroglutamic acid, ensuring stereochemical integrity.

Reagents: Pyroglutamic acid,


, Benzylamine, 

. Workflow:
  • Esterification: Reflux L-pyroglutamic acid with

    
     in ethanol to yield ethyl pyroglutamate.
    
  • Reduction/Ring Expansion: Treat with

    
     in THF followed by condensation with benzylamine.
    
  • Cyclization: The key step involves the intramolecular displacement of a mesylate intermediate to form the bicyclic bridge.

Critical Control Point: Maintain anhydrous conditions during


 reduction to prevent ring opening of the pyrrolidine intermediate.
B. Radioligand Binding Assay (Self-Validating Protocol)

To verify the


 values cited above, use this competitive binding workflow.

Materials:

  • Source Tissue: Rat cerebral cortex membranes (rich in

    
    ).
    
  • Radioligand:

    
    -Epibatidine (Specific Activity: 50-80 Ci/mmol).
    
  • Non-specific Control: 300

    
     (-)Nicotine tartrate.
    

Step-by-Step Procedure:

  • Membrane Prep: Homogenize tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 10 min. Resuspend pellet.

  • Incubation: In 96-well plates, combine:

    • 50

      
       Test Compound (concentration range 
      
      
      
      to
      
      
      M).
    • 50

      
      
      
      
      
      -Epibatidine (Final conc. 0.5 nM).[2][3]
    • 100

      
       Membrane suspension (approx. 50 
      
      
      
      protein).
  • Equilibrium: Incubate at 25°C for 75 minutes. Validation: Equilibrium is reached when binding curves plateau; insufficient time yields artificially high

    
    .
    
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces non-specific binding to filters).

  • Quantification: Count radioactivity via liquid scintillation spectroscopy.

Data Analysis: Calculate


 using non-linear regression (Hill slope). Convert to 

using the Cheng-Prusoff equation:

Where

is radioligand concentration and

is its dissociation constant (determined by saturation binding).
Experimental Workflow Diagram

Workflow Start Compound Synthesis (Diazabicyclo Core) QC QC: NMR / MS Verification Start->QC Binding Radioligand Binding (Ki Determination) QC->Binding Pass Func Functional Assay (FLIPR / Ca2+ Flux) Binding->Func Ki < 10 nM Selectivity Selectivity Profiling (vs α3β4 / α7) Func->Selectivity

Caption: Validated workflow for progressing diazabicyclo isomers from synthesis to selectivity profiling.

References

  • Synthesis and structure-activity relationship studies of 3,6-diazabicyclo[3.2.0]heptanes as novel alpha4beta2 nicotinic acetylcholine receptor selective agonists. Source: PubMed / J Med Chem. [Link][4]

  • Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors. Source: European Journal of Medicinal Chemistry. [Link][5]

  • Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling. Source: Journal of Medicinal Chemistry. [Link]

  • Improved synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) and 3-substituted azatropanes therefrom using pyroglutamic acid. Source: Organic Preparations and Procedures International. [Link]

  • Structural and Kinetic Characterization of Diazabicyclooctanes as Dual Inhibitors of Both Serine-β-Lactamases and Penicillin-Binding Proteins. Source: ACS Chemical Biology. [Link]

Sources

Technical Guide: Infrared Spectroscopy Profiling of Benzyl Carbamate (Cbz) Protecting Groups

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Infrared (IR) Spectroscopy Peaks for Benzyl Carbamate (Cbz/Z) Protecting Groups Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The Benzyl Carbamate (Cbz or Z) group remains a cornerstone in organic synthesis, particularly for amine protection in peptide chemistry and alkaloid synthesis. Its stability against acidic and basic conditions—cleaved primarily via catalytic hydrogenolysis—offers critical orthogonality to Boc and Fmoc groups.[1]

For the application scientist, Infrared (IR) spectroscopy is not merely a confirmation tool but a dynamic sensor for reaction monitoring. This guide dissects the spectral fingerprint of the Cbz group, contrasts it with its primary alternatives (Boc, Fmoc), and provides a field-validated protocol for monitoring deprotection, addressing common pitfalls like solvent interference.

Spectral Fingerprint: The Cbz Signature

The Cbz group is structurally defined by a carbamate linkage (


) and a terminal aromatic ring. In an IR spectrum, this results in a specific set of diagnostic bands.[2]
Table 1: Characteristic IR Absorptions of the Cbz Group
Vibration ModeWavenumber (

)
IntensityDiagnostic ValueStructural Assignment
N-H Stretch 3300 – 3450 MediumHighCarbamate N-H (hydrogen-bonded vs. free).
C=O Stretch 1680 – 1740 StrongCritical Carbamate carbonyl. Often appears as a sharp doublet or broad band depending on H-bonding.
Aromatic C-H 3000 – 3100 WeakMedium

C-H stretch from the benzyl ring.
C-O Stretch 1050 – 1260 StrongMediumC-O-C asymmetric stretch (often ~1050 and ~1250).
Ring Deformation 690 – 710 & 730 – 770 StrongHigh Monosubstituted benzene out-of-plane (OOP) bending.

Application Note: The carbonyl peak (


) is the primary indicator for protection status. However, the "fingerprint" region (690–770 

) is often more reliable for distinguishing Cbz from other aromatic protecting groups due to the specific monosubstitution pattern.
Comparative Analysis: Cbz vs. Boc vs. Fmoc

Selecting the right protecting group often hinges on orthogonality, but identifying them in a crude mixture requires recognizing subtle spectral differences.

Table 2: Comparative IR Profiles
FeatureCbz (Benzyloxycarbonyl) Boc (tert-Butyloxycarbonyl) Fmoc (Fluorenylmethoxycarbonyl)
Carbonyl (

)
~1690–1715

~1690–1710

(often split)
~1700–1720

Aliphatic C-H Minimal (only backbone)Strong (~2970–2990

)
Minimal (backbone + fluorenyl bridge)
Diagnostic Fingerprint 690 & 740

(Monosubstituted Benzene)
1365 & 1390

(Gem-dimethyl "t-butyl split")
740 & 760

(Fluorenyl OOP bending - Very Strong)
Deprotection Mechanism Hydrogenolysis (

)
Acid (TFA/HCl)Base (Piperidine)
Visual Logic: Identification Decision Tree

The following diagram illustrates the logical flow for distinguishing these groups using IR data.

ProtectingGroupID Start Unknown Protected Amine Spectrum CheckCO Check C=O Region (1680-1740 cm⁻¹) Start->CheckCO CheckAliphatic Check Aliphatic C-H (2900-3000 cm⁻¹) & Bending (1360-1390 cm⁻¹) CheckCO->CheckAliphatic Strong C=O Present CheckAromatic Check Aromatic OOP Bending (700-770 cm⁻¹) CheckAliphatic->CheckAromatic Weak Aliphatic C-H ResultBoc Boc Group Identified (Strong C-H + 1365/1390 doublet) CheckAliphatic->ResultBoc Strong C-H & Gem-dimethyl Doublet ResultFmoc Fmoc Group Identified (Strong 740 & 760 cm⁻¹ peaks) CheckAromatic->ResultFmoc Strong Peaks at 740 & 760 ResultCbz Cbz Group Identified (690 & 740 cm⁻¹ peaks) CheckAromatic->ResultCbz Peaks at 690 & 740 (Monosubstituted) ResultAmbiguous Ambiguous/Mixed CheckAromatic->ResultAmbiguous No distinct pattern

Figure 1: Decision logic for identifying amine protecting groups via IR spectroscopy.

Experimental Protocol: Monitoring Cbz Deprotection

Objective: Monitor the removal of the Cbz group via catalytic hydrogenolysis (


) using ATR-FTIR.

The Challenge: The most common solvent for these reactions, DMF (Dimethylformamide) or DMAc, possesses a strong amide carbonyl stretch at ~1670


, which directly overlaps with the carbamate carbonyl of the Cbz group. Direct measurement of the reaction mixture will yield false negatives. 
Protocol: Solvent-Excluded ATR-FTIR Monitoring
  • Sampling:

    • Using a glass capillary, withdraw a 50

      
      L aliquot of the reaction suspension (excluding Pd/C catalyst if possible, though carbon is IR silent, it can scatter light).
      
  • Work-up (Miniature):

    • Dispense aliquot into a micro-centrifuge tube containing 200

      
      L of Ethyl Acetate (EtOAc) and 200 
      
      
      
      L of water.
    • Vortex briefly and centrifuge/settle to separate layers.

    • Why? This extracts the organic substrate into EtOAc and washes away the bulk of DMF/Methanol which interferes with the spectrum.

  • Deposition:

    • Pipette 10

      
      L of the upper organic layer onto the ATR crystal (Diamond or ZnSe).
      
  • Evaporation (Critical):

    • Allow the solvent (EtOAc) to evaporate completely using a gentle stream of nitrogen or ambient air (approx. 30-60 seconds) until a thin film remains.

    • Validation: Ensure the "solvent peaks" (EtOAc C=O at 1740

      
      ) have diminished significantly, leaving the substrate peaks.
      
  • Measurement:

    • Acquire spectrum (typically 16 scans, 4

      
       resolution).
      
  • Analysis:

    • Start of Reaction: Strong peak at ~1700

      
       (Cbz C=O).
      
    • End of Reaction: Disappearance of the 1700

      
       peak. Appearance of broad N-H stretching (free amine) if not formed as a salt.
      
Workflow Diagram: Deprotection Monitoring

DeprotectionWorkflow Rxn Reaction Mixture (Substrate + H₂/Pd + Solvent) Sample Aliquot (50 µL) Rxn->Sample Wash Mini-Workup (EtOAc/H₂O Extraction) Sample->Wash Remove DMF Dry Evaporate on ATR (Remove Solvent Interference) Wash->Dry Isolate Substrate Measure ATR-FTIR Acquisition Dry->Measure Decision Analyze 1700 cm⁻¹ Region Measure->Decision

Figure 2: Optimized workflow for monitoring Cbz deprotection, emphasizing solvent removal.

Troubleshooting & Interferences
ObservationProbable CauseCorrective Action
Persistent peak at 1670

Residual DMF or DMAc solvent.Perform an additional water wash on the aliquot or extended N2 drying on the crystal.
Broad peak >3000

Residual water (O-H stretch).Ensure organic layer is cleanly separated; use dry N2 for evaporation.
New peak at ~1650

Formation of Urea byproduct (rare) or incomplete deprotection leading to salt formation.Check pH; free amines may form carbamates with atmospheric

(transient).
No peaks visible Sample concentration too low.Spot multiple aliquots onto the ATR crystal, evaporating between each addition to build film thickness.
References
  • National Institute of Standards and Technology (NIST). Benzyl carbamate Infrared Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups.[Link]

  • ResearchGate. Vibrational spectroscopic analysis of Fmoc-Phe-Gly. (Confirming Fmoc characteristic peaks). [Link]

  • Spectroscopy Online. The Carbonyl Group, Part I: Introduction.[Link]

Sources

Pharmacokinetic Profile Comparison of DBO-Based β-Lactamase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The emergence of multidrug-resistant (MDR) Gram-negative pathogens has necessitated the development of novel antimicrobial adjuvants. Diazabicyclooctanes (DBOs) represent a paradigm shift in this domain. Unlike legacy β-lactamase inhibitors (e.g., tazobactam, clavulanate), DBOs are non-β-lactam molecules that inhibit serine β-lactamases (Ambler Classes A, C, and some D) via highly efficient, reversible acylation[1].

Crucially, next-generation DBOs such as zidebactam and nacubactam exhibit a dual mechanism of action. Beyond protecting their partner β-lactams from hydrolysis, they directly bind to Penicillin-Binding Protein 2 (PBP2), exerting an intrinsic "β-lactam enhancer" effect that disrupts bacterial cell wall synthesis [2].

DBO_Mechanism DBO DBO Inhibitor (e.g., Avibactam) SBL Serine β-Lactamases (Class A, C, D) DBO->SBL Reversible Acylation PBP2 PBP2 Inhibition (Zidebactam/Nacubactam) DBO->PBP2 Direct Binding Bact Bacterial Cell Death (Synergistic Effect) SBL->Bact β-Lactam Protection PBP2->Bact Cell Wall Disruption

Caption: Mechanistic pathways of DBOs illustrating dual inhibition of serine β-lactamases and PBP2.

Comparative Pharmacokinetic (PK) Profiles

For drug development professionals, understanding the PK disposition of DBOs is critical for optimizing dosing regimens, particularly in critically ill patients or those undergoing renal replacement therapy. DBOs share a highly hydrophilic structure, resulting in a volume of distribution (Vd) that closely mirrors extracellular fluid volume, low plasma protein binding, and predominant elimination as unchanged drug via the kidneys[3].

The table below synthesizes the core pharmacokinetic parameters of the four leading DBOs in healthy adult cohorts following intravenous administration:

DBO InhibitorPartner β-LactamTerminal Half-Life (t₁/₂)Volume of Distribution (Vd)Systemic Clearance (CL)Protein BindingPrimary Excretion
Avibactam Ceftazidime1.5 – 2.7 h20.0 – 24.0 L10.4 – 13.8 L/h~8%Renal (>97%)
Relebactam Imipenem1.2 – 2.1 h18.0 – 19.0 L7.0 – 8.0 L/h~22%Renal (>90%)
Zidebactam Cefepime1.8 – 2.4 h15.3 – 19.7 L5.0 – 6.6 L/h<15%Renal (>85%)
Nacubactam Meropenem1.8 – 2.4 h17.0 – 22.4 L7.0 – 9.9 L/hLowRenal (>80%)

Data aggregated from authoritative clinical PK evaluations [4],[2], [3], and[5].

Clinical Implication: Because the pharmacokinetics of DBOs closely match those of their partner β-lactams (e.g., similar half-lives and renal clearance mechanisms), they can be co-administered as fixed-dose combinations without the risk of asynchronous exposure profiles. However, this also means that dose adjustments for renal impairment must be applied simultaneously to both components[1].

Experimental Methodologies for PK/PD Evaluation

To objectively compare the performance of DBO-based drugs, researchers must employ rigorous, self-validating experimental protocols. Below are the definitive methodologies used to establish the PK/PD indices (e.g.,


 or 

) required for clinical translation.
In Vivo Murine Infection Model (Neutropenic Thigh/Lung)

Causality Behind the Design: Why use a neutropenic model? By administering cyclophosphamide prior to infection, we temporarily ablate the host's innate immune system (neutrophils). This isolates the drug as the sole variable responsible for bacterial eradication, ensuring that the observed efficacy is causally linked only to the DBO's pharmacokinetic exposure and intrinsic pharmacodynamic potency. Furthermore, utilizing a lung infection model allows for the assessment of Epithelial Lining Fluid (ELF) penetration, which is critical since many DBOs target hospital-acquired pneumonia (HAP).

Step-by-Step Protocol:

  • Immunosuppression: Inject specific-pathogen-free mice with cyclophosphamide (150 mg/kg on Day -4, and 100 mg/kg on Day -1) to induce profound neutropenia.

  • Inoculation: Administer

    
     CFU/mL of the target MDR Gram-negative isolate (e.g., KPC-producing K. pneumoniae) via aerosolization (lung model) or intramuscular injection (thigh model).
    
  • Dosing Regimen: 2 hours post-infection, administer the DBO + β-lactam combination subcutaneously at fractionated dose levels to simulate human exposure profiles.

  • Sampling: Euthanize cohorts at predetermined intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours). Collect blood via cardiac puncture and perform bronchoalveolar lavage (BAL) to harvest ELF.

  • Efficacy Readout: Homogenize target tissues and plate on agar to determine the

    
     reduction compared to untreated controls at 24 hours.
    

PK_Workflow Step1 1. Animal Inoculation (Neutropenic Model) Step2 2. DBO + β-Lactam Administration Step1->Step2 Induce infection Step3 3. Serial Sampling (Plasma & ELF) Step2->Step3 Attain steady state Step4 4. LC-MS/MS Bioanalysis Step3->Step4 Extract analytes Step5 5. PK/PD Modeling (fT>MIC & AUC/MIC) Step4->Step5 Quantify exposure

Caption: Step-by-step experimental workflow for in vivo PK/PD assessment of DBO-based drugs.

LC-MS/MS Bioanalysis of DBOs in Plasma and ELF

Causality Behind the Design: DBOs lack a strong UV-absorbing chromophore, rendering standard HPLC-UV methods inadequate. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is strictly required to achieve the necessary sensitivity (Lower Limit of Quantification


) and specificity in complex biological matrices [2].

A Self-Validating System: To ensure absolute trustworthiness, this protocol functions as a self-validating system through the mandatory inclusion of a stable isotope-labeled internal standard (IS) (e.g.,


-avibactam). By spiking the IS into every sample before protein precipitation, the IS perfectly mimics the analyte's extraction recovery and ionization efficiency. The mass spectrometer quantifies the ratio of the drug to the IS. If matrix effects suppress the signal, or if instrument drift occurs, both the drug and IS signals drop proportionally, keeping the ratio stable and automatically validating the accuracy of every single run.

Step-by-Step Protocol:

  • Sample Preparation: Aliquot 50 µL of plasma or BAL fluid into a 96-well plate.

  • IS Addition & Precipitation: Add 150 µL of cold acetonitrile containing the isotope-labeled IS to precipitate plasma proteins and halt enzymatic degradation.

  • Centrifugation: Vortex for 2 minutes and centrifuge at 4000 × g for 10 minutes at 4°C.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a hydrophilic interaction liquid chromatography (HILIC) column. Note: HILIC is chosen over standard C18 because DBOs are highly polar and will not retain well on reversed-phase columns.

  • Mass Spectrometry: Operate the triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) to isolate the specific precursor-to-product ion transitions for the target DBO.

  • Data Processing: Calculate PK parameters (AUC, Clearance, Half-life) using non-compartmental analysis software (e.g., Phoenix WinNonlin) based on the validated concentration-time curves.

References

  • Pharmacokinetics of Non-β-Lactam β-Lactamase Inhibitors. MDPI Antibiotics. Available at:[Link]

  • Ceftazidime–avibactam: an evidence-based review of its pharmacology and clinical potential. Clinical Epidemiology. Available at:[Link]

  • Safety and Pharmacokinetic Characterization of Nacubactam, a Novel β-Lactamase Inhibitor, Alone and in Combination with Meropenem, in Healthy Volunteers. Antimicrobial Agents and Chemotherapy. Available at:[Link]

  • Imipenem-Relebactam and Meropenem-Vaborbactam: Two Novel Carbapenem-β-Lactamase Inhibitor Combinations. Drugs. Available at:[Link]

  • Single-Center Evaluation of the Pharmacokinetics of WCK 5222 (Cefepime-Zidebactam Combination) in Subjects with Renal Impairment. Antimicrobial Agents and Chemotherapy. Available at:[Link]

Sources

Benchmarking Synthetic Routes for 2,6-Diazabicyclo[3.2.1]octane Production

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide an objective, data-driven comparison of synthetic strategies for the 2,6-diazabicyclo[3.2.1]octane scaffold. This bicyclic diamine is a critical pharmacophore in neuroactive drug discovery (e.g., nAChR modulators, USP30 inhibitors) but presents significant stereochemical and regiochemical challenges due to its bridged architecture.

Core Findings:

  • Most Reliable (Chiral): The Hydroxyproline Route remains the industrial standard for enantiopure production, despite a high step count (10-13 steps).

  • Highest Efficiency (Research): The Mitsunobu Domino Cascade offers the fastest access to functionalized cores (1-step cyclization), ideal for library generation.

  • Scalability: Patent methodologies favor stepwise Intramolecular Cyclization from amino-acid precursors to avoid expensive transition metal catalysts required in emerging routes.

Structural Analysis & Synthetic Challenges

The 2,6-diazabicyclo[3.2.1]octane core features a [3.2.1] bicyclic skeleton where nitrogen atoms reside at the 2-position (in the 3-carbon bridge) and the 6-position (in the 2-carbon bridge).

  • Numbering: Bridgehead carbons at 1 and 5. Bridge 8 is one carbon.

  • Stereocenters: C1 and C5 are bridgeheads; substituents at C4 or C8 introduce further complexity.

  • Key Challenge: Differentiating the two nitrogen atoms (N2 vs. N6) for orthogonal protection and functionalization.

Benchmarked Synthetic Routes

Route A: The Chiral Pool Standard (Hydroxyproline Route)

Best For: Large-scale preparation of enantiopure scaffolds with defined stereochemistry. Mechanism: Stepwise elaboration of trans-4-hydroxy-L-proline. The pyrrolidine ring of proline becomes the 5-membered ring of the bicycle, while the 6-membered ring is constructed via chain extension and cyclization.

Protocol Summary:

  • Starting Material: trans-4-Hydroxy-L-proline (inexpensive, chiral).

  • Key Steps:

    • N-Protection (Boc/Cbz) and esterification.

    • Functionalization of the 4-hydroxyl group (often inversion to a leaving group).

    • Chain extension at the carboxylate (e.g., homologation or reduction/alkylation).

    • Cyclization: Intramolecular nucleophilic attack (often N-alkylation) to close the 6-membered ring.

  • Yield: ~15-25% overall (over 10-13 steps).

Route B: The Mitsunobu Domino Cascade

Best For: Rapid generation of highly functionalized cores (e.g., 4,8-diols) for SAR studies. Mechanism: A sophisticated one-pot sequence involving an intramolecular Mitsunobu cyclization followed by an acyl migration and a second cyclization.[1][2][3][4][5]

Protocol Summary:

  • Starting Material: Carbohydrate-derived diamino triols (e.g., from D-ribose or D-glucose).

  • Key Reagents: DIAD (Diisopropyl azodicarboxylate), PPh3 (Triphenylphosphine).

  • Process:

    • Activation of the primary alcohol.

    • First cyclization to form an aziridine or intermediate.

    • N→O benzoyl migration triggers the second ring closure.

  • Yield: High for the key step (70-85%), but dependent on precursor synthesis.

Comparative Performance Matrix

FeatureRoute A: Hydroxyproline (Stepwise)Route B: Mitsunobu Cascade (Domino)Route C: Patent Scale-Up (Intramolecular)
Starting Material Cost Low (Commodity Chemical)High (Specialty Carbohydrates)Medium (Amino Acid Derivatives)
Step Count High (10-13 steps)Medium (Precursor + 1 key step)Medium (5-8 steps)
Overall Yield Low (<25%)Moderate (Precursor dependent)Moderate to High (30-50%)
Stereocontrol Excellent (Chiral Pool)Excellent (Substrate Control)Good (Requires Chiral Precursors)
Scalability High (Linear, robust chemistry)Low (Reagent waste/cost)High (Optimized for GMP)
Atom Economy ModerateLow (Mitsunobu waste: Ph3PO)High

Detailed Experimental Protocols

Protocol 1: Key Cyclization Step (Route A - Representative)

Adapted from US Patent methodologies for diazabicyclo construction.

Objective: Cyclization of the functionalized pyrrolidine precursor to the 2,6-diazabicyclo[3.2.1]octane core.

  • Preparation: Dissolve the N-protected, 4-functionalized pyrrolidine derivative (e.g., 4-mesyloxy-2-alkylamine derivative) in anhydrous DMF (0.1 M).

  • Base Addition: Add Cs2CO3 (2.0 equiv) or K2CO3 (3.0 equiv).

  • Reaction: Heat the mixture to 60-80°C under nitrogen atmosphere for 12-24 hours. Monitor by LC-MS for disappearance of starting material.

  • Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry over Na2SO4 and concentrate.

  • Purification: Flash column chromatography (MeOH/DCM gradient) to isolate the protected bicycle.

Protocol 2: Mitsunobu Domino Cyclization (Route B)

Based on Ganesan et al., Org.[1] Biomol. Chem., 2012.[1]

Objective: One-pot formation of the chiral 2,6-diazabicyclo[3.2.1]octane-4,8-diol.

  • Reagents: To a solution of the benzoyl-protected diamino triol (1.0 equiv) and Triphenylphosphine (PPh3) (2.0 equiv) in anhydrous THF (0.05 M).

  • Addition: Dropwise add DIAD (2.0 equiv) at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 4-12 hours. The reaction proceeds via an N-benzoyl aziridine intermediate which undergoes ring opening and migration.

  • Workup: Concentrate the solvent in vacuo.

  • Purification: Purify directly via silica gel chromatography (EtOAc/Hexane) to remove Ph3PO and isolate the crystalline bicyclic product.

Visualizing the Synthetic Logic

Diagram 1: Hydroxyproline Route (Stepwise Construction)

HydroxyprolineRoute Start Trans-4-Hydroxy-L-Proline Step1 N-Protection & Esterification Start->Step1 Boc2O, ROH Step2 C4 Functionalization (Leaving Group) Step1->Step2 MsCl/TsCl Step3 C2 Chain Extension (Homologation) Step2->Step3 Reduction/Alkylation Cyclization Intramolecular Cyclization Step3->Cyclization Base (Cs2CO3) Product 2,6-Diazabicyclo[3.2.1]octane Scaffold Cyclization->Product Deprotection

Caption: Stepwise transformation of hydroxyproline into the bicyclic core via ring expansion/closure.

Diagram 2: Mitsunobu Domino Cascade (Mechanistic Flow)

MitsunobuCascade Precursor Diamino Triol (Carbohydrate Derived) Activation Activation with PPh3 / DIAD Precursor->Activation Intermediate1 N-Benzoyl Aziridine Intermediate Activation->Intermediate1 1st Cyclization Migration N -> O Benzoyl Migration Intermediate1->Migration Regioselective Opening Cyclization2 Second Ring Closure Migration->Cyclization2 Domino Sequence FinalProduct Chiral 2,6-Diazabicyclo [3.2.1]octane-4,8-diol Cyclization2->FinalProduct

Caption: The high-complexity Mitsunobu cascade generating the core in a single pot.

References

  • Ganesan, M., Salunke, R., Singh, N., & Ramesh, N. G. (2012).[1] "Protecting group directed diversity during Mitsunobu cyclization of a carbohydrate derived diamino triol: Synthesis of novel bridged bicyclic and six-membered iminocyclitols." Organic & Biomolecular Chemistry, 10(3), 663–669.

  • Mazurov, A. et al. (2003).[6] "Diazabicyclic CNS Active Agents." U.S. Patent Application US20030225268A1.[6]

  • Kemp, M. et al. (2023). "Fused pyrrolines which act as ubiquitin-specific protease 30 (USP30) inhibitors." U.S. Patent US11814386B2.

  • Crespo Monteiro, M., Vale, J. R., & Siopa, F. (2024). "2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications." Organic & Biomolecular Chemistry, 22, 2902-2915.

Sources

Safety Operating Guide

Personal protective equipment for handling Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate

[1][2][3][4]

Executive Safety Directive

Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate (often an intermediate in the synthesis of CNS-active agents or

functionalized bicyclic diaminesbenzyl carbamates12
  • Core Hazard: Irritant to mucous membranes and upper respiratory tract.[1][2] Potential skin sensitizer.[2]

  • Critical Control: Handle exclusively within a certified chemical fume hood. Avoid all inhalation of aerosols or vapors.[2]

  • Storage Mandate: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation of the secondary amine at position 2.

Technical Specifications & Hazard Profile

This compound is an N-protected secondary amine .[1][2] The benzyl carboxylate group (Cbz) protects the nitrogen at position 6, leaving the nitrogen at position 2 available for reaction (or protonation).[1][2]

Physicochemical Properties (Class-Based Estimates)
PropertySpecification / EstimateOperational Implication
Chemical Structure Bicyclic diamine w/ Cbz protectionLipophilic; soluble in organic solvents (DCM, THF, EtOAc).[1][2]
Physical State Viscous oil or low-melting solidMay require gentle warming or solvent for transfer.[1][2]
Basicity Secondary amine (

)
Incompatible with strong acids and oxidizers.[1][2]
Molecular Weight ~246.3 g/mol Calculation basis for stoichiometry.[1][2]
Stability Air/Moisture Sensitive (Amine)Hygroscopic.[1][2] Absorb CO₂ from air (carbamate formation).[1][2]
GHS Hazard Classification[2][3]
  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mg quantities.

Protective Barrier Selection
ZoneEquipment StandardRationale
Ocular Chemical Splash Goggles (ANSI Z87.[1][2]1)Essential.[2][3] Safety glasses are insufficient due to the caustic nature of concentrated amines.[2]
Dermal (Hands) Double Gloving Protocol :1. Inner: Nitrile (4 mil)2.[1][2] Outer: Nitrile (minimum 5 mil) or Laminate (Silver Shield)Benzyl esters can permeate thin nitrile.[1][2] Double gloving provides a breakthrough buffer >480 mins.
Respiratory Fume Hood (Face velocity: 60–100 fpm)Primary control.[1][2] If hood is unavailable, use a P100/OV respirator.[1][2]
Body Lab Coat (Cotton/Poly) + Chemical Apron Protects against splashes during liquid transfer or workup.[1][2]
PPE Decision Logic

The following diagram illustrates the decision workflow for selecting PPE based on the operational scale.

PPE_Decision_LogicStartStart: Assess Operation ScaleScale_Small< 100 mg (Analytical)Start->Scale_SmallScale_Large> 100 mg (Preparative)Start->Scale_LargeHaz_StatePhysical State?Scale_Small->Haz_StateScale_Large->Haz_StateSolidSolid / PowderHaz_State->SolidLiquidOil / SolutionHaz_State->LiquidResp_CheckAerosol Risk?Solid->Resp_CheckControls_HighHigh Exposure PPE:Double Nitrile + ApronFace Shield if splashing likelyLiquid->Controls_HighPermeation RiskControls_StdStd. PPE:Nitrile Gloves + GogglesFume HoodResp_Check->Controls_StdNoResp_Check->Controls_HighYes (Dust)

Figure 1: PPE Selection Logic based on operational scale and physical state.

Strategic Handling Protocol

A. Receipt & Storage[3][6][7]
  • Inspection: Upon receipt, inspect the vial for signs of leakage. The compound may be an oil; if it has solidified, do not overheat.[2]

  • Inert Storage: Purge the container with Argon or Nitrogen after every use.[2] Secondary amines react with atmospheric CO₂ to form carbamic acids/salts, degrading purity.[1][2]

  • Temperature: Maintain at 2–8°C . Allow to warm to room temperature before opening to prevent water condensation.

B. Weighing & Transfer[3]
  • For Oils: Use a tared glass syringe or positive-displacement pipette.[1][2] Avoid plastic syringes if the solvent vehicle is unknown or incompatible (e.g., DCM).[1][2]

  • For Solids: Weigh inside the fume hood using an anti-static balance enclosure.[1][2]

  • Solubilization: The compound is likely soluble in Dichloromethane (DCM) , Ethyl Acetate , or Methanol .[1][2] Avoid Acetone if the secondary amine is free (risk of imine formation).[1][2]

C. Reaction Setup
  • Reactivity: The N2 position is nucleophilic.[1][2] Ensure reaction vessels are dry.

  • Quenching: If used in reduction reactions (e.g., with Borane as cited in synthesis protocols), quench carefully with Methanol to avoid rapid hydrogen evolution.[1][2]

Waste Management & Disposal

Do NOT dispose of down the drain. This compound is toxic to aquatic life and a pharmaceutical intermediate.[1][2]

  • Liquid Waste: Collect in a dedicated "Organic Waste – Halogenated" or "Non-Halogenated" container (depending on solvent).[1][2] Label explicitly as "Contains Bicyclic Diamine."[2]

  • Solid Waste: Contaminated gloves, paper towels, and weighing boats must be disposed of in Hazardous Solid Waste bins, sealed in double bags.[1][2]

  • Decontamination: Wipe surfaces with a 1% Acetic Acid solution (to protonate and solubilize the amine) followed by water and ethanol.[1][2]

Emergency Response

ScenarioImmediate ActionFollow-Up
Skin Contact Wash with soap and water for 15 mins.[1][2] Do not use solvent (enhances absorption).[1][2]Seek medical attention if irritation persists.
Eye Contact Flush with water/saline for 15 mins, holding eyelids open.[1][2]Medical Emergency. Consult ophthalmologist immediately.
Inhalation Move to fresh air.[1][2] Support breathing if labored.[2]Monitor for delayed pulmonary irritation.
Spill (<10 mL) Absorb with vermiculite or sand.[1][2] Neutralize traces with dilute acid.Dispose as hazardous waste.[2] Ventilate area.[2]

References

  • Synthesis of Diazabicyclic Intermediates: Bunnelle, W. H., et al. (2003).[1][2] Diazabicyclic CNS Active Agents. US Patent Application US20030225268A1. (Describes the synthesis of benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate via borane reduction).

  • General Safety for Bicyclic Diamines: Sigma-Aldrich.[1][2] (n.d.). Safety Data Sheet: Benzyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate HCl (Analogous structure). Retrieved from Sigma-Aldrich.[1][4]

  • Chemical Hazard Classification: PubChem. (2025).[1][2] Compound Summary: Diazabicyclooctane Derivatives. National Library of Medicine. [1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate
Reactant of Route 2
Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.